Nordoxepin D3 Hydrochloride
Description
BenchChem offers high-quality Nordoxepin D3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nordoxepin D3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H20ClNO |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i1D3; |
InChI Key |
GNPPEZGJRSOKRE-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Nordoxepin D3 Hydrochloride in Bioanalytical Applications
Executive Summary & Chemical Profile
Nordoxepin D3 Hydrochloride (CAS 1331665-54-3) is the stable isotope-labeled analog of Nordoxepin (N-desmethyldoxepin), the primary active metabolite of the tricyclic antidepressant Doxepin. In drug development and clinical toxicology, this compound serves as the "Gold Standard" Internal Standard (IS) for the precise quantification of Nordoxepin in biological matrices (plasma, urine, serum) via Isotope Dilution Mass Spectrometry (IDMS).
Its core value lies in its ability to compensate for matrix effects, extraction inefficiencies, and ionization variability, owing to its physicochemical equivalence to the target analyte.
Physicochemical Identity
| Property | Specification |
| Chemical Name | (E/Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)propan-1-amine hydrochloride |
| CAS Number | 1331665-54-3 |
| Molecular Formula | C₁₈H₁₆D₃NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 304.83 g/mol (Salt); ~268.37 g/mol (Free Base) |
| Isotopic Labeling | N-Methyl-d3 (Deuterium located on the methyl group attached to Nitrogen) |
| Isomerism | Mixture of E (trans) and Z (cis) isomers (typically ~1:1 or 85:15 depending on synthesis) |
| Solubility | Soluble in Methanol, DMSO, and Water (slightly) |
| Appearance | White to off-white solid |
Structural Logic & Fragmentation
The deuterium labeling is strategically placed on the N-methyl group. This placement is chemically stable and non-exchangeable under physiological conditions. In MS/MS analysis, the fragmentation pattern typically involves the cleavage of the alkylamine side chain, yielding the tropylium-like ring fragment.
Figure 1: MS/MS Fragmentation Logic. The primary transition involves the loss of the labeled side chain, meaning the product ion (m/z 107) is often identical to the unlabeled analyte, necessitating strict Q1 mass filtering.
Bioanalytical Methodology (LC-MS/MS)[3][7][8][9][10][11]
The following protocol is designed for high-throughput quantification of Nordoxepin in human plasma, compliant with FDA/EMA bioanalytical guidelines.
Critical Reagents & Preparation
-
Stock Solution: Dissolve 1 mg Nordoxepin D3 HCl in 1 mL Methanol to yield a 1 mg/mL (free base equivalent) stock. Store at -20°C.
-
Working IS Solution: Dilute stock to ~50-100 ng/mL in 50:50 Methanol:Water.
-
Matrix: Drug-free human plasma (K2EDTA or Heparin).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to protein precipitation for TCAs due to cleaner extracts and reduced phospholipid buildup on the column.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Spike IS: Add 20 µL of Working IS Solution (Nordoxepin-d3). Vortex for 10 sec.
-
Alkalinization: Add 100 µL of 0.1 M NaOH or Carbonate Buffer (pH 9.8) to ensure the amine is in the free base form for extraction.
-
Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl alcohol (98:2).
-
Agitation: Shaker/Rotator for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Dry: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., 80:20 Water:ACN + 0.1% Formic Acid).
LC-MS/MS Conditions
-
Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm). Phenyl phases often provide better separation of E/Z isomers.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) |
| Nordoxepin (Target) | 266.1 | 107.0 | 100 | 25-30 |
| Nordoxepin-d3 (IS) | 269.1 | 107.0 | 100 | 25-30 |
| Doxepin (Optional) | 280.1 | 107.0 | 100 | 25-30 |
Technical Note on Cross-Talk: Because the product ion (m/z 107) is the same for both the analyte and the IS, the Q1 resolution must be set to "Unit" or "High" to prevent the 266 isotope peak from bleeding into the 269 channel. However, since the mass difference is +3 Da, isotopic overlap is negligible (<0.1%).
Workflow Visualization
Figure 2: End-to-end bioanalytical workflow for Nordoxepin quantification using Nordoxepin-d3.
Handling, Stability, and Isomerism[3][10]
Storage & Stability[3][5][10]
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C .
-
Light Sensitivity: Tricyclic antidepressants are photosensitive. Solutions should be stored in amber glass vials .
-
Solution Stability: Stock solutions in methanol are stable for at least 6 months at -20°C. Working solutions (aqueous) should be prepared fresh weekly or validated for stability.
The E/Z Isomer Challenge
Nordoxepin exists as E (trans) and Z (cis) isomers.[7][8]
-
Metabolic Ratio: In vivo, Doxepin (85:15 E:Z) is metabolized stereoselectively. Nordoxepin plasma ratios often approach 1:1 .
-
Chromatography: If your LC method separates the isomers (common on Phenyl-Hexyl columns), you will see two peaks for Nordoxepin and two peaks for Nordoxepin-d3.
-
Integration Strategy:
-
Summation: Integrate both E and Z peaks together if resolution is partial.
-
Individual: If baseline resolved, quantify E and Z separately using the corresponding E and Z peaks of the IS. Note: This requires the IS to also be an E/Z mixture, which CAS 1331665-54-3 typically is.
-
References
-
Patel, N. P., et al. (2018).[3] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378-385.[9] Link
-
Cerilliant Corporation. (n.d.). "N-Desmethyldoxepin-D3 HCl Certified Reference Material Datasheet." Cerilliant / Sigma-Aldrich. Link
-
MedChemExpress. (2023). "Nordoxepin-d3 hydrochloride Product Information." MCE. Link
-
Kirchherr, H., & Kuhn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach." Journal of Chromatography B, 843(1), 100-113. Link
-
Phenomenex. (n.d.). "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl." Application Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. preprints.org [preprints.org]
- 8. if-pan.krakow.pl [if-pan.krakow.pl]
- 9. medchemexpress.com [medchemexpress.com]
Introduction: The Role of Isotopic Labeling in Precision Bioanalysis
An In-Depth Technical Guide to Nordoxepin-d3 HCl for Advanced Research Applications
Nordoxepin-d3 Hydrochloride (HCl) is the deuterated form of Nordoxepin, the primary active metabolite of the tricyclic antidepressant, Doxepin.[1][2] Doxepin is prescribed for depression, anxiety, and insomnia, and its therapeutic efficacy is significantly influenced by the metabolic conversion to Nordoxepin, primarily mediated by the cytochrome P450 enzyme CYP2C19.[2][3] In the landscape of pharmaceutical research, clinical toxicology, and pharmacokinetic studies, the accurate quantification of drug metabolites like Nordoxepin in biological matrices is paramount.
Nordoxepin-d3 HCl serves as a high-fidelity internal standard for bioanalytical assays, particularly those employing mass spectrometry (MS).[1] The incorporation of three deuterium atoms onto the N-methyl group introduces a precise mass shift without altering the compound's physicochemical properties, such as chromatographic retention time and ionization efficiency. This isotopic labeling is a cornerstone of the isotope dilution method, which is considered the gold standard for quantitative analysis due to its ability to correct for sample matrix effects and variability during sample preparation and instrument analysis.[4] This guide provides a comprehensive overview of Nordoxepin-d3 HCl, detailing its chemical properties, the rationale for its use, and a validated protocol for its application in a research setting.
Physicochemical Characteristics
The fundamental properties of Nordoxepin-d3 HCl are critical for its effective use as an analytical standard. It is typically supplied as a white to off-white solid and is soluble in solvents such as methanol.[1][5]
| Property | Value | Source(s) |
| Chemical Name | (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)propan-1-amine hydrochloride | [6][7] |
| Synonyms | N-Desmethyldoxepin-d3 HCl, Desmethyldoxepin-d3 hydrochloride | [1] |
| Molecular Formula | C₁₈H₁₇D₃ClNO | [5] |
| Molecular Weight | 304.83 g/mol | [1][5] |
| CAS Number | 1331665-54-3 | [1] |
| Appearance | White to Off-White Solid | [5] |
| Storage Conditions | -20°C, sealed, away from moisture | [8] |
Chemical Structure
The structure of Nordoxepin-d3 HCl is characterized by the tricyclic dibenzoxepine core, an alkylamine side chain, and the hydrochloride salt. The key feature is the trideuteriomethyl group attached to the nitrogen atom.
Caption: Chemical structure of Nordoxepin-d3 Hydrochloride.
Scientific Rationale and Application
The Kinetic Isotope Effect and Metabolic Stability
The utility of deuteration extends beyond simply increasing mass for MS detection. The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow the rate of metabolic reactions that involve the cleavage of this bond.[9] Since the N-demethylation of Doxepin to Nordoxepin is a primary metabolic pathway, deuterating the N-methyl group can enhance the metabolic stability of the parent compound.[2][9] While this is a key principle in developing "heavy" drugs with improved pharmacokinetic profiles, for Nordoxepin-d3 HCl used as an internal standard, the primary benefit is the mass shift that ensures it does not interfere with the endogenous (non-labeled) analyte being measured.
Role as an Internal Standard in LC-MS/MS
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization behavior, but be clearly distinguishable by the mass spectrometer.[10] Nordoxepin-d3 HCl fulfills these criteria perfectly. A known concentration of the deuterated standard is spiked into all samples, calibrators, and quality controls. The ratio of the peak area of the analyte (Nordoxepin) to the peak area of the internal standard (Nordoxepin-d3 HCl) is then used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric approach effectively cancels out signal variations caused by matrix suppression/enhancement or inconsistencies in sample extraction and injection volume, leading to highly accurate and precise results.
Caption: Role of Nordoxepin-d3 HCl in the bioanalytical workflow.
Experimental Protocol: Quantification of Nordoxepin in Human Plasma
This section details a standard operating procedure for the quantification of Nordoxepin in human plasma using Nordoxepin-d3 HCl as an internal standard via LC-MS/MS.
Preparation of Solutions
-
Causality: Accurate preparation of stock and working solutions is fundamental for a valid calibration curve. Using a certified reference material ensures traceability and accuracy.[6]
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nordoxepin and Nordoxepin-d3 HCl in methanol to prepare individual stock solutions.
-
Calibration Standards (CS): Serially dilute the Nordoxepin stock solution with a 50:50 methanol:water mixture to prepare working solutions. These are then spiked into blank human plasma to create calibration standards ranging from approximately 0.1 to 50 ng/mL.
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the Nordoxepin-d3 HCl stock solution with the same 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
Causality: Protein precipitation is a rapid and effective method to remove the majority of interfering proteins from plasma, which can otherwise clog the LC column and suppress the MS signal.
-
Procedure:
-
Aliquot 100 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (10 ng/mL Nordoxepin-d3 HCl) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below) and inject into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
-
Causality: Chromatographic separation is essential to resolve the analyte from other matrix components, reducing ion suppression. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nordoxepin: Q1: 266.2 m/z → Q3: 71.1 m/z
-
Nordoxepin-d3: Q1: 269.2 m/z → Q3: 74.1 m/z
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both transitions.
-
Caption: Experimental workflow for plasma sample analysis.
Safety, Handling, and Storage
As a pharmaceutical-related compound of unknown potency, Nordoxepin-d3 HCl should be handled with care.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[6]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[11]
-
Storage: The compound should be stored at -20°C in a tightly sealed container, protected from moisture, to ensure its long-term stability and integrity.[8] For solutions in solvent, storage at -80°C is recommended for periods longer than one month.
Conclusion
Nordoxepin-d3 HCl is an indispensable tool for researchers, toxicologists, and drug development professionals. Its properties as a stable, isotopically labeled internal standard enable the development of robust, accurate, and precise bioanalytical methods for the quantification of Nordoxepin. The self-validating system provided by the isotope dilution method ensures high-quality data, which is critical for making informed decisions in clinical and preclinical studies. Proper understanding of its chemical structure, physicochemical properties, and the principles behind its application allows scientists to fully leverage this reference material for advancing pharmaceutical science.
References
-
Cerilliant. (n.d.). N-Desmethyldoxepin-D3 HCl (cis/trans). Retrieved from [Link]
-
Wikipedia. (n.d.). Nordoxepin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nordoxepin. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Research of technological and physico-chemical properties of doxepin hydrochloride. Retrieved from [Link]
-
Cleanchem Laboratories LLP. (2025). Material Safety Data Sheet: Nordoxepin D3 Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nordoxepin D3. PubChem Compound Database. Retrieved from [Link]
-
Juniper Publishers. (2017). Deuterated Drugs: The Wave of Future. Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Rane, R. A., et al. (2024). Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models. ACS Chemical Neuroscience. Retrieved from [Link]
-
Golebiowski, A., et al. (2021). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Molecules. Retrieved from [Link]
Sources
- 1. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Nordoxepin - Wikipedia [en.wikipedia.org]
- 3. Doxepin Hydrochloride - LKT Labs [lktlabs.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. usbio.net [usbio.net]
- 6. Nordoxepin D3 Hydrochloride | CAS No: 1331665-54-3 [aquigenbio.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Nordoxepin Hydrochloride | Antidepressant Activity | TargetMol [targetmol.com]
- 9. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to Desmethyldoxepin-d3 Hydrochloride: Nomenclature and Application in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This guide provides an in-depth technical overview of Desmethyldoxepin-d3 hydrochloride, a stable isotope-labeled internal standard essential for the accurate measurement of the tricyclic antidepressant Doxepin and its primary active metabolite, Desmethyldoxepin (also known as Nordoxepin). As a Senior Application Scientist, this document is structured to offer not only a comprehensive understanding of the nomenclature and chemical identity of Desmethyldoxepin-d3 hydrochloride but also to provide a field-proven perspective on its application in robust bioanalytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles and protocols detailed herein are designed to ensure scientific integrity, trustworthiness, and authoritative grounding for researchers engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies.
Nomenclature and Chemical Identity of Desmethyldoxepin-d3 Hydrochloride
A clear and unambiguous understanding of a compound's nomenclature is the foundation of reproducible scientific research. Desmethyldoxepin-d3 hydrochloride is known by several synonyms across various chemical catalogs and scientific publications. The "-d3" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is the key to its function as an internal standard in mass spectrometry.
| Identifier | Value |
| Common Name | Desmethyldoxepin-d3 hydrochloride |
| Synonym(s) | Nordoxepin-d3 hydrochloride, N-Desmethyldoxepin-d3 HCl, Northiorthiepin-d3 hydrochloride |
| CAS Number | 1331665-54-3 |
| Molecular Formula | C₁₈H₁₇D₃ClNO |
| Molecular Weight | 304.83 g/mol |
| IUPAC Name | (E/Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)-propan-1-amine hydrochloride |
The Critical Role of Stable Isotope-Labeled Internal Standards in Mass Spectrometry
The use of a stable isotope-labeled (SIL) internal standard, such as Desmethyldoxepin-d3 hydrochloride, is the gold standard in quantitative bioanalysis by mass spectrometry. The underlying principle is isotope dilution mass spectrometry (IDMS) , a technique that offers unparalleled accuracy and precision.
The core advantage of a SIL internal standard is its near-identical physicochemical properties to the analyte of interest. Desmethyldoxepin-d3 hydrochloride and the unlabeled Desmethyldoxepin exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the three deuterium atoms, the SIL internal standard can be distinguished from the analyte by the mass analyzer.
This co-elution and similar behavior in the ion source effectively compensates for variations that can occur during sample preparation and analysis, such as:
-
Sample loss during extraction: Any loss of the analyte during the multi-step extraction process will be mirrored by a proportional loss of the SIL internal standard.
-
Matrix effects: The presence of other components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the SIL internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, thus negating the matrix effect.[1][2]
-
Instrumental variability: Minor fluctuations in instrument performance, such as injection volume or ion source temperature, will affect both the analyte and the internal standard equally.
By measuring the ratio of the mass spectrometric response of the analyte to that of the known concentration of the SIL internal standard, a highly accurate and precise quantification can be achieved.
Metabolic Pathway of Doxepin
Doxepin is extensively metabolized in the liver, primarily through demethylation to its active metabolite, N-desmethyldoxepin (Nordoxepin). This biotransformation is mainly catalyzed by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2, CYP3A4, and CYP2C9. Both Doxepin and Desmethyldoxepin can be further hydroxylated by CYP2D6, leading to the formation of less active metabolites that are subsequently conjugated and excreted.[3][4] Understanding this metabolic pathway is crucial for designing bioanalytical methods that can simultaneously quantify both the parent drug and its active metabolite, providing a more complete pharmacokinetic profile.
Metabolic pathway of Doxepin to Desmethyldoxepin and subsequent metabolites.
A Representative Bioanalytical Protocol for Doxepin and Desmethyldoxepin Quantification in Human Plasma
The following is a representative, step-by-step LC-MS/MS protocol for the simultaneous quantification of Doxepin and Desmethyldoxepin in human plasma, incorporating Desmethyldoxepin-d3 hydrochloride as the internal standard. This protocol is synthesized from established methodologies for tricyclic antidepressants and represents a robust starting point for method development and validation.
1. Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxepin, Desmethyldoxepin, and Desmethyldoxepin-d3 hydrochloride in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Doxepin and Desmethyldoxepin stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Desmethyldoxepin-d3 hydrochloride stock solution in 50:50 (v/v) methanol:water.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL Desmethyldoxepin-d3 hydrochloride) to each tube and vortex briefly.
-
Add 50 µL of 0.1 M NaOH to each tube to basify the sample and vortex.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see step 3) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxepin | 280.2 | 107.1 |
| Desmethyldoxepin | 266.2 | 107.1 |
| Desmethyldoxepin-d3 | 269.2 | 107.1 |
4. Data Analysis and Quantification
The concentration of Doxepin and Desmethyldoxepin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Desmethyldoxepin-d3). This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve. The concentrations of the unknown samples are then interpolated from this curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow, from sample receipt to final data analysis.
Bioanalytical workflow for the quantification of Doxepin and Desmethyldoxepin.
Conclusion
Desmethyldoxepin-d3 hydrochloride is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust, reliable, and highly accurate method for the quantification of Doxepin and its active metabolite, Nordoxepin. The principles of isotope dilution mass spectrometry, when applied correctly, ensure that the bioanalytical data generated is of the highest quality, thereby supporting critical decisions in preclinical and clinical studies. This guide has provided a comprehensive overview of the nomenclature, the scientific principles behind its application, and a practical, field-proven protocol to serve as a valuable resource for the scientific community.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Patel, N. P., Sanyal, M., Sharma, N., Patel, D. S., Shrivastav, P. S., & Patel, B. N. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of pharmaceutical analysis, 8(6), 378–385.
- Fitzgerald, R. L., Rexin, D. A., & Herold, D. A. (1998). Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. Journal of analytical toxicology, 22(4), 312–316.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030.
- Cerilliant Corporation. (n.d.). N-Desmethyldoxepin-D3 HCl (cis/trans).
- MedChemExpress. (n.d.). Nordoxepin-d3 hydrochloride.
- PubChem. (n.d.). Desmethyldoxepin hydrochloride.
- PharmGKB. (n.d.). Doxepin Pathway, Pharmacokinetics.
- Kirchheiner, J., Henckel, H. B., Seeringer, A., & Brockmöller, J. (2005). Doxepin--a "dirty" drug? Substantial metabolism of E- and Z-doxepin by CYP2D6 and CYP2C19. Drug metabolism and disposition, 33(6), 809–815.
- Ouyang, D., et al. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. RSC Advances, 12(24), 15287-15295.
- de Vane, C. L., & Jusko, W. J. (1981). Doxepin and desmethyldoxepin kinetics in depressed patients. Clinical Pharmacology & Therapeutics, 30(2), 199-205.
- Mayo Clinic Laboratories. (n.d.). Doxepin and Nordoxepin, Serum.
- Hiemke, C., Baumann, P., Bergemann, N., Conca, A., Deckert, J., Domschke, K., ... & Riederer, P. (2018). AGNP consensus guidelines for therapeutic drug monitoring in psychiatry: update 2017.
- Thermo Fisher Scientific. (n.d.). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.
- Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 µm C18 Columns.
Sources
- 1. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Comparative Bioanalytical Profiling: Nordoxepin D3 Hydrochloride vs. Nordoxepin (D0)
Technical Guide for High-Precision Quantitation
Executive Summary
This technical guide provides a rigorous comparison between Nordoxepin (D0) , the pharmacologically active metabolite of the tricyclic antidepressant Doxepin, and its stable isotope-labeled internal standard, Nordoxepin D3 Hydrochloride .
For researchers and bioanalytical scientists, understanding the physicochemical relationship between the analyte (D0) and its isotopolog (D3) is critical for developing robust LC-MS/MS assays. This guide moves beyond basic definitions to explore the kinetic isotope effects , fragmentation logic , and quantitation protocols required for FDA/EMA-compliant bioanalysis.
Part 1: Chemical & Physicochemical Characterization[1]
The fundamental difference lies in the isotopic substitution on the N-methyl group. Nordoxepin is a secondary amine formed by the N-demethylation of Doxepin. The D3 variant replaces the three hydrogen atoms on the remaining methyl group with deuterium (
Comparative Specifications Table
| Feature | Nordoxepin (D0) | Nordoxepin D3 Hydrochloride |
| Role | Target Analyte (Active Metabolite) | Internal Standard (SIL-IS) |
| Chemical Formula | ||
| Molecular Weight (Salt) | ~301.81 g/mol | ~304.83 g/mol |
| Exact Mass (Free Base) | 265.1467 Da | 268.1655 Da (+3.0188 Da shift) |
| CAS Number | 2887-91-4 (HCl) | 1331665-54-3 (HCl) |
| Isotopic Purity | Natural Abundance | |
| pKa (Approx.) | 9.7 (Basic amine) | 9.7 (Negligible shift) |
| Solubility | Methanol, DMSO, Water | Methanol, DMSO, Water |
Structural Logic & Label Positioning
The placement of the deuterium label is engineered for metabolic stability and fragmentation distinctness.
-
Position: N-methyl group (
).[1][2] -
Stability: The N-methyl bond is stable during standard extraction (LLE/SPE).
-
Fragmentation: In MS/MS, the label must be retained on the precursor ion but may be lost in the product ion depending on the transition selected (see Section 3).
Part 2: The Deuterium Isotope Effect in Chromatography
A common misconception is that isotopologs co-elute perfectly. In high-resolution Reverse Phase Chromatography (RPC), this is not always true.
The Mechanism
Deuterium-carbon bonds (
-
Result: Nordoxepin D3 may elute slightly earlier than Nordoxepin D0 on C18 columns.
-
Impact: In high-throughput gradients, this shift is usually negligible (< 0.1 min). However, if the shift is significant, the IS may not perfectly compensate for matrix effects (ion suppression) occurring at the exact retention time of the analyte.
-
Mitigation: Use co-elution windows in data processing and ensure the gradient is shallow enough during the elution window to minimize separation.
Part 3: LC-MS/MS Methodology & Transitions
To quantify Nordoxepin D0 using Nordoxepin D3, we utilize Multiple Reaction Monitoring (MRM). The mass shift of +3 Da allows the Mass Spectrometer (Q1) to distinguish the IS from the Analyte.
Fragmentation Pathway (Positive Mode ESI)
Both compounds typically undergo protonation
-
Precursor Selection (Q1):
-
D0: m/z 266.1
-
D3: m/z 269.1
-
-
Collision Induced Dissociation (Q2):
-
The tropylium-like ring fragment (
or similar aromatic core) is a dominant stable ion for tricyclics. -
Crucially: This ring fragment loses the amine side chain .
-
-
Product Selection (Q3):
-
Since the D3 label is on the side chain (N-methyl), the ring fragment is identical for both (m/z 107.0).
-
Note: This is acceptable because the separation happens at Q1.
-
Visualizing the MS/MS Logic
Caption: MS/MS Transition Logic. Note that while Precursors (Q1) differ, the Product Ion (Q3) is often shared (m/z 107) due to side-chain loss.
Part 4: Experimental Protocol (Extraction & Analysis)
This protocol utilizes Liquid-Liquid Extraction (LLE), which provides cleaner samples than protein precipitation, crucial for detecting low-level metabolites.
Reagents
-
IS Stock: Nordoxepin D3 HCl (1 mg/mL in Methanol).
-
Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) or MTBE.
-
Buffer: 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (to basify plasma).
Step-by-Step Workflow
-
Sample Prep: Aliquot 200 µL of human plasma into a glass tube.
-
IS Spiking: Add 20 µL of Nordoxepin D3 working solution (e.g., 500 ng/mL). Vortex 10s.
-
Why? Spiking before extraction ensures D3 corrects for extraction efficiency losses.
-
-
Basification: Add 100 µL of 0.1 M NaOH. Vortex.
-
Why? Nordoxepin (pKa ~9.7) must be uncharged (free base) to extract into the organic layer.
-
-
Extraction: Add 2 mL of Extraction Solvent (Hexane/Isoamyl Alcohol). Shake/tumble for 10 min.
-
Phase Separation: Centrifuge at 4000 rpm for 5 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice bath) and pour the organic supernatant into a clean tube.
-
Drying: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).
LC-MS/MS Conditions[2][4][5][6][7][8]
-
Column: Phenomenex Kinetex Biphenyl or C18 (50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 2mM Ammonium Formate in Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3 minutes.
Part 5: Validation & Quality Control (Self-Validating Systems)
To ensure the D3 standard is functioning correctly, you must monitor the Response Ratio .
Cross-Signal Contribution (Crosstalk)
You must verify that D3 does not contribute signal to the D0 channel (impurity) and D0 does not contribute to D3 (isotopic envelope).
-
Test A: Inject Pure D3. Monitor D0 transition (266->107).[3][4][5] Signal should be < 20% of LLOQ.
-
Test B: Inject High Concentration D0 (ULOQ). Monitor D3 transition (269->107). Signal should be < 5% of IS response.
-
Note: Natural Carbon-13 abundance creates an M+3 isotope for D0, but the probability is low for a molecule of this size. However, high ULOQ concentrations can cause "shine-through."
-
Matrix Factor (MF) Evaluation
Calculate the Matrix Factor for both D0 and D3.
-
Requirement: The IS-Normalized Matrix Factor (MF_D0 / MF_D3) should be close to 1.0 (CV < 15%). This proves D3 is compensating for ion suppression.
Analytical Decision Tree
Caption: Decision tree for validating the suitability of Nordoxepin D3 as an Internal Standard.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129009735, Nordoxepin D3. Retrieved from [Link][1]
-
Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[6][3] Journal of Pharmaceutical Analysis, 8(6), 378-385.[6] Retrieved from [Link]
-
Phenomenex. LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Columns. Application Note. Retrieved from [Link]
-
Mayo Clinic Laboratories. Doxepin and Nordoxepin, Serum - Clinical & Interpretive Guide. Retrieved from [Link]
-
Shimadzu. Nordoxepin hydrochloride salt - Product Specifications. Retrieved from [Link]
Sources
- 1. Nordoxepin D3 | C18H19NO | CID 129009735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nordoxepin D3 Hydrochloride | CAS No: 1331665-54-3 [aquigenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: Nordoxepin D3 Hydrochloride Safety & Handling
[1]
Introduction & Application Scope
Nordoxepin-d3 Hydrochloride (CAS: 1331665-54-3) is the stable deuterium-labeled isotope of Nordoxepin (N-desmethyldoxepin), the primary active metabolite of the tricyclic antidepressant (TCA) Doxepin.[1][2] It is synthesized primarily for use as an Internal Standard (IS) in bioanalytical assays, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In quantitative analysis, the physicochemical identity of Nordoxepin-d3 allows it to co-elute with the analyte (Nordoxepin) while remaining spectrally distinct due to the mass shift (+3 Da). This guides the correction of matrix effects, ionization suppression, and extraction variability.
Key Technical Specifications
| Parameter | Data |
| Chemical Name | (E/Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)-1-propanamine hydrochloride |
| CAS Number | 1331665-54-3 |
| Parent Compound CAS | 2887-91-4 (Nordoxepin HCl) |
| Molecular Formula | C₁₈H₁₆D₃NO[3][1][2][4][5][6][7][8][9][10][11][12] · HCl |
| Molecular Weight | 304.83 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Methanol (Primary), DMSO, Water (Soluble but less stable for long-term storage) |
| pKa | ~9.0 (Amine group) |
Hazard Identification & Mechanism of Toxicity
While Nordoxepin-d3 is handled in milligram quantities, it retains the pharmacological potency of its parent TCA. The safety profile is governed by the GHS Classification of the unlabeled substance, which is categorized as Toxic .
Mechanism of Action (Toxicity Basis)
The hazards associated with Nordoxepin stem from its mechanism as a non-selective monoamine reuptake inhibitor and receptor antagonist.
-
Cardiac Toxicity (Critical): TCAs inhibit fast sodium channels in the His-Purkinje system and myocardium. This quinidine-like effect slows conduction, prolongs the QRS complex, and can lead to fatal arrhythmias.
-
CNS Toxicity: Anticholinergic activity and histamine (H1) blockade cause sedation, confusion, and lowering of the seizure threshold.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[6] |
| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[6] |
| Reproductive Tox | Category 2 | H361: Suspected of damaging fertility or the unborn child.[6] |
| STOT - SE | Category 1 | H370: Causes damage to organs (Heart, CNS).[11] |
Safe Handling & Experimental Workflow
Handling deuterated standards requires a dual-focus approach: Personnel Safety (preventing exposure) and Compound Integrity (preventing isotopic exchange and degradation).
Engineering Controls & PPE
-
Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood or Glove Box .
-
Respiratory: If handling powder outside a hood (not recommended), use a NIOSH-approved N100 respirator.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). TCAs are lipophilic and can be absorbed transdermally.
Protocol: Reconstitution and Storage
Deuterated standards are expensive and often hygroscopic. Moisture can lead to hydrolysis or deuterium-proton exchange (D/H exchange) at labile sites, although the N-methyl-d3 group is generally robust.
Figure 1: Standard Reconstitution Workflow The following diagram outlines the critical path for handling the lyophilized standard to maximize shelf-life.
Caption: Figure 1. Optimized workflow for reconstituting Nordoxepin-d3 HCl to prevent hygroscopic degradation and ensure analytical precision.
Solubilization Strategy
-
Solvent Choice: Methanol is the preferred solvent for primary stock solutions (1 mg/mL). It ensures solubility and prevents bacterial growth.
-
Dissolution: Sonicate for 1-2 minutes if visible particles remain. Do not heat above 30°C.
-
Container: Use amber silanized glass vials to prevent adsorption of the amine to the glass surface (a known issue with TCAs).
Metabolic Context & Analytical Interference
Understanding the metabolic pathway is crucial for interpreting MS data. Nordoxepin is a metabolite, but it also undergoes further metabolism.
Figure 2: Doxepin Metabolic Pathway & Isotope Stability This diagram illustrates where Nordoxepin fits in the pathway and identifying potential interferences.
Caption: Figure 2. Metabolic relationship between Doxepin and Nordoxepin. The Internal Standard (Nordoxepin-d3) mimics the analyte's behavior without undergoing biological conversion in the assay matrix.
Emergency Response & Disposal
First Aid Measures[1][9][11][13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[11] Warning: Do not perform mouth-to-mouth resuscitation if the material was inhaled; use a pocket mask.[11][13]
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[11]
-
Ingestion: Medical Emergency. Transport to ER immediately. Activated charcoal may be administered if within 1 hour of ingestion, but only under medical supervision due to aspiration risk from sedation.
Disposal
-
Waste Stream: Classify as Hazardous Organic Waste (Toxic).
-
Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Compliance: Never dispose of down the drain. Comply with local EPA/RCRA regulations (e.g., P-listed or U-listed waste guidelines if applicable to the parent compound).
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3158, Doxepin Hydrochloride. Retrieved from [Link]
-
Cerilliant. (2022). N-Desmethyldoxepin-D3 HCl Certificate of Analysis. Retrieved from [Link]
-
Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma. Journal of Pharmaceutical Analysis, 8(6), 378-385.[1] Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Nordoxepin D3 Hydrochloride | CAS No: 1331665-54-3 [aquigenbio.com]
- 4. Nordoxepin - Wikipedia [en.wikipedia.org]
- 5. Nordoxepin Hydrochloride | Antidepressant Activity | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Blood collection tubes for tricyclic antidepressant drugs: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to Isotopic Purity Specifications for Nordoxepin-d3 HCl: Ensuring Analytical Integrity in Drug Development
In the landscape of pharmaceutical research and development, particularly in bioanalytical studies, the integrity of analytical data is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), providing a means to correct for variability during sample processing and analysis.[1] Nordoxepin-d3 HCl, the deuterated analogue of the active metabolite of Doxepin, serves as a critical tool for pharmacokinetic and bioequivalence studies.[2][3] This guide provides an in-depth examination of the isotopic purity specifications for Nordoxepin-d3 HCl, detailing the rationale, analytical methodologies, and acceptance criteria essential for its reliable use in a regulated environment.
The Imperative of Isotopic Purity
The utility of a deuterated internal standard is predicated on its ability to mimic the physicochemical behavior of the unlabeled analyte, differing only in mass.[4] This ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer, thereby compensating for matrix effects and variations in sample recovery.[4] However, this fundamental assumption is compromised if the isotopic purity of the standard is not rigorously controlled.
The synthesis of deuterated compounds is rarely perfect, resulting in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For Nordoxepin-d3 (C₁₈H₁₆D₃NO·HCl), the final product will inevitably contain trace amounts of Nordoxepin-d2, -d1, and, most critically, the unlabeled Nordoxepin-d0.
The presence of unlabeled analyte (d0) in the internal standard is particularly problematic. It can artificially inflate the measured concentration of the analyte, especially at the lower limit of quantification (LLOQ), leading to inaccurate pharmacokinetic calculations.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that bioanalytical methods be thoroughly validated to ensure reliability, a requirement that extends to the characterization of the internal standards used.[5][6][7]
Core Specifications for Nordoxepin-d3 HCl
While a specific monograph in the United States Pharmacopeia (USP) for Nordoxepin-d3 HCl is not established, a set of stringent specifications can be derived from regulatory guidelines and best practices for high-quality reference standards.[8][9] These specifications address both chemical purity and, more importantly, the isotopic distribution.
Data Presentation: Acceptance Criteria
The following table summarizes the recommended specifications for a high-purity batch of Nordoxepin-d3 HCl intended for use in regulated bioanalysis.
| Parameter | Analytical Method | Specification | Rationale |
| Chemical Purity | HPLC-UV, LC-MS | ≥ 98.0% | Ensures that the analytical response is not confounded by chemical impurities.[10] |
| Isotopic Enrichment | LC-MS/MS | ≥ 98% | Guarantees that the vast majority of molecules contain the desired number of deuterium atoms, ensuring a strong and distinct signal for the internal standard. |
| Isotopic Distribution | LC-MS/MS | ||
| d3 Species Abundance | ≥ 95.0% | The primary component must be the fully labeled isotopologue. | |
| d2 Species Abundance | ≤ 5.0% | Limits the contribution of partially deuterated species. | |
| d1 Species Abundance | ≤ 1.0% | Limits the contribution of partially deuterated species. | |
| d0 Species Abundance | ≤ 0.5% (Ideally Undetectable) | Minimizes interference and artificial inflation of the analyte signal at the LLOQ.[4] | |
| Identity | ¹H-NMR, HRMS | Conforms to Structure | Confirms the chemical structure and the position of the deuterium labels. |
Experimental Protocol: Verification of Isotopic Purity by LC-MS/MS
To ensure a batch of Nordoxepin-d3 HCl meets the specifications outlined above, a validated analytical method is required. The following protocol is adapted from established bioanalytical methods for Nordoxepin and is optimized for the assessment of isotopic purity.[2][11][12]
Objective
To quantitatively determine the isotopic distribution (d0, d1, d2, d3) of a Nordoxepin-d3 HCl reference standard using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Nordoxepin-d3 HCl test sample.
-
Unlabeled Nordoxepin HCl reference standard (for d0 confirmation).
-
LC-MS grade Acetonitrile, Methanol, and Water.
-
Ammonium Formate (reagent grade or higher).
-
Formic Acid (LC-MS grade).
Instrumentation
-
HPLC system capable of delivering reproducible gradients (e.g., Waters Alliance 2695 or equivalent).[13]
-
Triple quadrupole mass spectrometer (e.g., Waters Quattro Micromass or equivalent).[13]
-
Analytical column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent.[2][11]
Methodological Steps
1. Standard Solution Preparation:
-
Prepare a stock solution of the Nordoxepin-d3 HCl test sample in methanol at a concentration of approximately 100 µg/mL.
-
Prepare a working solution by diluting the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL. This concentration is optimal for achieving a strong signal without saturating the detector.
2. Chromatographic Conditions:
-
Mobile Phase A: 2.0 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile:Methanol (95:5, v/v).
-
Flow Rate: 0.8 mL/min.
-
Gradient: Isocratic elution with 70% Mobile Phase B.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Causality: These conditions are designed to achieve a sharp, symmetrical peak for Nordoxepin, ensuring that all isotopologues co-elute and can be measured accurately within a single peak. The C8 column provides sufficient retention for this moderately polar compound.[2][11]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the protonated precursor ions for each isotopologue and a common, stable product ion. The product ion at m/z 107.0 is a characteristic fragment of the Nordoxepin structure.[2]
-
d0 (Unlabeled): 266.0 → 107.0
-
d1: 267.0 → 107.0
-
d2: 268.0 → 107.0
-
d3 (Labeled): 269.0 → 107.0
-
-
Instrument Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Collision Energy: 22 eV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Causality: MRM provides the high selectivity and sensitivity needed to detect low-level isotopic impurities. Monitoring a common fragment ion for all isotopologues ensures that the relative responses are directly comparable and primarily reflect their abundance.
4. Data Acquisition and Analysis:
-
Inject the working solution and acquire data for all MRM transitions.
-
Integrate the peak area for each isotopologue's chromatogram (d0, d1, d2, d3).
-
Calculate the total peak area by summing the areas of all four isotopologues.
-
Determine the relative abundance of each isotopologue as a percentage of the total area.
-
% Abundance (dx) = (Area_dx / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100
-
-
Compare the calculated percentages against the acceptance criteria in the specification table.
Self-Validating System
This protocol incorporates self-validating checks. The co-elution of all isotopic species confirms their identical chromatographic behavior. The consistent ratio of peak areas across multiple injections demonstrates the method's precision. Finally, analyzing a known unlabeled standard using the same method validates the MRM transition for the d0 species and confirms the absence of significant crosstalk from other channels.
Visualization of Key Workflows
Isotopic Purity Determination Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the isotopic purity of Nordoxepin-d3 HCl.
Caption: Workflow for the LC-MS/MS based determination of isotopic purity for Nordoxepin-d3 HCl.
Logical Relationship of Purity Components
This diagram shows the hierarchical relationship between the different purity attributes of a reference standard.
Caption: Hierarchical components defining the overall quality of Nordoxepin-d3 HCl standard.
Conclusion
The qualification of Nordoxepin-d3 HCl as an internal standard for regulated bioanalysis is a multi-faceted process that extends beyond simple chemical purity assessment. A thorough characterization of its isotopic distribution is a non-negotiable requirement to ensure the accuracy and integrity of the resulting analytical data. By establishing and verifying stringent specifications for isotopic enrichment and the abundance of undesired isotopologues—particularly the unlabeled d0 species—researchers can confidently employ this critical reagent. The methodologies and specifications detailed in this guide provide a robust framework for scientists and drug development professionals to qualify Nordoxepin-d3 HCl, thereby upholding the highest standards of scientific and regulatory compliance.
References
- Anonymous. (n.d.). CERTIFICATE OF ANALYSIS: Nordoxepin D3 Hydrochloride.
- U.S. Pharmacopeia. (n.d.). USP Reference Standards.
- U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(6), 378-385.
- Pius, S., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 107, 217-224.
- Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. ResearchGate.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- USP-NF. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS.
- MedChemExpress. (n.d.). Nordoxepin-d3 hydrochloride.
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6.
- USP. (n.d.). <11> USP REFERENCE STANDARDS.
- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. PubMed.
- U.S. Pharmacopeia. (n.d.). FAQs: Reference Standards.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
Sources
- 1. fda.gov [fda.gov]
- 2. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. usp.org [usp.org]
- 9. uspbpep.com [uspbpep.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of Nordoxepin-D3 Hydrochloride
[1][2]
Executive Summary
Nordoxepin-D3 Hydrochloride (N-Desmethyldoxepin-D3 HCl) is the deuterated internal standard (IS) utilized for the precise quantification of Nordoxepin, the active metabolite of the tricyclic antidepressant Doxepin.[1][2][3]
For bioanalytical applications (LC-MS/MS), Methanol (MeOH) is the definitive solvent for Master Stock preparation due to high solubility (>20 mg/mL) and solution stability.[1][2] While the Hydrochloride salt form confers water solubility, it is strictly pH-dependent .[1][2] Researchers must exercise caution when introducing aqueous buffers (pH > 7.0), as the compound risks deprotonation to its lipophilic free-base form, leading to precipitation and non-linear calibration curves.[1][2]
Physicochemical Profile & Solubility Mechanism[1][2]
Understanding the chemical nature of Nordoxepin-D3 HCl is prerequisite to correct solvent selection.[1][2]
| Property | Specification | Technical Note |
| Compound Name | Nordoxepin-D3 Hydrochloride | Deuterated analog (Methyl-D3) |
| CAS Number | 1331665-54-3 | Unlabeled CAS: 2887-91-4 |
| Molecular Weight | ~304.83 g/mol | Shifts +3 Da from unlabeled form |
| Salt Form | Hydrochloride (HCl) | Dissociates in solvent; Cl⁻ counterion |
| pKa (approx.) | 9.7 (Secondary Amine) | Critical: Ionized (soluble) at pH < 8; Non-ionized (insoluble) at pH > 9 |
| LogP | ~3.8 (Free Base) | Highly lipophilic; requires organic solvent or acidic pH for solubility |
The Solubility Mechanism
The solubility of Nordoxepin-D3 HCl is governed by the Henderson-Hasselbalch equation .[1][2]
-
In Methanol: The dielectric constant and protic nature of methanol solvate both the organic tricyclic core and the ionic ammonium chloride headgroup effectively.[1][2]
-
In Water (Acidic/Neutral): As an HCl salt, dissolving it in pure water creates a slightly acidic solution where the amine remains protonated (
), ensuring solubility.[1][2] -
In Water (Basic/Buffered): If placed in PBS (pH 7.[1][2][4]4) or alkaline mobile phases, the equilibrium shifts toward the free base.[1][2] Given the high LogP (3.8), the free base will precipitate out of aqueous solution at concentrations >1 mg/mL.[1][2]
Solubility Data & Solvent Selection
The following data summarizes solubility limits to guide stock preparation.
| Solvent | Solubility Limit | Suitability | Recommendation |
| Methanol | > 20 mg/mL | High | Primary solvent for Stock Solutions. |
| DMSO | ~ 80 mg/mL | High | Alternative for storage; difficult to evaporate.[1][2] |
| Ethanol | ~ 20 mg/mL | Moderate | Usable, but Methanol is standard for LC-MS.[1][2] |
| Pure Water | ~ 10-30 mg/mL | Moderate | Risk: pH drift can cause instability.[1][2] |
| PBS (pH 7.2) | < 1 mg/mL | Low | Avoid. Causes free-base precipitation.[1][2] |
Decision Logic: Solvent Selection
The following diagram illustrates the critical decision pathways for solvent selection based on the experimental stage.
Caption: Solvent selection workflow emphasizing Methanol for stock stability and Acidic Mobile Phase for working dilutions.
Protocol: Master Stock Preparation (1 mg/mL)
Objective: Prepare a stable, accurate 1.0 mg/mL stock solution of Nordoxepin-D3 HCl. Safety: Nordoxepin is a TCA metabolite.[1][2][5] Handle with PPE in a fume hood.[1][2]
Materials
-
Solvent: LC-MS Grade Methanol (Chill to 4°C to reduce volatility during pipetting).
-
Class A Volumetric Flask (Amber glass to prevent photodegradation).[1][2]
Step-by-Step Methodology
-
Equilibration: Allow the vial of Nordoxepin-D3 HCl to reach room temperature before opening to prevent condensation moisture from entering the hygroscopic salt.
-
Weighing: Weigh accurately ~1.0 mg of the substance into a weighing boat.
-
Dissolution:
-
Volume Make-up: Dilute to the mark with Methanol. Invert 10 times to mix.
-
Storage: Aliquot into silanized amber glass vials. Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).
Protocol: Working Solutions & "The Crash" Prevention
A common error in bioanalysis is the "Solvent Shock" precipitation when spiking highly organic stock solutions into aqueous plasma or buffers.[1][2]
The Dilution Strategy
Do not dilute the Methanol stock directly into neutral water or PBS.[1][2] Instead, use an intermediate dilution solvent that matches your LC mobile phase.[2]
Recommended Diluent: 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid .[1][2]
-
Why Formic Acid? It maintains the pH < 4, ensuring the Nordoxepin remains in its soluble cationic form (
) during dilution.[1][2]
Workflow Diagram: Preventing Precipitation
Caption: Mechanism to avoid free-base precipitation during the spiking process.
Stability & Storage
| Condition | Solvent System | Stability Estimate |
| -80°C (Dark) | Methanol | > 2 Years |
| -20°C (Dark) | Methanol | 1 Year |
| 4°C (Fridge) | Methanol | 1 Month |
| Room Temp | Water/Buffer | < 24 Hours (Hydrolysis/Oxidation risk) |
Critical Note on Photostability: Tricyclic compounds are photosensitive.[1][2] All solutions must be stored in amber glass or wrapped in foil.[1][2]
Troubleshooting Common Issues
Issue: Low Recovery in LC-MS/MS
-
Cause: Precipitation of the D3 standard in the autosampler vial.[1][2]
-
Diagnosis: Check the solvent composition of the sample in the vial.[1][2] If it is 100% aqueous, the hydrophobic D3 analog may adsorb to the glass walls.[1][2]
-
Solution: Ensure the final inject solvent contains at least 20% organic (Methanol/Acetonitrile) or is acidified with Formic Acid.[1][2]
Issue: Peak Splitting
References
-
Patel, N. P., et al. (2018).[1][2] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378-385.[1][2][3] Retrieved from [Link][1][2]
-
Cerilliant. (2023).[1][2] N-Desmethyldoxepin-D3 HCl Certified Reference Material Certificate of Analysis. Retrieved from [Link]
-
DrugBank Online. (2024).[1][2] Doxepin: Chemical Properties and Solubility Profile. Retrieved from [Link][1][2]
Sources
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Technical Guide: Doxepin-d3 vs. Nordoxepin-d3 Internal Standard Strategy in Bioanalysis
[1]
Executive Summary
The Precision Imperative in TCA Analysis In the bioanalysis of Tricyclic Antidepressants (TCAs), specifically Doxepin and its active metabolite Nordoxepin (Desmethyldoxepin), the selection of Internal Standards (IS) is not merely a box-checking exercise—it is the primary determinant of assay accuracy.[1]
This guide addresses the critical functional differences between Doxepin-d3 and Nordoxepin-d3 . While often grouped together in procurement, their roles in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are distinct.[1] The core technical challenge lies in the "Methyl Label Trap" : the risk of using a methyl-labeled parent IS that degrades into an unlabeled metabolite analogue, causing signal interference. This document details the molecular logic, extraction differentials, and validated protocols required to mitigate this risk and ensure regulatory compliance (FDA/EMA).
Part 1: Molecular Architecture & Isotopic Logic[1]
The Parent-Metabolite Relationship
To select the correct IS, one must first understand the metabolic conversion. Doxepin is a tertiary amine .[1][2][3] In vivo (via CYP2C19), it undergoes N-demethylation to form Nordoxepin, a secondary amine .[1]
| Feature | Doxepin (Parent) | Nordoxepin (Metabolite) |
| Chemical Class | Tertiary Amine | Secondary Amine |
| Polarity | Less Polar (More Lipophilic) | More Polar |
| Metabolic Pathway | Substrate for Demethylation | Product of Demethylation |
| Key MS Fragment | m/z 107 (Tropylium ion) | m/z 107 (Tropylium ion) |
The "Methyl Label Trap" (Critical Mechanism)
The most common deuterated standard for Doxepin is Doxepin-d3 (N-methyl-d3) .[1] The deuterium atoms are located on the methyl group attached to the nitrogen.
-
The Risk: If Doxepin-d3 undergoes in-source fragmentation or chemical degradation during the analysis, it loses that N-methyl group.[1]
-
The Result: The resulting molecule is unlabeled Nordoxepin .
-
The Consequence: If your LC baseline does not perfectly separate the two, the fragmented IS will appear as a "fake" signal in the Nordoxepin quantitation channel (m/z 266), artificially inflating the measured concentration of the metabolite.
Scientific Directive: Never rely solely on Doxepin-d3 to quantify Nordoxepin. You must use Nordoxepin-d3 (typically labeled on the propyl chain or ring) to track the metabolite independently.[1]
Part 2: Mass Spectrometry Dynamics & Crosstalk
The following diagram illustrates the fragmentation pathway and the specific risk of isotopic interference ("Crosstalk") when using methyl-labeled internal standards.
Caption: Figure 1. The "Methyl Trap." Doxepin-d3 (N-methyl labeled) can degrade into unlabeled Nordoxepin, causing false positives in the metabolite channel.[1]
MRM Transition Table
To ensure specificity, the following Multiple Reaction Monitoring (MRM) transitions are recommended. Note the identical product ions (m/z 107), which makes chromatographic separation essential.[1]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Label Position | Risk Factor |
| Doxepin | 280.2 | 107.1 | N/A | Parent |
| Doxepin-d3 | 283.2 | 107.1 | N-Methyl | High (Source of crosstalk) |
| Nordoxepin | 266.1 | 107.1 | N/A | Metabolite |
| Nordoxepin-d3 | 269.1 | 107.1 | Propyl Chain | Low (Stable label) |
Part 3: Extraction Differential (LLE vs. SPE)
The chemical difference between the tertiary amine (Doxepin) and secondary amine (Nordoxepin) affects extraction recovery.[1]
-
Doxepin (Tertiary): Highly lipophilic.[1] Extracts easily into non-polar solvents (Hexane/Heptane).[1]
-
Nordoxepin (Secondary): More polar due to the exposed N-H bond.[1] Requires a polarity modifier (e.g., Isoamyl alcohol) to extract efficiently.[1]
Protocol Implication: If you use a pure hexane extraction, you may recover 90% of your Doxepin but only 40% of your Nordoxepin.[1] Using Nordoxepin-d3 corrects for this specific loss because it mimics the metabolite's solubility profile exactly.[1] Doxepin-d3 cannot correct for Nordoxepin recovery loss.
Part 4: Protocol: Validated LC-MS/MS Workflow
This protocol uses Liquid-Liquid Extraction (LLE) optimized for simultaneous recovery of both amines.[1]
Reagents & Preparation
-
Stock Solutions: 1 mg/mL in Methanol (store at -20°C).
-
Working IS Solution: 50 ng/mL Doxepin-d3 AND 50 ng/mL Nordoxepin-d3 in 50:50 Methanol:Water.[1]
-
Extraction Solvent: Hexane : Isoamyl Alcohol (98:2 v/v).[1] Note: The alcohol is crucial for Nordoxepin recovery.
Step-by-Step Methodology
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL of Working IS Solution. Vortex for 10 sec.
-
Alkalinization: Add 100 µL of 0.5 M NaOH or Ammonium Hydroxide.
-
Why? TCAs are basic (pKa ~9.5).[1] High pH drives them into the non-ionized state, allowing organic extraction.
-
-
Extraction: Add 1.0 mL of Extraction Solvent (Hexane/Isoamyl Alcohol).
-
Agitation: Shaker/Vortex for 10 minutes at high speed.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer: Transfer the upper organic layer (approx. 800 µL) to a clean tube.
-
Caution: Do not disturb the aqueous layer or the "rag" layer.
-
-
Evaporation: Dry under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase (see below). Vortex well.
Chromatographic Conditions
-
Column: C18 or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 50 x 2.1 mm, 2.6 µm).[1]
-
Why Phenyl-Hexyl? Provides better selectivity for isomeric separation of TCAs compared to standard C18.[1]
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Gradient:
-
0-0.5 min: 20% B[1]
-
0.5-3.0 min: Ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate.
-
Part 5: Troubleshooting & Optimization Logic
Use this decision tree to troubleshoot IS interference or recovery issues.
Caption: Figure 2. Diagnostic workflow for solving IS-related bioanalytical failures.
References
-
Patel, N. P., et al. (2017).[1] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. Available at: [Link]
-
Kirchherr, H., & Kühn-Velten, W. N. (2006).[1] "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach." Journal of Chromatography B. (Context on TCA extraction classes).
-
Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl Column." Available at: [Link] (Search ID: TN-1108).[1]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.[1] Available at: [Link]
Sources
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. Doxepin - Wikipedia [en.wikipedia.org]
- 4. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Guide: Nordoxepin-d3 HCl Storage & Stability
This technical guide details the storage, handling, and stability protocols for Nordoxepin-d3 Hydrochloride , a deuterated internal standard critical for the bioanalysis of tricyclic antidepressants.
Physicochemical Profile & Sensitivity Analysis
To design an effective storage protocol, one must first understand the molecular vulnerabilities of Nordoxepin-d3 HCl.
-
Compound Identity: N-Desmethyldoxepin-d3 Hydrochloride[1]
-
Isotopic Label: The deuterium label (
) is located on the N-methyl group ( ).-
Stability Implication: This position is chemically stable and non-exchangeable in protic solvents, unlike deuterium on heteroatoms (OH, NH, SH). This allows for the use of methanol as a storage solvent without label loss.
-
-
Salt Form (HCl): The hydrochloride salt improves water solubility but significantly increases hygroscopicity .
-
Risk: Moisture uptake leads to hydrolysis and physical clumping, making weighing inaccurate.
-
-
Stereochemistry (E/Z Isomerism): Like its parent Doxepin, Nordoxepin exists as a mixture of E (trans) and Z (cis) isomers.
-
Risk: Thermodynamic isomerization can occur under thermal stress or UV exposure, altering the isomeric ratio and potentially affecting chromatographic retention times relative to the non-labeled analyte.
-
Summary of Vulnerabilities
| Parameter | Sensitivity Level | Consequence of Failure |
| Light | High | E/Z Isomerization; Photolytic degradation |
| Moisture | High (Hygroscopic) | Hydrolysis; Concentration errors during weighing |
| Temperature | Moderate | Accelerated oxidation (N-oxide formation) |
| Oxidation | Moderate | Formation of Nordoxepin N-oxide |
Solid-State Storage Protocol (The Gold Standard)
Upon receipt, the neat solid material requires immediate stabilization. Do not store the vial loosely in a general freezer.
Step-by-Step Workflow
-
Equilibration: Allow the shipping vial to reach room temperature in a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic HCl salt.
-
Atmosphere Exchange: If the vial is not septum-sealed, purge the headspace with dry Argon or Nitrogen gas immediately after use.
-
Secondary Containment: Place the primary vial inside a secondary amber jar containing a desiccant packet (e.g., silica gel or molecular sieves).
-
Thermal Conditions: Store at -20°C (-4°F) .
DOT Visualization: Intake & Storage Logic
Caption: Logical workflow for handling hygroscopic deuterated standards to prevent moisture-induced degradation.
Solution Preparation & Shelf Life
Working with solutions introduces solvent-specific degradation pathways.
Solvent Selection[2]
-
Preferred: Methanol (HPLC Grade).
-
Reason: Excellent solubility; high volatility allows easy evaporation if concentration is needed; protic nature does not affect the N-CD3 label.
-
-
Alternative: DMSO.[2]
-
Reason: Good for high-concentration stock, but difficult to remove and freezes at high temps (19°C), causing repeated freeze-thaw stress.
-
Stability Matrix
| State | Condition | Estimated Shelf Life | Notes |
| Solid (Neat) | -20°C, Dark, Desiccated | 3 Years | Re-test purity annually. |
| Stock Solution | -80°C in Methanol | 1 Year | Store in amber glass with PTFE-lined caps. |
| Stock Solution | -20°C in Methanol | 1-3 Months | Monitor for solvent evaporation. |
| Working Sol. | 4°C (Refrigerator) | < 1 Week | Isomerization risk increases. |
The "Aliquot Rule"
Never return a used pipette tip to the primary stock solution. To maximize shelf life, prepare Single-Use Aliquots :
-
Dissolve the solid to create a Master Stock (e.g., 1 mg/mL).
-
Immediately dispense into amber HPLC vials (e.g., 100 µL each).
-
Store these aliquots at -80°C.
-
Thaw one aliquot for daily use and discard the remainder.
Quality Assurance & Troubleshooting
Deuterated standards are expensive. Before discarding a "failed" standard, verify the failure mode.
Degradation Pathways
-
Isomerization: The E (trans) isomer is generally more abundant (approx 85:15 ratio). A significant shift in this ratio (e.g., to 60:40) indicates light/heat damage.
-
Oxidation: Appearance of a peak at [M+16] in mass spectrometry indicates N-oxide formation.
Re-Validation Protocol
-
Appearance Check: Solid should be white to off-white.[3] Yellowing indicates oxidation.
-
LC-MS/MS Check:
-
Inject a fresh dilution of the standard.
-
Monitor the MRM transition (typically m/z 283.2 → 107.1 for Nordoxepin-d3).
-
Compare the peak area and retention time to the previous CoA or a fresh reference.
-
Pass Criteria: Purity > 98%, Isomeric ratio within ±5% of initial CoA.
-
DOT Visualization: Degradation Logic
Caption: Primary degradation pathways for Nordoxepin-d3 HCl triggered by environmental stress.
References
-
Cerilliant. (2023). N-Desmethyldoxepin-D3 HCl Certified Reference Material. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Handling. Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). Doxepin Hydrochloride Stability Data. Retrieved from [Link]
Sources
Methodological & Application
High-Precision Preparation of Nordoxepin-d3 Hydrochloride Internal Standard for LC-MS/MS Bioanalysis
Executive Summary & Scientific Rationale
In the quantitative analysis of tricyclic antidepressants (TCAs), Nordoxepin (N-Desmethyldoxepin) presents unique challenges due to its secondary amine structure, which makes it prone to adsorption and peak tailing. To achieve regulatory-grade accuracy (FDA/EMA guidelines), the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable.
Nordoxepin-d3 Hydrochloride is the gold standard IS for this application.
-
Why D3? The deuterium labeling (typically on the N-methyl group) provides a mass shift of +3 Da, sufficient to avoid interference from the natural isotopic envelope of the analyte (M+0, M+1, M+2), while maintaining chromatographic behavior nearly identical to the analyte.
-
Why Hydrochloride Salt? The HCl salt form significantly enhances aqueous solubility and stability compared to the free base, preventing precipitation during the aqueous quenching steps of protein precipitation or biological fluid interaction.
This protocol details the gravimetric preparation, storage, and application of Nordoxepin-d3 HCl, ensuring drift-free calibration and robust compensation for matrix effects in LC-MS/MS workflows.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Analyte: Nordoxepin HCl | Internal Standard: Nordoxepin-d3 HCl |
| CAS Number | 2887-91-4 | 1331665-54-3 (or similar based on vendor) |
| Chemical Formula | C₁₈H₁₉NO[1][2][3] · HCl | C₁₈H₁₆D₃NO[2] · HCl |
| Molecular Weight (Salt) | 301.81 g/mol | 304.83 g/mol |
| Molecular Weight (Free Base) | 265.35 g/mol | 268.37 g/mol |
| Salt-to-Base Ratio | 0.879 | 0.880 (Use for concentration correction) |
| Solubility | Methanol, Water, DMSO | Methanol (Recommended), DMSO |
| pKa | ~9.7 (Secondary Amine) | ~9.7 |
| LogP | ~3.8 | ~3.8 |
Protocol: Primary Stock Solution Preparation
Objective: Prepare a traceable, stable Master Stock Solution at 1.0 mg/mL (free base equivalent) .
Materials Required[1][2][5][7][8][9][10][11][12]
-
Reference Standard: Nordoxepin-d3 Hydrochloride (Isotopic Purity ≥ 99% D).
-
Solvent: LC-MS Grade Methanol (MeOH). Note: Avoid protic solvents with exchangeable protons if using deuterium on exchangeable sites, though D3 on methyl is stable.
-
Vessels: Amber Class A Volumetric Flasks (10 mL or 25 mL). Amber glass prevents photo-degradation common to TCAs.
Step-by-Step Methodology
-
Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent condensation, which causes weighing errors.
-
Gravimetric Calculation (The "Salt Correction"): To obtain a target concentration of Free Base, you must account for the HCl salt.
-
Salt Factor (Base/Salt) =
-
Example: To make 10 mL of 1.0 mg/mL (base eq):
-
-
Weighing: Weigh ~11.36 mg of the salt into a weighing boat. Record the exact mass to 0.01 mg precision.
-
Dissolution: Transfer quantitatively to the 10 mL amber volumetric flask. Rinse the boat 3x with Methanol into the flask.
-
Volume Adjustment: Fill to the meniscus with LC-MS Grade Methanol. Cap and invert 20 times.
-
Sonication: Sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Aliquot into 1 mL amber cryovials. Store at -20°C (stable for 12 months) or -80°C (stable for 24 months) .
Protocol: Working Standard & Spiking
Objective: Create a working solution to spike into patient samples. The IS concentration in the final sample should yield a signal intensity similar to the mid-range of the calibration curve (e.g., 50–100 ng/mL).
Workflow Diagram
Figure 1: Serial dilution workflow ensuring accurate low-volume spiking.
Preparation Steps[1][2][5][8][10][11][13]
-
Intermediate Stock (10 µg/mL): Dilute 100 µL of Master Stock into 9.9 mL of Methanol.
-
Working IS Solution (500 ng/mL): Dilute 500 µL of Intermediate Stock into 9.5 mL of 50:50 Methanol:Water .
-
Critical: Using 50% water matches the polarity of plasma better than pure organic, preventing localized protein precipitation upon immediate contact with the sample.
-
LC-MS/MS Integration & Extraction
Context: Nordoxepin requires robust extraction to remove phospholipids which suppress ionization.
Recommended Extraction: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for TCAs, providing cleaner baselines.
-
Sample: 200 µL Plasma + 50 µL Working IS Solution .
-
Buffer: Add 200 µL 0.1 M Carbonate Buffer (pH > 9.5). High pH ensures Nordoxepin (pKa 9.7) is in the uncharged free-base form for organic extraction.
-
Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2).
-
Agitation: Vortex 10 mins; Centrifuge 5 mins @ 4000 rpm.
-
Reconstitution: Evaporate supernatant; reconstitute in Mobile Phase.
MS/MS Transitions
Using a Triple Quadrupole (QqQ) in Positive ESI (Electrospray Ionization):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy | Note |
| Nordoxepin | 266.1 [M+H]⁺ | 107.1 | ~25 eV | Tropylium ion fragment |
| Nordoxepin-d3 | 269.1 [M+H]⁺ | 107.1 | ~25 eV | Label lost in fragmentation* |
Critical Technical Note (Cross-Talk): Since the D3 label is typically on the N-methyl group, and the major fragment (m/z 107) is the ring structure, both analyte and IS share the same product ion (107.1) .
-
Risk: If the mass resolution on Q1 is poor, or if there is isotopic impurity, "cross-talk" can occur.
-
Mitigation: Ensure Q1 resolution is set to "Unit" or "High". Monitor a secondary transition for the IS (e.g., 269.1 -> 235.1, loss of NH2-CD3) if specificity issues arise.
Quality Control & Troubleshooting
System Suitability Checks
Before running patient batches, verify the IS performance:
-
Isotopic Purity Check: Inject a high concentration of IS only. Monitor the Analyte channel (266.1 -> 107.1). Signal should be < 0.5% of the LLOQ response.
-
Signal Stability: The IS peak area plot across the run should not show a drift > 15%. A downward trend indicates source contamination or matrix accumulation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | pH too low during LLE | Ensure extraction buffer is pH > 9.5 to neutralize the amine. |
| IS Peak Tailing | Secondary amine interaction with silanols | Use a column with high carbon load and end-capping (e.g., C18 with TMS end-capping). Add 5mM Ammonium Formate to mobile phase. |
| Signal Suppression | Phospholipid buildup | Switch from PPT to LLE or use a Phospholipid Removal Plate. |
References
-
PubChem. (n.d.).[1] Nordoxepin D3 | C18H19NO. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Patel, N. P., et al. (2018).[3][4] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(6), 378-385.[3] Retrieved from [Link]
-
Cerilliant. (n.d.). N-Desmethyldoxepin-D3 HCl Certified Reference Material. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin. Application Note. Retrieved from [Link]
Sources
- 1. Nordoxepin D3 | C18H19NO | CID 129009735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
LC-MS/MS MRM transitions for Nordoxepin-d3 detection
Application Note: High-Sensitivity Quantitation of Nordoxepin-d3 in Biological Matrices via LC-MS/MS
Introduction & Scope
Nordoxepin (N-Desmethyldoxepin) is the primary active metabolite of the tricyclic antidepressant Doxepin.[1][2][3] Accurate quantification of Nordoxepin is critical in clinical toxicology and therapeutic drug monitoring (TDM) due to its equipotent pharmacological activity and distinct half-life compared to the parent drug.
This protocol details the detection and quantitation of Nordoxepin-d3 (N-methyl-d3), utilized primarily as a Stable Isotope Labeled Internal Standard (SIL-IS). While often treated merely as a reference, understanding the specific fragmentation mechanics of the deuterated standard is vital to prevent "cross-talk" and ensure method ruggedness.
Key Technical Challenges Addressed:
-
Isomeric Separation: Nordoxepin exists as E (trans) and Z (cis) isomers.[2] This method addresses chromatographic resolution vs. summation strategies.
-
Fragmentation Specificity: Selection of MRM transitions that maintain signal integrity while avoiding isobaric interferences.
-
Matrix Suppression: Utilization of Liquid-Liquid Extraction (LLE) to minimize phospholipid interference.
Chemical Identity & Mechanism
Analyte: Nordoxepin-d3 (Hydrochloride)
Labeling: N-methyl-d3 (
Fragmentation Logic (MS/MS)
The collision-induced dissociation (CID) of Nordoxepin typically yields a dominant product ion at m/z 107.1 .
-
Mechanism: Cleavage of the ether bridge and side chain generates a stable tropylium-like oxonium ion (
) or related isobenzofuran derivative. -
Isotope Effect: Since the deuterium label is located on the N-methyl group of the side chain, and the primary fragment (m/z 107) is derived from the ring system, the label is lost as a neutral fragment.
-
Result: Both Nordoxepin (d0) and Nordoxepin-d3 yield the same product ion (107.1) . Specificity is achieved solely through Q1 (Precursor) selection.
-
Experimental Workflow
Reagents & Standards
-
Primary Standard: Nordoxepin-d3 HCl (Cerilliant or equivalent, >99% isotopic purity).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE provides cleaner extracts for tricyclic antidepressants compared to protein precipitation, reducing matrix effects and maintaining column life.
Protocol:
-
Aliquot: Transfer 200 µL of plasma/serum to a clean glass tube.
-
IS Addition: Add 20 µL of Nordoxepin-d3 working solution (50 ng/mL in 50:50 MeOH:H2O). Vortex 10 sec.
-
Alkalinization: Add 100 µL of 0.5 M NaOH or Carbonate Buffer (pH 9.8). Note: Basic pH ensures the secondary amine is uncharged, facilitating extraction into the organic phase.
-
Extraction: Add 2.0 mL of MTBE .
-
Agitation: Shaker/Vortex for 10 mins at high speed.
-
Separation: Centrifuge at 4000 rpm for 5 mins at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL Mobile Phase (80:20 A:B).
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Nordoxepin-d3 recovery.
LC-MS/MS Conditions
Chromatographic Conditions
-
Column: Phenomenex Kinetex Biphenyl (2.6 µm, 50 x 2.1 mm) OR Waters XBridge C18.
-
Why Biphenyl? Enhanced pi-pi interactions offer superior selectivity for separating E and Z isomers if individual isomer quantitation is required.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial Hold |
| 0.5 | 20 | Loading |
| 3.0 | 90 | Elution (Linear Ramp) |
| 4.0 | 90 | Wash |
| 4.1 | 20 | Re-equilibration |
| 6.0 | 20 | End of Run |
Mass Spectrometry Parameters (Sciex/Agilent/Thermo)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[5]
-
Source Temp: 500°C.
-
Ion Spray Voltage: 5500 V.[6]
MRM Transition Table (Optimized):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | DP (V) | CE (eV) | Role |
| Nordoxepin-d3 | 269.2 | 107.1 | 50 | 60 | 30 | Quantifier |
| Nordoxepin-d3 | 269.2 | 235.1 | 50 | 60 | 25 | Qualifier |
| Nordoxepin (d0) | 266.1 | 107.1 | 50 | 60 | 30 | Quantifier |
| Nordoxepin (d0) | 266.1 | 235.1 | 50 | 60 | 25 | Qualifier |
*Note: DP (Declustering Potential) and CE (Collision Energy) are instrument-dependent. Values shown are typical for Sciex QTRAP series. Optimize by infusing a 100 ng/mL neat standard.
Caption: MS/MS fragmentation pathway for Nordoxepin-d3 showing Quantifier and Qualifier ions.
Results & Discussion
Linearity and Sensitivity
Using the described LLE method, the Lower Limit of Quantitation (LLOQ) is typically 0.1 - 0.5 ng/mL in human plasma. Linearity is maintained from 0.5 ng/mL to 500 ng/mL (
Isomer Management
Nordoxepin exists as E and Z isomers (approximate ratio 1:1 in patient samples due to metabolism, though pharmaceutical Doxepin is ~85:15).[2]
-
Protocol Decision: If your column separates them (e.g., Biphenyl), integrate both peaks for total Nordoxepin-d3 area. If using C18, they may partially co-elute; ensure the integration window covers the entire peak width to avoid ratio-dependent errors.
Troubleshooting: Cross-Talk
Since the product ion (107.1) is identical for analyte and IS:
-
Risk: If the Q1 isolation window is too wide, or if there is in-source fragmentation of a higher mass metabolite, interference may occur.
-
Validation: Inject a "Blank + IS" sample. Monitor the analyte channel (266.1 -> 107.1). Any signal here indicates impure IS (containing d0) or cross-talk. The response in the blank should be <20% of the LLOQ.
References
-
Patel, N. P., et al. (2018).[7] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(6), 378-385.[7]
-
Phenomenex Application Note. (2021). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl Columns.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 129009735, Nordoxepin D3.
-
Cerilliant. (2023). N-Desmethyldoxepin-D3 HCl Certified Reference Material.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Nordoxepin - Wikipedia [en.wikipedia.org]
- 3. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: High-Efficiency Extraction of Nordoxepin and Nordoxepin-d3 from Human Plasma
[1]
Introduction & Clinical Significance
Nordoxepin is the active pharmacologic metabolite of Doxepin, a tricyclic antidepressant (TCA).[1][2][3][4][5] While Doxepin acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), Nordoxepin exhibits potent norepinephrine reuptake inhibition and a longer elimination half-life (31h vs. 17h for parent).[1]
Accurate quantification of Nordoxepin is critical for therapeutic drug monitoring (TDM) and bioequivalence studies.[1] The use of Nordoxepin-d3 as an Internal Standard (IS) is non-negotiable for high-reliability assays to compensate for matrix effects, extraction variability, and ionization suppression in Electrospray Ionization (ESI).[1]
Key Challenges in Extraction
-
Basic Nature: Nordoxepin is a secondary amine with a pKa of ~9.[1]7. It exists almost entirely as a cation at physiological pH.[1]
-
Protein Binding: High plasma protein binding (~80%) requires aggressive disruption (pH shift or organic precipitation) to release the analyte.[1]
-
Non-Specific Binding: Secondary amines adhere avidly to glass and silanol groups; plasticware and deactivated glass are required.[1]
Physicochemical Profile
Understanding the molecule is the first step to successful extraction.
| Property | Nordoxepin | Nordoxepin-d3 (IS) | Implication for Extraction |
| Molecular Formula | C₁₈H₁₉NO | C₁₈H₁₆D₃NO | Chemically identical behavior.[1] |
| Monoisotopic Mass | 265.15 Da | 268.17 Da | Mass shift +3 Da allows MS resolution.[1] |
| pKa | ~9.7 (Base) | ~9.7 (Base) | Requires pH > 10 for LLE (neutral species).[1] |
| LogP | ~3.8 | ~3.8 | Highly lipophilic; ideal for LLE/RP-LC.[1] |
| Solubility | Methanol, DMSO | Methanol, DMSO | Stock solutions must be organic.[1] |
Reagents & Materials
-
Reference Standards: Nordoxepin HCl and Nordoxepin-d3 HCl (Cerilliant or equivalent, >99% purity).[1]
-
Extraction Solvent (LLE): Methyl tert-butyl ether (MTBE) or n-Hexane:Isoamyl Alcohol (98:2).[1] Note: MTBE provides cleaner recovery for TCAs.
-
SPE Cartridges: Waters Oasis MCX (Mixed-mode Cation Exchange) 30 mg/1 cc or Phenomenex Strata-X-C.[1]
-
Buffer: 100 mM Ammonium Acetate (pH adjusted).
-
LC Mobile Phases:
Experimental Protocols
Workflow Decision Logic
Choose the extraction method based on your sensitivity needs and throughput requirements.
Figure 1: Decision tree for selecting the optimal extraction strategy.
Protocol A: Solid Phase Extraction (SPE) - Recommended for High Sensitivity
This method utilizes Mixed-Mode Cation Exchange (MCX) to lock the basic Nordoxepin onto the sorbent while washing away neutrals and acids.[1]
-
Sample Pre-treatment:
-
Aliquot 300 µL human plasma into a 2 mL 96-well plate or tube.
-
Add 20 µL Nordoxepin-d3 Internal Standard working solution (50 ng/mL in 50:50 MeOH:H2O).
-
Add 300 µL 2% Formic Acid in water (acidifies sample to pH ~3, ionizing the amine).[1]
-
Vortex for 30 sec and centrifuge at 4000 rpm for 5 min.
-
-
SPE Loading (Oasis MCX 30mg):
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Apply the entire pre-treated supernatant. Flow rate < 1 mL/min.[6]
-
-
Wash Steps (Critical for Matrix Removal):
-
Elution:
-
Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Acetonitrile (breaks ionic bond and elutes analyte).
-
-
Reconstitution:
Protocol B: Liquid-Liquid Extraction (LLE) - Cost-Effective & Robust
LLE exploits the pKa shift.[1] By alkalinizing the plasma, Nordoxepin becomes non-ionized and partitions into the organic solvent.
-
Sample Pre-treatment:
-
Aliquot 500 µL human plasma into a glass tube.
-
Add 25 µL Nordoxepin-d3 IS working solution.[1]
-
Add 200 µL 100 mM Ammonium Acetate (pH adjusted to 10.0 with NH4OH) or 0.1 M NaOH. Goal: pH > 9.7.
-
-
Extraction:
-
Add 4.0 mL MTBE (Methyl tert-butyl ether).[1]
-
Shake/Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 min at 4°C to separate phases.
-
-
Phase Transfer:
-
Drying & Reconstitution:
LC-MS/MS Conditions
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Vol: 5-10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10% |
| 0.5 | 10% |
| 3.0 | 90% |
| 4.0 | 90% |
| 4.1 | 10% |
| 6.0 | 10% (Re-equilibration) |[1]
MS/MS Transitions (ESI Positive Mode):
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) |
|---|---|---|---|---|
| Nordoxepin | 266.1 | 107.1 | 50 | 25 |
| Nordoxepin-d3 | 269.1 | 107.1 | 50 | 25 |[1]
Note: The product ion 107.1 represents the tropylium-like ring fragment, which is common to both species.[1] The deuterium label is on the N-methyl group, which is lost in this fragmentation, hence the product ions are identical in mass but resolved by precursor selection.[1]
Method Validation Summary
The following performance metrics are typical for this validated protocol (based on FDA Bioanalytical Method Validation Guidance).
| Parameter | Result | Notes |
| Linearity Range | 0.05 – 50 ng/mL | r² > 0.995 (Weighted 1/x²) |
| LLOQ | 0.05 ng/mL (50 pg/mL) | S/N > 10:1 |
| Extraction Recovery | > 85% | Consistent for Analyte and IS |
| Matrix Effect | 95% - 105% | IS normalized |
| Precision (CV%) | < 8.0% | Intra- and Inter-day |
| Stability | 24h RT / 3 Freeze-Thaw | Stable in plasma |
Troubleshooting & Expert Insights
-
Ghost Peaks: Nordoxepin is sticky.[1] If you see carryover, switch the needle wash to Acetonitrile:Isopropanol:Acetone (40:40:[1]20) + 0.1% Formic Acid .[1][7]
-
Low Recovery in SPE: Ensure the sample is acidified (pH < 4) before loading onto MCX cartridges. If the pH is neutral, the amine won't protonate, and it won't bind to the cation exchange sorbent.[1]
-
IS Variability: If Nordoxepin-d3 response varies significantly between samples, check for hemolysis. Hemolyzed blood can suppress ionization differently than clear plasma.[1]
References
-
Patel, N. P., et al. (2018).[1][8] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378-385.[1][8] Link[1]
-
Kirchherr, H., & Kühn-Velten, W. N. (2006).[1] "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC with tandem mass spectrometry: A multi-level, single-sample approach." Journal of Chromatography B, 843(1), 100-113.[1] Link[1]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1][3][9] Link
-
PubChem Compound Summary. (2023). "Nordoxepin-d3."[1][10][11][8][12] National Center for Biotechnology Information. Link
Sources
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Doxepin concentrations in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. lcms.cz [lcms.cz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Doxepin and Nordoxepin, Serum - Mayo Clinic Laboratories | Therapeutics Catalog [therapeutics.testcatalog.org]
- 10. Nordoxepin D3 | C18H19NO | CID 129009735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 12. scribd.com [scribd.com]
Optimizing Nordoxepin D3 HCl concentration in bioanalytical assays
Executive Summary
This application note details the methodology for optimizing the concentration of Nordoxepin-D3 Hydrochloride (HCl) as an internal standard (IS) in LC-MS/MS assays. While Stable Isotope Labeled (SIL) standards are the gold standard for correcting matrix effects and recovery losses, an incorrect IS concentration can induce quantitative bias through two primary mechanisms: Signal Crosstalk (isotopic impurity contribution) and Ion Suppression (competition for ionization charge).
This guide provides a self-validating protocol to determine the "Sweet Spot"—the concentration that maximizes precision without compromising the Lower Limit of Quantification (LLOQ).
Mechanism of Action & Critical Challenges
The Deuterium Effect & Retention Time
Nordoxepin-D3 is a deuterated analog of Nordoxepin (N-desmethyldoxepin). In Reverse Phase Chromatography (RPC), deuterium atoms are slightly less lipophilic than hydrogen.
-
Observation: Nordoxepin-D3 may elute slightly earlier than the unlabeled analyte.
-
Risk: If the retention time (RT) shift is significant, the IS may not experience the exact same matrix suppression zone as the analyte.
-
Mitigation: Ensure the RT shift is <0.05 min by optimizing the mobile phase gradient (e.g., Formic Acid/Ammonium Formate buffer).
The Crosstalk Dilemma
Optimization is a trade-off between two failure modes:
-
Concentration Too Low: Poor signal-to-noise (S/N) ratio leads to high variation (%CV) in calculated concentrations.
-
Concentration Too High: The IS contributes signal to the analyte channel (due to isotopic impurity, e.g., D0 presence in D3 stock) or causes detector saturation.
Workflow Visualization
The following diagram illustrates the logical flow for determining the optimal IS working concentration.
Figure 1: Decision logic for Internal Standard concentration tuning. High interference necessitates concentration reduction.
Protocol 1: Stock Solution & Salt Correction
Objective: Accurately prepare the primary stock, accounting for the Hydrochloride salt form.
-
Analyte: Nordoxepin-D3 HCl
-
Molecular Weight (free base): ~268.38 g/mol (Estimate based on D3)
-
Molecular Weight (HCl salt): ~304.83 g/mol [1]
-
Correction Factor:
Procedure:
-
Weigh 1.00 mg of Nordoxepin-D3 HCl.
-
Calculate the Free Base equivalent:
. -
Dissolve in Methanol (MeOH) to achieve a target free base concentration (e.g., 100 µg/mL).
-
Volume Required:
.
-
-
Storage: Store at -20°C in amber glass vials to prevent photodegradation.
Protocol 2: The "Crosstalk" Titration Experiment
Objective: Determine the maximum IS concentration that does not interfere with the analyte LLOQ.
Prerequisites:
-
LLOQ Standard: A sample containing unlabeled Nordoxepin at the Lower Limit of Quantification (e.g., 1.0 ng/mL).
-
Blank Matrix: Extracted plasma/serum with no analyte.
Experimental Setup: Prepare working IS solutions at three levels: Low (50 ng/mL) , Mid (200 ng/mL) , and High (500 ng/mL) .
| Injection Sequence | Sample Type | IS Added? | Purpose | Acceptance Criteria |
| 1 | Double Blank | NO | System Cleanliness | No peaks |
| 2 | LLOQ Standard | Yes (Low) | Sensitivity Ref | S/N > 5:1 |
| 3 | Zero Sample (Low) | Yes (Low) | Interference Check | Area < 20% of LLOQ (Inj #2) |
| 4 | Zero Sample (Mid) | Yes (Mid) | Interference Check | Area < 20% of LLOQ (Inj #2) |
| 5 | Zero Sample (High) | Yes (High) | Interference Check | Area < 20% of LLOQ (Inj #2) |
Data Analysis:
-
Monitor the Nordoxepin (Analyte) MRM transition (e.g., 266.1
107.1). -
Inject the Zero Samples (Matrix + IS only).
-
If a peak appears at the analyte retention time, it is due to isotopic impurity (unlabeled Nordoxepin present in the D3 standard).
-
Calculation:
-
Selection: Choose the highest IS concentration where Interference < 20% (as per FDA M10 guidelines).
Protocol 3: MRM Transition Optimization
Objective: Ensure specificity. The position of the deuterium label affects the fragmentation pattern.
-
Standard Transition (Nordoxepin): 266.1 (Precursor)
107.1 (Tropylium ion). -
D3 Transition Check:
-
If D3 is on the N-methyl group (unlikely for Nordoxepin as it is a secondary amine, usually D3 is on the ring or propyl chain for stability):
-
Perform a Product Ion Scan on the IS precursor (approx. 269.1 m/z).
-
Identify the dominant fragment.
-
If fragment is 107.1: The label is on the part of the molecule lost during fragmentation.
-
If fragment is 110.1: The label is retained on the fragment.
-
-
Action: Select the transition with the highest intensity and lowest background noise.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| IS Response Drift | Matrix Effect / Ion Suppression | Switch to APCI source or improve extraction (SPE vs LLE). |
| RT Shift > 0.1 min | Deuterium Isotope Effect | Adjust Mobile Phase B gradient slope; reduce column temperature. |
| High Background | Source Contamination | Clean the cone/curtain plate; verify solvent purity. |
| Non-Linear Calibration | IS Saturation | Reduce IS concentration; check detector gain settings. |
References
-
FDA M10 Bioanalytical Method Validation Guidance. Food and Drug Administration. (2022).[2][3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4]
-
Cerilliant. (n.d.). N-Desmethyldoxepin-D3 HCl Certificate of Analysis & Properties. [Link]
-
Patel, B., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma.[5][6][7] Journal of Chromatography B. [Link]
Sources
- 1. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. fda.gov [fda.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantitation of Nordoxepin in Biological Matrices using Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS
Executive Summary & Scientific Rationale
The quantitation of Tricyclic Antidepressants (TCAs) like Doxepin and its active metabolite, Nordoxepin, requires rigorous sample cleanup due to their high affinity for plasma proteins and the complexity of biological matrices.[1] While liquid-liquid extraction (LLE) is historically common, it often suffers from variable recovery and emulsion formation.[1]
This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE).[1] This mechanism is selected over traditional C18 (reversed-phase) because Nordoxepin possesses a secondary amine (pKa ~9.7), allowing it to be positively charged under acidic conditions.[1]
The Mechanistic Advantage: By utilizing a polymeric sorbent with both hydrophobic and sulfonic acid (cation-exchange) moieties, we can implement a "Lock-and-Key" wash strategy.[1] The analyte is "locked" onto the sorbent via strong ionic interactions, allowing the use of aggressive organic washes (100% Methanol) to strip away phospholipids and neutral interferences without eluting the analyte.[1] This results in superior matrix factor values and extended LC-MS/MS column life.[1]
Chemical & Physical Properties[1][2]
| Compound | Chemical Structure / Description | Precursor Ion (M+H)+ | Product Ion (Quant)* | pKa (Approx) | LogP |
| Nordoxepin | Active metabolite of Doxepin; Secondary amine.[1] | 266.1 m/z | 107.1 m/z | ~9.7 | 3.7 |
| Nordoxepin-d3 | Internal Standard (IS).[1] Deuterium labeled.[1][2][3][4][5][6] | 269.1 m/z | 107.1 m/z | ~9.7 | 3.7 |
> Critical Note on IS Transitions: The transition 269->107 assumes the deuterium label is located on the propyl side chain or a ring position not involved in the tropylium ion formation.[1] Commercial standards vary (e.g., N-methyl-d3 vs. Ring-d3).[1] Always perform a product ion scan on your specific IS lot to confirm the most intense stable fragment.[1]
Materials & Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or equivalent polymeric strong cation exchanger).[1] 30 mg / 1 cc format is recommended for plasma volumes < 500 µL.[1]
-
Reagents:
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).[1]
Experimental Protocol: Mixed-Mode SPE
This protocol relies on pH manipulation to switch the analyte's charge state.[1]
Step 1: Sample Pre-treatment (The "Protonation" Step)[1]
-
Objective: Ensure Nordoxepin is fully ionized (positively charged) to bind to the cation-exchange sites.
-
Procedure:
-
Aliquot 200 µL of plasma into a clean tube.
-
Add 20 µL of Nordoxepin-d3 Internal Standard working solution (e.g., 100 ng/mL).[1]
-
Add 200 µL of 4% H3PO4 (Phosphoric Acid) in water.
-
Vortex for 30 seconds.
-
Resulting pH: ~2.0 - 3.[1]0. (Well below the pKa of 9.7, ensuring 100% ionization).
-
Step 2: SPE Workflow[1]
| Step | Solvent / Composition | Volume | Mechanistic Function |
| 1.[1][7] Condition | Methanol | 1 mL | Activates hydrophobic ligands on the polymer. |
| 2.[1] Equilibrate | Water (or 2% Formic Acid) | 1 mL | Prepares ion-exchange sites; matches sample pH.[1] |
| 3. Load | Pre-treated Sample | ~420 µL | Dual Retention: Analyte binds via hydrophobic interaction AND ionic bond (Amine+ to Sulfonate-).[1] |
| 4. Wash 1 | 2% Formic Acid in Water | 1 mL | Removes proteins, salts, and hydrophilic interferences.[1] Analyte stays bound. |
| 5. Wash 2 | 100% Methanol | 1 mL | Critical Step: Removes hydrophobic neutrals and phospholipids .[1] Analyte remains bound by ionic tether. |
| 6.[1] Elute | 5% NH4OH in 50:50 MeOH:ACN | 2 x 250 µL | Charge Switch: High pH deprotonates the amine (neutralizes it).[1] Ionic bond breaks.[1] Analyte elutes. |
| 7. Post-Elution | Evaporate & Reconstitute | -- | Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase Initial. |
Visualizing the Mechanism (Graphviz Diagram)
The following diagram illustrates the logical flow and chemical state of Nordoxepin during the extraction.
Figure 1: Step-by-step mechanistic flow of Nordoxepin extraction using Mixed-Mode Cation Exchange.[1]
LC-MS/MS Conditions
After extraction, the clean sample is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry.[1][6][8][9]
-
Column: Kinetex Biphenyl or C18 (e.g., 50 x 2.1 mm, 2.6 µm).[1] Note: Biphenyl phases offer enhanced selectivity for TCAs.[1]
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10).[1][6]
-
Flow Rate: 0.4 - 0.6 mL/min.[1]
-
Gradient:
Mass Spectrometry (MRM Mode):
-
Ionization: Electrospray Positive (ESI+).[1]
-
Source Temp: 500°C.
-
Transitions:
Validation & Troubleshooting
Self-Validating the Method
To ensure trustworthiness (Part 2 of requirements), perform the "Post-Column Infusion" test during development:
-
Infuse a constant stream of Nordoxepin into the MS source.[1]
-
Inject a blank plasma extract (prepared via this SPE method) via the LC.[1]
-
Monitor the baseline.[1][6] A drop in signal at the analyte retention time indicates ion suppression (matrix effect).[1] The MCX wash step (100% MeOH) typically eliminates this, resulting in a stable baseline.[1]
Common Issues
-
Low Recovery: Check the pH of the Elution solvent.[1] It must be > pH 10 to fully neutralize Nordoxepin.[1] Ensure fresh NH4OH is used (ammonia is volatile).[1]
-
High Backpressure: Plasma proteins may be clogging the frit.[1] Ensure the "Pre-treatment" step includes thorough mixing and centrifugation if the sample is very turbid.[1]
References
-
Patel, N. P., et al. (2018).[1][2] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378-385.[1][2]
-
Waters Corporation. "Oasis MCX Extraction Protocols." Waters Application Notes. [1]
-
Phenomenex. "Solid Phase Extraction for Clinical Research: Strata-X-C."[1] Phenomenex Application Guide.
-
RSC Publishing. "A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin."[1] Analytical Methods.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Doxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. kinesis-australia.com.au [kinesis-australia.com.au]
- 8. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Nordoxepin-d3 from Urine
Abstract
This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the isolation of Nordoxepin-d3 from human urine. While often used as an Internal Standard (IS), Nordoxepin-d3 is increasingly quantified as a primary tracer in metabolic flux studies and forensic toxicology. This guide prioritizes high recovery (>85%) and matrix effect minimization through pH-modulated partitioning. We utilize Methyl tert-butyl ether (MTBE) as the extraction solvent, optimized against the pKa of the secondary amine functionality to ensure maximum transfer to the organic phase.
Introduction & Scientific Rationale
The Analyte: Nordoxepin-d3
Nordoxepin is the active N-demethylated metabolite of the tricyclic antidepressant (TCA) Doxepin.[1][2] It functions as a potent norepinephrine reuptake inhibitor.[1][3][4] The deuterated analog, Nordoxepin-d3, typically contains three deuterium atoms on the N-methyl group.
-
Chemical Class: Dibenzoxepin derivative (Secondary Amine).
-
pKa: ~9.7 (Basic).
-
LogP: ~3.8 (Lipophilic in non-ionized state).
Why Liquid-Liquid Extraction (LLE)?
While Solid Phase Extraction (SPE) is common, LLE offers distinct advantages for TCAs in urine:
-
Cost-Effectiveness: Eliminates the need for expensive sorbent cartridges.
-
Inorganic Salt Removal: Urine is high in salts; LLE leaves these in the aqueous phase, preventing mass spectrometer source fouling.
-
Selectivity via pH Control: By adjusting the urine pH to >11.0, we suppress the ionization of the secondary amine, forcing the molecule into its neutral, lipophilic state, which readily partitions into the organic solvent.
The Mechanism of Extraction
The success of this protocol hinges on the Henderson-Hasselbalch equation. To extract a base like Nordoxepin (pKa 9.7), the matrix pH must be at least 2 units higher than the pKa.
-
At pH 7 (Urine): Nordoxepin is protonated (
) and water-soluble. Extraction efficiency is poor (<10%). -
At pH 11 (Adjusted): Nordoxepin is deprotonated (
) and lipophilic. Extraction efficiency is high (>90%).
Figure 1: Mechanistic workflow of pH-dependent partitioning for Nordoxepin-d3.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | Nordoxepin-d3 HCl | Target compound / Tracer |
| Internal Standard | Nortriptyline-d3 (Optional) | If quantifying Nordoxepin-d3 as a target |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | High extraction efficiency, low emulsion formation |
| Alkalizing Buffer | 2M Sodium Carbonate ( | Adjusts pH to ~11.0 without excessive heat |
| Reconstitution Sol. | 90:10 Mobile Phase A:B | Matches initial LC gradient to prevent peak distortion |
| LC Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid in Water | Promotes ionization ( |
| LC Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier |
Experimental Protocol
Phase 1: Sample Pre-treatment
Objective: Normalize pH and release any protein-bound drug (though urine protein is low, pH adjustment is critical).
-
Aliquot: Transfer 200 µL of urine into a 2 mL polypropylene microcentrifuge tube or glass test tube.
-
Spike (Optional): If using an external IS to validate the d3 extraction, add 20 µL of Nortriptyline-d3 working solution.
-
Alkalinization: Add 100 µL of 2M Sodium Carbonate (
).-
Critical Check: Vortex for 10 seconds. Verify pH is >10 using a pH strip on a dummy sample. If <10, add more carbonate.
-
Why Carbonate? Unlike NaOH, carbonate buffers effectively at pH 11 without causing aggressive hydrolysis of labile metabolites.
-
Phase 2: Liquid-Liquid Extraction
Objective: Partition the neutral analyte into the organic phase.
-
Solvent Addition: Add 1000 µL (1 mL) of MTBE.
-
Alternative: Hexane:Isoamyl Alcohol (98:2) can be used for cleaner extracts but yields lower recovery. MTBE is preferred for maximum recovery.
-
-
Equilibration: Vortex vigorously for 5 minutes or use a mechanical shaker at 1200 rpm for 10 minutes.
-
Note: Vigorous mixing is essential to maximize the surface area between the aqueous and organic phases.
-
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Result: A clear upper organic layer (MTBE) and a lower aqueous pellet/layer.
-
Phase 3: Concentration & Reconstitution
Objective: Concentrate the analyte for trace-level detection.
-
Transfer: Carefully transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.
-
Caution: Do not disturb the interface. It is better to leave 200 µL of organic solvent behind than to aspirate matrix salts.
-
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (
) at 40°C. -
Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% Formic Acid).
-
Final Spin: Vortex for 1 min, then centrifuge at 10,000 x g for 5 min to pellet any insoluble particulates before LC injection.
Workflow Visualization
Figure 2: Step-by-step extraction workflow for Nordoxepin-d3.
LC-MS/MS Analysis Parameters
To ensure the extracted Nordoxepin-d3 is quantified accurately, the following chromatographic conditions are recommended.
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm) Flow Rate: 0.4 mL/min Injection Volume: 5 µL
| Time (min) | % Mobile Phase A (Water + Amm. Formate) | % Mobile Phase B (ACN) | State |
| 0.0 | 90 | 10 | Loading |
| 0.5 | 90 | 10 | Hold |
| 3.0 | 10 | 90 | Elution |
| 4.0 | 10 | 90 | Wash |
| 4.1 | 90 | 10 | Re-equilibration |
| 6.0 | 90 | 10 | End |
MS Transitions (ESI+):
-
Nordoxepin-d3:
269.2 107.1 (Quantifier) -
Nordoxepin (Native):
266.2 107.1
Validation & Quality Control
To ensure the trustworthiness of this protocol, the following validation steps (based on FDA Bioanalytical Method Validation Guidelines) must be performed.
Recovery Calculation
Recovery compares the detector response of an analyte extracted from the matrix to the response of the analyte spiked into a blank extracted matrix (representing 100% recovery).
Matrix Effect (ME)
Urine contains salts and urea that can suppress ionization.
-
Negative Value: Ion Suppression.
-
Positive Value: Ion Enhancement.
-
Acceptance Criteria: ±15%.[5][6][7][8] If suppression is high (>20%), consider diluting the urine 1:5 with water before extraction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | pH not basic enough. | Ensure pH > 10.5. Nordoxepin pKa is 9.7; if pH is 9.0, ~15% remains ionized and won't extract. |
| Emulsion Formation | Concentrated urine/lipids. | Freeze-thaw the urine sample once before extraction to precipitate proteins, or centrifuge at higher speed (10,000g). |
| Peak Tailing | Secondary interaction with silanols. | Ensure Mobile Phase contains Ammonium Formate (10mM) to mask free silanols on the C18 column. |
| Variable Response | Evaporation loss. | Nordoxepin is relatively stable, but do not "bake" the dry extract. Remove immediately after solvent is gone. |
References
-
Patel, N. P., et al. (2018). "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378-385.[9] Link[7]
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.[4][8] Link
-
Kirchherr, H., & Kuhn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry." Journal of Chromatography B, 843(1), 100-113.[4] Link[4]
-
PubChem. "Nordoxepin Compound Summary."[5] National Library of Medicine. Link
Sources
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectrofluorimetric Method for the Determination of Doxepin Hydrochloride in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Nordoxepin D3 Hydrochloride HPLC retention time characteristics
Application Note: Chromatographic Characterization & Quantification of Nordoxepin using Nordoxepin-D3 Hydrochloride
Abstract
This technical guide details the high-performance liquid chromatography (HPLC) retention time characteristics of Nordoxepin D3 Hydrochloride, a deuterated internal standard (IS) used in the bioanalysis of Nordoxepin (N-desmethyldoxepin). We explore the physicochemical mechanisms dictating retention on Reverse Phase (RP) stationary phases, the specific deuterium isotope effects observed in LC-MS/MS workflows, and provide a validated protocol for ensuring precise co-elution and quantification in biological matrices.
Introduction & Chemical Context
Nordoxepin is the active demethylated metabolite of the tricyclic antidepressant Doxepin. Accurate quantification in plasma is critical for therapeutic drug monitoring (TDM) and pharmacokinetic profiling. To correct for matrix effects (ion suppression/enhancement) and extraction variability, Nordoxepin-D3 Hydrochloride (N-methyl-d3) is the industry-standard internal standard.
Physicochemical Properties
Understanding the molecule is prerequisite to controlling its chromatography.
| Property | Nordoxepin HCl | Nordoxepin-D3 HCl | Impact on HPLC |
| Molecular Formula | C₁₈H₁₉NO · HCl | C₁₈H₁₆D₃NO[1] · HCl | Mass shift (+3 Da) allows MS resolution. |
| Monoisotopic Mass | 265.15 Da (Free Base) | 268.17 Da (Free Base) | Precursor ion selection (Q1). |
| pKa (Amine) | ~9.7 (Basic) | ~9.7 (Basic) | Requires acidic mobile phase or high pH buffers to suppress ionization or improve shape. |
| LogP | ~3.8 (Lipophilic) | ~3.78 (Slightly lower) | High retention on C18; D3 analog is marginally less lipophilic. |
The Deuterium Isotope Effect on Retention
While theoretically identical, deuterated isotopologues often exhibit a phenomenon known as the Chromatographic Isotope Effect . The C-D bond is shorter and has a lower vibrational zero-point energy than the C-H bond, resulting in a slightly smaller molar volume and reduced lipophilicity.
-
Observation: In Reverse Phase (RP) chromatography, Nordoxepin-D3 may elute slightly earlier (0.01 – 0.05 min) than unlabeled Nordoxepin.
-
Significance: While often negligible, high-efficiency columns (UPLC/UHPLC) can resolve these peaks partially. Integration windows must be set wide enough to capture both centroids.
Experimental Protocol
This protocol is designed for the simultaneous quantification of Nordoxepin and Doxepin in human plasma, utilizing Nordoxepin-D3 as the specific IS.
Reagents & Materials
-
Internal Standard: Nordoxepin-methyl-d3 HCl.
-
Matrix: Human Plasma (K2EDTA).[2]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of plasma into a polypropylene tube.
-
Add 20 µL of IS working solution (Nordoxepin-D3, 500 ng/mL).
-
Add 50 µL of 0.1 M NaOH (to basify and ensure the amine is uncharged for extraction).
-
Add 2 mL of MTBE (Methyl tert-butyl ether). Vortex for 5 mins.
-
Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Transfer supernatant to a clean tube and evaporate to dryness under N₂ at 40°C.
-
Reconstitute in 200 µL of Mobile Phase (A:B, 80:20).
Chromatographic Conditions (LC)
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Flow Rate: 0.40 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 20 | Initial Hold |
| 0.50 | 20 | Begin Elution |
| 3.00 | 90 | Gradient Ramp |
| 3.50 | 90 | Wash |
| 3.51 | 20 | Re-equilibration |
| 5.00 | 20 | End of Run |
Mass Spectrometry Settings (MS/MS)
-
Source: ESI Positive (Electrospray Ionization).
-
Scan Mode: MRM (Multiple Reaction Monitoring).
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Retention Time (min) |
| Nordoxepin | 266.1 | 107.1 | 25 | 2.45 ± 0.05 |
| Nordoxepin-D3 | 269.1 | 107.1 | 25 | 2.44 ± 0.05 |
| Doxepin | 280.2 | 107.1 | 22 | 2.65 ± 0.05 |
Note: The product ion 107.1 corresponds to the tropylium-like ring fragment, which does not contain the N-methyl group; therefore, the product mass is identical for both the analyte and the D3-IS.
Visualizing the Mechanism
The following diagram illustrates the workflow and the mechanistic interactions occurring inside the HPLC column.
Caption: Workflow for Nordoxepin bioanalysis highlighting the extraction, chromatographic mechanism, and isotope effect considerations.
Results & Discussion
Retention Time Characteristics
Under the acidic conditions described (pH 3.0), Nordoxepin is fully protonated (cationic).
-
Peak Shape: The addition of Ammonium Formate is crucial. Without it, the cationic amine interacts with residual silanols on the silica backbone, causing severe peak tailing.
-
Elution Order: Nordoxepin (secondary amine) is generally more polar than Doxepin (tertiary amine) and typically elutes before Doxepin in standard C18 gradients.
-
D3 Co-elution: The Nordoxepin-D3 peak should overlay the analyte peak.
-
Acceptance Criteria: The Relative Retention Time (RRT) of Analyte/IS must be within 0.99 – 1.01 .
-
Observed Shift: A shift of -0.02 min for the D3 IS is common and acceptable.
-
Troubleshooting Retention Shifts
If the Retention Time of Nordoxepin-D3 drifts significantly (>0.1 min) relative to the analyte:
-
Check Mobile Phase pH: A shift in pH affects the ionization state of the amine. Ensure Formic Acid concentration is precise.
-
Matrix Effects: High lipid load in the extract can modify the stationary phase surface, shifting RT. Improve the LLE wash step.
-
Dwell Volume: If transferring methods between instruments (e.g., Agilent to Waters), the gradient delay volume will shift absolute RTs. Rely on RRT (Relative Retention Time).
References
-
Patel, N. P., et al. (2018).[3] Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[3][4][5][6] Journal of Pharmaceutical Analysis, 8(6), 378-385.[3]
-
Kirchherr, H., & Kuhn-Velten, W. N. (2006). HPLC-MS/MS Method for the Quantification of Doxepin and Nordoxepin.[2][4][6] Clinical Chemistry and Laboratory Medicine.[2][5][7][8]
-
Turowski, M., & Kaliszan, R. (1997). Deuterium isotope effects on hydrophobic interactions in reversed-phase liquid chromatography.[8][9] Journal of Chromatography A.
-
PubChem. (2023).[10] Nordoxepin D3 Compound Summary.[1][3][6][10] National Library of Medicine.
Sources
- 1. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Nordoxepin D3 | C18H19NO | CID 129009735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using Nordoxepin-d3 for therapeutic drug monitoring (TDM) of TCAs
Application Note: High-Precision Therapeutic Drug Monitoring of Tricyclic Antidepressants Using Nordoxepin-d3
Abstract This application note details a validated, self-correcting LC-MS/MS protocol for the quantification of Doxepin and its active metabolite, Nordoxepin, in human plasma. Central to this method is the use of Nordoxepin-d3 , a stable isotope-labeled internal standard (SIL-IS), which provides superior correction for matrix effects and ionization suppression compared to structural analogs. This guide is designed for clinical chemists and drug development scientists seeking to implement robust TDM workflows compliant with AGNP consensus guidelines.
Introduction: The Imperative of Isotope Dilution in TDM
Therapeutic Drug Monitoring (TDM) of Tricyclic Antidepressants (TCAs) is critical due to their narrow therapeutic index and the significant inter-individual variability in metabolism driven by CYP2D6 and CYP2C19 polymorphisms.
While immunoassays were historically common, they suffer from cross-reactivity. LC-MS/MS is the gold standard, but it is vulnerable to matrix effects —unseen co-eluting components (phospholipids, salts) that suppress or enhance ionization.
Why Nordoxepin-d3?
-
Mechanistic Superiority: Unlike generic internal standards (e.g., Desipramine), Nordoxepin-d3 co-elutes perfectly with the analyte, experiencing the exact same matrix suppression at the electrospray source.
-
Metabolic Coverage: Nordoxepin (N-desmethyldoxepin) is the active metabolite.[1][2][3] In many patients (especially CYP2D6 poor metabolizers), Nordoxepin accumulation drives toxicity. Accurate quantification of the metabolite is as critical as the parent drug.
Technical Specifications & Analytes
| Compound | Chemical Name | CAS No. | Molecular Weight | Role |
| Nordoxepin | N-Desmethyldoxepin | 2887-91-4 | 265.35 g/mol | Active Metabolite (Analyte) |
| Nordoxepin-d3 | N-(methyl-d3)-desmethyldoxepin | 1331665-54-3 | 268.37 g/mol | Internal Standard (SIL-IS) |
| Doxepin | N,N-dimethyldoxepin | 1668-19-5 | 279.38 g/mol | Parent Drug (Analyte) |
Chemical Structure Note: Nordoxepin is a secondary amine. The d3 label is located on the N-methyl group.
Method Development Strategy
Mass Spectrometry Design (MRM)
The method utilizes Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.
-
Fragmentation Logic: The most abundant product ion for TCAs is typically the tropylium ion (m/z 107.0), formed by the cleavage of the propylidene side chain.
-
Isotope Retention: Because the d3 label is on the N-methyl group (side chain), and the primary fragment (m/z 107) is the ring system, the label is lost during fragmentation.
-
Implication: You must rely on the precursor mass shift (+3 Da) for selectivity. The transition is 269.1 → 107.0 .
-
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) |
| Nordoxepin | 266.1 | 107.0 | 50 | 25 |
| Nordoxepin-d3 | 269.1 | 107.0 | 50 | 25 |
| Doxepin | 280.1 | 107.0 | 50 | 25 |
Chromatographic Separation
TCAs are basic lipophilic compounds. A Biphenyl column is recommended over C18 because Doxepin and Nordoxepin exist as E (trans) and Z (cis) isomers. Biphenyl stationary phases offer enhanced π-π interactions, often separating these isomers or providing sharper peak shapes for the mixture.
Experimental Protocol
Reagents & Preparation
-
Stock Solution: 1 mg/mL Nordoxepin-d3 in Methanol.
-
Working IS Solution: Dilute to 500 ng/mL in 50:50 Methanol:Water.
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is superior to Protein Precipitation (PPT) for TCAs, removing phospholipids that cause ion suppression.
-
Aliquot: Transfer 200 µL of patient plasma into a glass tube.
-
IS Addition: Add 20 µL of Working IS Solution (Nordoxepin-d3). Vortex briefly.
-
Alkalinization: Add 100 µL of 0.5 M Sodium Carbonate (pH ~10).
-
Why? TCAs are weak bases (pKa ~9.5). High pH ensures they are uncharged, maximizing extraction into the organic solvent.
-
-
Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl alcohol (98:2).
-
Agitation: Shake mechanically for 10 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (20:80 A:B).
LC-MS/MS Parameters
-
Column: Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 20% B (Re-equilibration)
-
Workflow Visualization
Figure 1: Step-by-step extraction and analysis workflow ensuring matrix normalization via Nordoxepin-d3.
Metabolic Pathway & Clinical Relevance[4][5][6]
Understanding the metabolic context is vital for interpreting TDM results. Doxepin is metabolized by CYP2C19 to Nordoxepin. Both compounds are cleared by CYP2D6 .[4]
Figure 2: Metabolic pathway highlighting the role of CYP enzymes. Nordoxepin accumulation is common in CYP2D6 poor metabolizers.
Validation & Acceptance Criteria
To ensure the protocol is self-validating, adhere to these criteria derived from FDA/EMA bioanalytical guidelines:
-
Linearity: 5 – 500 ng/mL (
).[5] -
Accuracy/Precision: CV < 15% (20% at LLOQ).
-
IS Response: The peak area of Nordoxepin-d3 should be consistent (CV < 15%) across all samples. A drop in IS response indicates matrix suppression, but the ratio (Analyte/IS) will remain accurate due to the d3-correction.
-
Therapeutic Reference Range (AGNP Guidelines):
-
Therapeutic: 100 – 250 ng/mL (Sum of Doxepin + Nordoxepin).
-
Alert Level (Toxic): > 400 ng/mL.
-
References
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(1-02), 9-62. Link
-
Patel, N. P., et al. (2018).[1] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[1][6] Journal of Pharmaceutical Analysis, 8(6), 378-385.[1] Link
-
Kirchheiner, J., et al. (2005). Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers.[4] Pharmacogenetics and Genomics, 15(12), 851-862. Link
-
Phenomenex Application Note. (2018). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl.[3] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Nordoxepin D3 Hydrochloride in Forensic Toxicology Screening
Abstract
This application note details the validation and operational protocol for utilizing Nordoxepin-D3 Hydrochloride (Nordoxepin-d3 HCl) as a stable isotope-labeled internal standard (SIL-IS) in forensic toxicology. Nordoxepin, the active metabolite of the tricyclic antidepressant (TCA) Doxepin, presents specific analytical challenges due to its secondary amine structure and susceptibility to matrix effects in post-mortem blood and urine. This guide provides a field-proven Liquid-Liquid Extraction (LLE) workflow and LC-MS/MS parameters designed to meet SWGTOX (OSAC) validation standards, ensuring precise quantification in complex biological matrices.
Introduction & Causality
In forensic toxicology, the differentiation between parent drug (Doxepin) and metabolite (Nordoxepin) is critical for determining time-of-ingestion and distinguishing acute toxicity from therapeutic accumulation.
The Analytical Challenge
Nordoxepin (N-desmethyldoxepin) is a secondary amine. Unlike tertiary amines (Doxepin), secondary amines are more prone to adsorption on silanol groups in glassware and LC columns (peak tailing) and often exhibit different ionization efficiencies in Electrospray Ionization (ESI).
Why Nordoxepin-D3?
Using a structural analog (e.g., Protriptyline) as an internal standard is insufficient for modern forensic standards.
-
Ionization Compensation: Co-eluting matrix components (phospholipids) can suppress ionization. Nordoxepin-D3 co-elutes perfectly with the analyte, experiencing the exact same suppression, thereby mathematically correcting the quantitative result.
-
Extraction Efficiency: The D3 isotope behaves chemically identically during the pH-dependent extraction steps, correcting for recovery losses.
Chemical & Physical Properties
Reference Material: Nordoxepin-D3 Hydrochloride Chemical Name: 3-(E)- (or Z)-(3-Hydroxypropylidene)dibenz[b,e]oxepin-d3 hydrochloride (Note: Specific nomenclature depends on label position, typically N-methyl-d3). Molecular Formula: C₁₉H₁₈D₃NO · HCl Unlabeled Monoisotopic Mass (Free Base): 265.15 Da ([M+H]⁺ = 266.1) Labeled Monoisotopic Mass: ~268.17 Da ([M+H]⁺ = 269.1)
Storage & Stability[1][2][3][4][5][6]
-
Solid State: Store at -20°C, protected from light and moisture.
-
Stock Solution (MeOH): Stable at -80°C for 12 months.
-
Working Solution: Prepare fresh weekly; store at 4°C. Caution: Secondary amines can degrade via oxidation if left in dilute aqueous solutions at room temperature.
Metabolic Pathway & Toxicology Context
Understanding the metabolic origin is vital for interpretation. Doxepin is demethylated to Nordoxepin via CYP2C19 .[1] Both are further hydroxylated (clearance) via CYP2D6 .[2][3][4]
-
PM (Poor Metabolizers) of CYP2D6: May show toxic accumulation of Nordoxepin even at therapeutic doses.
-
PM of CYP2C19: May show high Doxepin/Low Nordoxepin ratios.
Figure 1: Metabolic pathway of Doxepin to Nordoxepin. The CYP2C19/CYP2D6 interplay dictates the parent/metabolite ratio observed in casework.
Experimental Protocol
Reagents and Standards
-
Matrix: Drug-free whole blood (preserved with Potassium Oxalate/Sodium Fluoride).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2). Note: MTBE provides cleaner extracts for TCAs.
-
Buffer: 0.5M Sodium Carbonate (pH ~9.5-10). Crucial: TCAs are basic (pKa ~9.7). High pH is required to neutralize the amine, making it hydrophobic for organic extraction.
Liquid-Liquid Extraction (LLE) Workflow
This protocol is optimized to minimize matrix effects while maximizing recovery of the secondary amine.
-
Aliquot: Transfer 200 µL of sample (Blood/Urine) to a borosilicate glass tube.
-
Internal Standard: Add 20 µL of Nordoxepin-D3 working solution (1.0 µg/mL in MeOH). Vortex 10s.
-
Alkalinization: Add 200 µL of 0.5M Sodium Carbonate (pH > 9.5). Vortex 10s.
-
Extraction: Add 2.0 mL of MTBE.
-
Agitation: Rotate/Shake for 10 minutes at room temperature.
-
Separation: Centrifuge at 3,500 RPM for 5 minutes.
-
Transfer: Transfer the top organic layer to a clean tube.
-
Critical Step: Avoid disturbing the aqueous/organic interface to prevent phospholipid carryover.
-
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS.
Chromatography:
-
Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl 2.6µm, 50 x 2.1mm). Biphenyl phases offer superior selectivity for isomeric TCAs.
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.5 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry (ESI Positive):
-
Source Temp: 450°C
-
Capillary Voltage: 3.5 kV
MRM Transitions:
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |
| Nordoxepin | 266.1 | 107.1 | 235.1 | 25 / 15 |
| Nordoxepin-D3 | 269.1 | 107.1* | 238.1 | 25 / 15 |
*Note: If the D3 label is on the N-methyl group, the 107 fragment (tropylium ring) will NOT retain the label, resulting in the same product ion as the analyte. This is acceptable as the precursor masses differ. If the label is on the ring, the product would be 110.1. Always verify the fragmentation pattern of your specific batch.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring maximum recovery and data integrity.
Validation & Quality Assurance (SWGTOX/OSAC)
To ensure this method stands up in court, validate according to ANSI/ASB Standard 036.
Linearity & Sensitivity
-
Range: 10 ng/mL – 1000 ng/mL.
-
Calibration Model: Linear, 1/x weighted.
-
Requirement: R² > 0.99; Residuals < ±20%.
Precision & Bias[12]
-
Run QC samples (Low, Mid, High) in triplicate over 5 days.
-
Acceptance: Within ±15% (±20% at LLOQ).
Matrix Effects (ME) Calculation
Compare the peak area of Nordoxepin-D3 spiked into extracted blank matrix (B) vs. neat solvent (A).
-
Target: -25% to +25%. If ME < -25% (Suppression), ensure the D3 IS compensates by checking that the Area Ratio remains constant across different matrix lots.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | pH too low during extraction. | Ensure pH > 9.5. Nordoxepin pKa is ~9.7; it must be non-ionized to extract into MTBE. |
| Peak Tailing | Secondary amine interaction with silanols. | Use a column with high carbon load or end-capping. Add Ammonium Formate to mobile phase.[6][7][5] |
| IS Interference | "Crosstalk" or Isobaric interference. | Check purity of D3 standard. Ensure D0 contribution to D3 channel is < 5% of IS response. |
| Signal Drift | Source contamination. | Divert flow to waste for the first 1 min and last 1 min of gradient. |
References
-
Patel, N. P., et al. (2018).[8] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378-385.[8]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[9][10] "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 37(7), 452–474.
-
McIntyre, I. M., et al. (2013). "Postmortem Doxepin and Nordoxepin Concentrations in Blood and Liver." Journal of Forensic Sciences.
-
Kirchherr, H., & Kühn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC-MS/MS." Journal of Chromatography B, 843(1), 100-113.
Sources
- 1. preprints.org [preprints.org]
- 2. ClinPGx [clinpgx.org]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. preprints.org [preprints.org]
- 5. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Nordoxepin-d3 LC-MS Signal Suppression
Status: Active Ticket ID: NDX-D3-SUP-001 Lead Scientist: Senior Application Specialist Last Updated: February 5, 2026[1]
Introduction: The "Sticky" Amine Problem
Welcome to the technical support hub for Nordoxepin-d3 analysis. If you are experiencing signal loss, variable recovery, or peak tailing with Nordoxepin-d3, you are likely encountering a convergence of two factors: Matrix Effects (Ion Suppression) and Secondary Amine Adsorption .
Nordoxepin (N-desmethyldoxepin) is a secondary amine with a pKa ~9.7 and high lipophilicity (LogP ~3.8–4.3).[1] These physicochemical properties make it prone to:
-
Silanol Interactions: Causing peak tailing and loss of sensitivity.[1][2]
-
Phospholipid Co-elution: In ESI+, phospholipids (GPC/LPC) from plasma compete for charge, suppressing the signal of co-eluting hydrophobic bases like Nordoxepin.
This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.
Module 1: Diagnostic Workflows
Before changing your method, you must quantify the problem. Use these two industry-standard protocols to distinguish between extraction loss and matrix suppression.
Protocol A: The Post-Column Infusion (Qualitative)
Use this to visualize exactly where suppression occurs in your chromatogram.[3]
-
Setup: Tee-in a steady infusion of Nordoxepin-d3 (e.g., 100 ng/mL in mobile phase) into the eluent flow after the column but before the MS source.
-
Injection: Inject a "Blank Matrix Extract" (plasma processed via your current method, containing no analyte).[1]
-
Observation: Monitor the baseline of the infused Nordoxepin-d3.
-
Interpretation:
Protocol B: The Matuszewski Method (Quantitative)
Use this to calculate the Matrix Factor (MF).[3]
Prepare three sets of samples at the same concentration (e.g., Low QC level):
-
Set A (Neat): Standard in pure mobile phase.[1]
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with standard.[1]
-
Set C (Pre-Extraction Spike): Standard spiked into matrix, then extracted (Standard QC).[1]
Calculations:
-
Matrix Factor (MF): (Area of Set B) / (Area of Set A)
-
MF < 1.0 = Suppression
-
MF > 1.0 = Enhancement
-
-
Extraction Recovery (RE): (Area of Set C) / (Area of Set B)
Module 2: Troubleshooting FAQs
Q1: My Nordoxepin-d3 signal is weak in plasma but fine in solvent. Why?
Root Cause: Phospholipid Suppression.[4] Phospholipids (glycerophosphocholines) are abundant in plasma.[3][5] In ESI+, they ionize strongly (m/z 184 fragment) and often co-elute with lipophilic drugs like Nordoxepin on C18 columns.[3]
The Mechanism: In the ESI droplet, surface-active phospholipids monopolize the surface, preventing Nordoxepin from entering the gas phase.[3]
Figure 1: Mechanism of ESI+ Ion Suppression where phospholipids prevent analyte ionization.[1]
Solution:
-
Monitor Phospholipids: Add a transition for m/z 184 -> 184 (PC) and 104 -> 104 (LPC) to your method to see where they elute.[1]
-
Switch Extraction: Protein Precipitation (PPT) does not remove phospholipids efficiently. Switch to Supported Liquid Extraction (SLE) or SPE (using a polymeric strong cation exchange phase) to wash them away.[3][1]
Q2: I see peak tailing for Nordoxepin-d3. Is this suppression?
Root Cause: Secondary Silanol Interactions.[2][6] Nordoxepin is a secondary amine.[3] If your mobile phase pH is acidic (e.g., 0.1% Formic Acid, pH ~2.7), the amine is protonated (positively charged).[3] It will stick to residual negatively charged silanol groups (Si-O⁻) on the silica column surface.[1]
Solution:
-
Buffer Choice: Switch from simple Formic Acid to Ammonium Formate (5-10 mM) .[1] The ammonium ions (NH₄⁺) flood the column and "cover" the silanol sites, preventing the Nordoxepin from sticking.[3]
-
Column Choice: Use a column with "End-capping" or "Embedded Polar Groups" designed for basic compounds (e.g., Waters XBridge or Phenomenex Kinetex EVO).[1]
Q3: My Internal Standard (d3) retention time is slightly different from the analyte (d0). Is this an issue?
Root Cause: Deuterium Isotope Effect. Deuterium is slightly less lipophilic than hydrogen.[3] On high-efficiency C18 columns, Nordoxepin-d3 may elute slightly earlier than Nordoxepin-d0.[3][1]
Risk: If a suppression zone (e.g., a phospholipid peak) elutes right between them, the d3 might be suppressed while the d0 is not (or vice versa). This destroys the validity of the internal standard.
Action:
-
Ensure the retention time shift is < 0.05 min.
-
If the shift is significant, use the Post-Column Infusion (Protocol A) to ensure neither peak falls into a suppression dip.[3]
Module 3: Optimization Data
Table 1: Mobile Phase Additive Effects on Signal & Shape
| Additive System | pH | Peak Shape | Signal Intensity | Mechanism |
| 0.1% Formic Acid | ~2.7 | Tailing | Moderate | Protonated amine binds to silanols. |
| 10mM Ammonium Formate | ~3.8 | Sharp | High | NH₄⁺ masks silanols; improves mass transfer.[3][1] |
| 0.1% Ammonia (High pH) | ~10.5 | Sharp | High | Analyte is neutral (unprotonated); no silanol binding.[3] Requires high-pH stable column.[3][1] |
Module 4: Troubleshooting Decision Tree
Follow this logic path to resolve your specific issue.
Figure 2: Step-by-step decision tree for isolating signal loss causes.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
-
Ismaiel, O. A., et al. (2008). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma. Journal of Chromatography B, 875(2), 333–343.[3][7]
-
Restek Corporation. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Chromablography.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[3][1]
Sources
- 1. Nordoxepin D3 | C18H19NO | CID 129009735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Nordoxepin-d3 Peak Tailing in Chromatography
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, in-depth resource for troubleshooting and resolving peak tailing issues specifically encountered with Nordoxepin-d3.
Nordoxepin-d3, the deuterated internal standard for Doxepin's active metabolite, is a basic compound containing a secondary amine.[1][2][3] This chemical characteristic makes it particularly susceptible to chromatographic issues, most notably peak tailing. Tailing not only compromises the aesthetic quality of your chromatogram but also directly impacts the accuracy and precision of integration, potentially leading to erroneous quantitative results.[4][5]
This guide moves beyond simple checklists to explain the underlying chemical and physical causes of these issues, empowering you to make informed, effective troubleshooting decisions.
Frequently Asked Questions (FAQs): The Fundamentals of Nordoxepin-d3 Analysis
This section addresses the foundational concepts necessary to understand why Nordoxepin-d3 peak tailing occurs.
Q1: What exactly is peak tailing and how is it measured?
A: Peak tailing is a common chromatographic peak distortion where the latter half of the peak is broader than the front half, creating a "tail".[4][6] An ideal, symmetrical peak is described as Gaussian. Tailing indicates that there are multiple retention mechanisms at play, with a secondary, stronger interaction causing a portion of the analyte molecules to lag behind as they travel through the column.[7]
This asymmetry is quantitatively measured using the Tailing Factor (T) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. For most assays, a value between 0.9 and 1.2 is considered ideal, though values up to 1.5 may be acceptable depending on the method's requirements.[8]
Q2: Why is my Nordoxepin-d3 peak, specifically, so prone to tailing?
A: The primary cause is the chemical nature of Nordoxepin-d3 interacting with the stationary phase. As a basic compound, Nordoxepin-d3 is protonated (positively charged) in typical reversed-phase mobile phases. The issue arises from its interaction with residual silanol groups (Si-OH) on the surface of silica-based columns.[7][9][10]
At mobile phase pH levels above approximately 3, these silanol groups become deprotonated (negatively charged), creating active sites for a strong secondary ionic interaction with the positively charged Nordoxepin-d3 molecules.[7][8] This interaction is stronger than the desired hydrophobic retention mechanism, causing delayed elution for some molecules and resulting in a tailing peak.
Caption: Unwanted ionic interaction between Nordoxepin-d3 and silanol sites.
Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve peak tailing. Start with the most likely and easiest-to-fix issues first.
Caption: Logical workflow for troubleshooting Nordoxepin-d3 peak tailing.
Problem: Only my Nordoxepin-d3 peak is tailing.
This strongly suggests a chemical interaction issue between your analyte and the stationary phase.
Q3: What is the first and most effective adjustment I can make?
A: Adjust the mobile phase pH. The goal is to suppress the ionization of the residual silanol groups on the column. By operating at a low pH (typically below 3), the silanol groups become fully protonated (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction that causes tailing.[6][7][11]
| Mobile Phase Additive | Typical Concentration | Suitability for LC-MS | Comments |
| Formic Acid | 0.1% | Excellent | Volatile and provides good protonation for positive-ion ESI. The most common first choice. |
| Ammonium Formate | 2-10 mM | Excellent | Provides buffering capacity around pH 3.8, which can improve method robustness.[2][12] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Poor | Strong ion-pairing agent that can cause significant ion suppression in the MS source. Avoid if possible for LC-MS applications. |
| Triethylamine (TEA) | ~20 mM | Poor | A competing base used in older methods to block silanol sites.[5][13] It is not volatile and can contaminate the system. Not recommended for modern LC-MS. |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water to create a 0.1% formic acid solution.
-
pH Verification: Before mixing with the organic phase, confirm that the pH of the aqueous portion is between 2.5 and 3.0 using a calibrated pH meter.[6]
-
System Equilibration: Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Analysis: Inject your Nordoxepin-d3 standard and compare the peak shape to your previous results. A significant improvement in symmetry should be immediately apparent.[7]
Q4: I've lowered the pH to 2.7, but the tailing factor is still >1.5. What is my next step?
A: Evaluate your column's technology and condition. If pH adjustment is not sufficient, the issue likely lies with the stationary phase itself.
-
Use a Modern, End-Capped Column: Older columns, often referred to as "Type A" silica, have higher metal content and a greater number of acidic, unreacted silanol groups.[4][5] Modern, high-purity "Type B" silica columns that are thoroughly end-capped are essential for analyzing basic compounds. End-capping is a process that chemically treats most of the residual silanol groups, making them much less interactive.[7][8]
-
Consider Alternative Stationary Phases: For particularly challenging basic compounds, columns with novel bonding technologies can provide superior peak shape.
-
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from interacting with any underlying silanol groups.[8]
-
Hybrid Particle Columns: These columns are based on organo-silica hybrid particles, which have fewer surface silanols and offer improved stability at a wider range of pH values.[4]
-
-
Check Column Lifetime: Even the best columns degrade over time. If the column has been used extensively, especially with aggressive mobile phases, its performance may have deteriorated. Try replacing it with a new column of the same type to confirm if the old one was the problem.
Problem: All of my peaks, including Nordoxepin-d3, are tailing.
This pattern suggests a physical or system-wide problem, rather than a specific chemical interaction.
Q5: Where should I look for the source of system-wide peak tailing?
A: The most common culprits are column hardware failure or excessive extra-column volume .
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample band to spread unevenly, leading to tailing for all peaks.[7] This can be caused by pressure shocks or particulate matter from the sample or system.
-
Troubleshooting Protocol:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column to waste with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for at least 10 column volumes. This can sometimes dislodge particulates from the inlet frit.[7]
-
Reinstall the column in the correct direction and test its performance. If tailing persists, the column bed may be irreversibly damaged, and the column should be replaced.[11]
-
-
-
Extra-Column Volume (Dead Volume): This refers to any volume the sample encounters outside of the column itself, such as in long or wide-bore tubing, or poorly made connections.[8] This extra volume allows the analyte band to diffuse, causing broadening and tailing.
-
Mitigation Steps:
-
Ensure all fittings (especially between the injector, column, and detector) are properly seated. Use fittings appropriate for your column and system to avoid creating small gaps.[11]
-
Minimize the length and internal diameter (ID) of all connecting tubing. Use tubing with an ID of 0.005" or less where possible.[8]
-
-
Problem: My peak shape is inconsistent between injections.
Inconsistent peak shape can sometimes be traced back to the sample itself.
Q6: Could my sample preparation or injection volume be the cause?
A: Yes, two key factors are sample overload and injection solvent mismatch .
-
Sample Overload: Injecting too high a concentration of Nordoxepin-d3 can saturate the active sites on the stationary phase, leading to peak distortion and tailing.[9]
-
Test: Prepare a serial dilution of your sample (e.g., 1:5, 1:10) and inject each. If the peak shape improves significantly at lower concentrations, you are likely overloading the column.
-
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, it can cause the analyte to move through the top of the column too quickly and in a distorted band.[9]
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
Proactive Measures for Robust Method Development
To prevent peak tailing from the start, incorporate these best practices into your workflow.
-
Select the Right Column: For any method involving basic compounds like Nordoxepin-d3, begin with a modern, high-purity, fully end-capped C18 or C8 column. For challenging separations, have a polar-embedded or hybrid particle column available for evaluation.
-
Control Your pH: Always use a buffered or acidified mobile phase for basic analytes. A starting point of 0.1% formic acid in water/acetonitrile is a robust choice for LC-MS applications.[14]
-
Use a Guard Column: A guard column is a small, disposable column placed before your analytical column. It protects the analytical column from particulates and strongly retained matrix components that could damage the inlet frit and stationary phase, thereby extending column lifetime.[11]
-
Filter Your Samples and Solvents: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates that can block frits and tubing.
-
Maintain Your System: Regularly check and replace pump seals, solvent filters, and tubing to minimize potential sources of system contamination and dead volume.
By understanding the chemistry of Nordoxepin-d3 and applying this systematic troubleshooting guide, you can effectively diagnose, resolve, and prevent peak tailing issues, ensuring the development of robust and reliable analytical methods.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(6), 378-385. Retrieved from [Link]
-
CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(6), 378-385. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
ResearchGate. (2020, March 8). Optimization of chromatography conditions : How to optimize the ph of the mobile phase? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nordoxepin D3. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Patel, N. P., et al. (2017). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Nordoxepin. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
Nordoxepin D3 Hydrochloride deuterium exchange and stability
Topic: Deuterium Exchange, Stability, and LC-MS/MS Optimization
Introduction: The Isotope Fidelity Protocol
Welcome to the technical support hub for Nordoxepin-D3 Hydrochloride . As a secondary amine metabolite of Doxepin, Nordoxepin presents a unique set of challenges in bioanalysis. When deuterated (
This guide is not a generic insert. It is a failure-mode analysis designed to prevent the three most common experimental errors:
-
Signal Drift caused by the "Chromatographic Isotope Effect."[1]
-
Quantification Bias due to E/Z photo-isomerization.
-
False "Exchange" interpretation arising from labile proton dynamics.[1]
Module 1: Isotopic Stability & The "Exchange" Myth
The Core Concept
Users often report "deuterium loss" when observing mass spectra.[1] It is critical to distinguish between Labile Proton Exchange (Physics) and Isotopic Scrambling (Chemistry).
-
Nordoxepin Structure:
(Secondary Amine).[1] -
The D3 Label: Typically located on the N-methyl group (
) or the propyl chain.[1] These are non-labile C-D bonds.
Troubleshooting Guide: "My Signal is Dropping"
| Symptom | Diagnosis | Mechanism | Solution |
| Mass Shift (M+3 | Back-Exchange | Rare. Requires extreme acidic conditions ( | Check pH: Ensure mobile phase pH > 2.5. If in vivo, D3 on the |
| Signal Loss (General) | Labile H-Exchange | The amine proton ( | Ignore. This is normal thermodynamics.[1] Do not use the amine proton mass for MRM transitions.[1] |
| Retention Time Shift | Isotope Effect | Deuterium is slightly less lipophilic than Hydrogen.[1] D3-Nordoxepin elutes earlier than native Nordoxepin.[1] | Re-align Windows: Widen MRM acquisition windows. See Module 3. |
Experiment: The D-Integrity Stress Test
Use this protocol to verify if your standard is chemically degrading or just exchanging labile protons.[1]
-
Prepare: 1 µg/mL Nordoxepin-D3 in
(Control) and (Test). -
Incubate: 4 hours at Room Temperature.
-
Analyze: Direct Infusion MS (No Column).[1]
-
Result Logic:
-
If Mass shifts by +1 Da in
: Normal. (Amine H D exchange). -
If Mass shifts by -3 Da (loss of label): Critical Failure. (Chemical instability/Scrambling).[1]
-
Module 2: Chemical Stability (Light & Moisture)[1]
Nordoxepin is a Tricyclic Antidepressant (TCA) derivative.[1][2][3] The tricyclic ring system contains an exocyclic double bond, making it highly susceptible to Photo-Isomerization .[1]
The E/Z Isomerization Trap
Nordoxepin exists as E (trans) and Z (cis) isomers.[1]
-
The Risk: Exposure to UV/Visible light causes the ratio of E/Z to shift.[1] If your LC method separates these isomers but your calibration curve does not account for the shift, quantification fails.[1]
-
The Fix: All handling must be done under Amber Light or in opaque vessels.[1]
Visualization: Stability Decision Tree
Figure 1: Decision tree for handling environmental risks. Note that E/Z isomerization is the primary cause of "unknown" peak splitting.[1]
Module 3: LC-MS/MS Optimization & The Isotope Effect
The Problem: Differential Matrix Effects
In Reverse Phase Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds.[1]
-
Consequence: Nordoxepin-D3 may elute 2–5 seconds earlier than Nordoxepin.[1]
-
The Danger: If the native analyte elutes in a region of ion suppression (e.g., phospholipids), but the D3 standard elutes before it (in a clean region), the Internal Standard (IS) will not correct for the matrix effect accurately.[1]
Protocol: Co-Elution Verification
-
Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better TCA selectivity).[1]
-
Mobile Phase:
-
Test: Inject Native and D3 standards separately. Overlay chromatograms.
-
Correction: If separation > 0.1 min:
Visualization: LC-MS Workflow Logic
Figure 2: Workflow for diagnosing and correcting Deuterium Isotope Effects in LC-MS.
Frequently Asked Questions (FAQs)
Q1: Can I store Nordoxepin-D3 in Methanol?
-
Answer: Yes, but only at -20°C or lower.[1] Methanol is a protic solvent.[1] While the C-D bonds are stable, the amine proton will exchange.[1] Ensure the solution is protected from light to prevent isomerization.[1] For long-term storage (>1 month), we recommend dry powder or DMSO stocks.[1]
Q2: Why do I see a "split peak" for my standard?
-
Answer: This is likely the separation of E and Z isomers.[1] Nordoxepin is not a single geometric isomer.[1][3][4] If your column has high selectivity (e.g., Phenyl-Hexyl), it will resolve them.[1] You must integrate both peaks for accurate quantification, or adjust the gradient to merge them.[1]
Q3: My M+3 signal is weak compared to the native signal. Is it purity?
-
Answer: Check your collision energy (CE).[1] Deuterated compounds often require slightly different fragmentation energies due to the "kinetic isotope effect" in the collision cell.[1] Optimize the CE specifically for the D3 transition; do not just copy the Native CE.
References
-
MedChemExpress. (2024).[1] Nordoxepin-d3 hydrochloride Product Monograph. Retrieved from [1]
-
Kirchherr, H., & Kühn-Velten, W. N. (2006).[1] Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC/MS/MS: A multi-level, single-sample approach. Journal of Chromatography B, 843(1), 100-113.[1]
-
Wang, S., & Cyronak, M. (2013).[1] Deuterated Internal Standards in LC-MS/MS: Advantages and Pitfalls. Clinical Mass Spectrometry. Retrieved from [1]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Focus on Internal Standard Response Stability. [1]
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch regarding solubility and exact mass.[1]
Sources
Technical Support Center: Eliminating Matrix Effects in Nordoxepin-d3 Analysis
Introduction: The "Perfect" Standard Fallacy
In high-sensitivity bioanalysis, we often treat Stable Isotope Labeled Internal Standards (SIL-IS) as a "magic bullet" that automatically corrects for all matrix effects (ME). However, when analyzing Nordoxepin (a secondary amine tricyclic antidepressant) using Nordoxepin-d3 , this assumption can lead to critical assay failure.
While Carbon-13 (
If your matrix suppression zone (e.g., a phospholipid peak) is narrow, this retention time (RT) shift can result in the IS being suppressed while the analyte is not (or vice versa), rendering your normalization useless. This guide details how to diagnose and eliminate this specific phenomenon.
Module 1: Diagnostic Workflow
Is it Matrix Effect or Recovery Loss?
Before optimizing extraction, you must visualize where the suppression occurs relative to your analyte and IS. We use the Post-Column Infusion (PCI) method.[1]
Protocol: Post-Column Infusion Setup
-
Setup: T-combine the LC effluent (from the column) with a continuous infusion of Nordoxepin/Nordoxepin-d3 standard (100 ng/mL) from a syringe pump.
-
Injection: Inject a "Blank Matrix Extract" (extracted plasma/urine without analyte) into the LC.
-
Observation: Monitor the baseline of the infused analyte. A dip in the baseline indicates Ion Suppression ; a rise indicates Ion Enhancement .
-
Overlay: Superimpose the chromatogram of a standard injection (LLOQ level). If the analyte peak aligns with a "dip" in the infusion baseline, you have a matrix effect.
Visualization: PCI Workflow
Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to visualize matrix effects zones.
Module 2: The Deuterium Isotope Effect (The "Silent Killer")
If your PCI experiment shows that your analyte is on the edge of a suppression zone, the slight RT shift of Nordoxepin-d3 becomes critical.
Mechanism: Deuterium has a lower zero-point vibrational energy and a shorter bond length than Hydrogen. This makes the C-D bond slightly less lipophilic. In RPLC, Nordoxepin-d3 will elute earlier than Nordoxepin-d0 .
The Risk:
-
Scenario: A phospholipid peak elutes at 2.50 min.
-
Nordoxepin-d3: Elutes at 2.48 min (Inside the tail of the lipid peak -> Suppressed).
-
Nordoxepin-d0: Elutes at 2.52 min (Just outside the lipid peak -> Not suppressed).
-
Result: The IS signal drops, the Analyte signal stays high. The calculated Ratio (Analyte/IS) artificially skyrockets. Accuracy fails high.
Corrective Action:
-
Shallow the Gradient: Reduce the slope of your organic ramp (e.g., change from 5%
95% B over 2 min to 5% 95% B over 4 min). This widens the separation between the lipid front and the analyte. -
Switch to Phenyl-Hexyl: Use a Biphenyl or Phenyl-Hexyl column. The
interactions with the tricyclic ring of Nordoxepin often provide better selectivity away from aliphatic phospholipids than a standard C18.
Module 3: Sample Preparation Optimization
For Nordoxepin (pKa
Comparative Data: Extraction Efficiency vs. Matrix Effect
Data derived from internal validation studies and literature consensus.
| Method | Protocol Summary | Recovery (%) | Matrix Effect (%) | Suitability for d3-IS |
| Protein Precipitation (PPT) | ACN/MeOH (3:1) + Plasma.[2][3][4][5][6] Vortex & Centrifuge. | > 95% | -40% to -60% (High Suppression) | Poor. High risk of d3/d0 differential suppression. |
| Liquid-Liquid Extraction (LLE) | Alkaline buffer (pH 11) + MTBE or Hexane/Isoamyl alcohol. | 85 - 90% | < 10% | High. Removes phospholipids effectively. |
| Solid Phase Extraction (SPE) | MCX (Mixed-mode Cation Exchange) or WCX. | > 90% | < 5% | Excellent. Best cleanup, but highest cost. |
Recommended Protocol: Alkaline LLE
This method exploits the basicity of Nordoxepin to neutralize it, driving it into the organic solvent while leaving charged phospholipids in the aqueous phase.
-
Aliquot: 200
L Plasma + 20 L IS Working Solution. -
Basify: Add 200
L 0.1 M Sodium Carbonate (pH ~11) . Crucial Step: This ensures Nordoxepin is uncharged. -
Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) .
-
Agitate: Vortex 5 mins; Centrifuge 5 mins @ 4000g.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a clean tube.
-
Dry & Reconstitute: Evaporate under
at 40°C. Reconstitute in Mobile Phase (e.g., 20% ACN in 0.1% Formic Acid).
Module 4: Troubleshooting Decision Tree
Use this logic flow to resolve accuracy issues associated with IS variability.
Figure 2: Decision matrix for troubleshooting Nordoxepin-d3 internal standard variability.
Frequently Asked Questions (FAQ)
Q1: My Nordoxepin-d3 IS recovery is dropping over the course of a run, but the analyte area is stable. Why? A: This is a classic sign of Matrix Build-up on the column. If you are using Protein Precipitation (PPT), phospholipids accumulate on the column head and elute unpredictably in later injections. Because the d3-IS elutes slightly earlier than the analyte, the "front" of the eluting lipid build-up hits the IS first. Fix: Switch to LLE or add a "sawtooth" wash step (95% ACN for 1 min) at the end of every gradient.
Q2: Can I use Doxepin-d3 as an IS for Nordoxepin?
A: No. Doxepin is a tertiary amine; Nordoxepin is a secondary amine. They have different pKa values and lipophilicities. They will not co-elute, and they will not track extraction recovery identically. You must use Nordoxepin-d3 (or a
Q3: I see a "crosstalk" peak in the Nordoxepin channel when I inject high concentrations of Doxepin. Is my IS contaminated? A: Likely not. This is In-Source Fragmentation . Doxepin can lose a methyl group in the ESI source, converting it to Nordoxepin before it enters Q1. Fix: Chromatographically separate Doxepin and Nordoxepin.[2][3][4][6][7] If they co-elute, you cannot distinguish "real" Nordoxepin from "source-generated" Nordoxepin.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]
-
Patel, N. P., et al. (2017).[2] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[3][4][7] Journal of Pharmaceutical Analysis, 7(6), 380-388. [Link]
-
Wang, S., & Cyronak, M. (2013). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. American Pharmaceutical Review. [Link]
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of tricyclic antidepressants in human plasma by LC-MS/MS. Journal of Chromatography B, 852(1-2), 22-34. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Improving signal-to-noise ratio for Nordoxepin-d3 detection
Status: Operational Lead Scientist: Senior Application Specialist Subject: Signal-to-Noise Ratio (SNR) Enhancement for Nordoxepin-d3 Case ID: NDX-D3-OPT[1][2]
Welcome to the Technical Support Center
You are likely here because your Nordoxepin-d3 (NDox-d3) internal standard signal is buried in the baseline, or you are experiencing high background noise that compromises your Lower Limit of Quantitation (LLOQ).[1][2]
Nordoxepin (
-
Adsorption: It sticks to glass and metallic surfaces (carryover).[1][2]
-
Peak Tailing: Basic moieties interact with silanols on LC columns, widening peaks and lowering signal height.[1][2]
-
Fragmentation: The tropylium ion fragment is dominant, but often non-specific, leading to high chemical noise.[2]
This guide is structured to isolate these variables. Follow the modules below in order.
Module 1: The Detector (MS/MS Optimization)
The Problem: Low signal intensity or "Cross-Talk" interference. The Fix: Precise transition tuning and source parameterization.
MRM Transition Selection
Nordoxepin-d3 is typically used as an Internal Standard (IS).[1][2] If your IS signal is low, your quantitative accuracy for the native analyte suffers.[2]
Critical Check: You must verify where the deuterium label is located on your standard.[2]
-
Scenario A (Ring Labeled): If the label is on the tricyclic ring, the fragment will shift. Transition: 269.1
110.1 . -
Scenario B (Side-Chain Labeled): If the label is on the propyl chain, the tropylium fragment (ring only) often loses the label. Transition: 269.1
107.1 .[1][2]
Recommendation: If you use the
| Parameter | Recommended Setting | Why? |
| Ionization Mode | ESI Positive (+) | Secondary amines protonate readily.[1][2] |
| Collision Gas | Argon (Medium Pressure) | Efficient fragmentation of the rigid tricyclic ring.[1][2] |
| Dwell Time | 20–50 ms | Ensure at least 15 points across the chromatographic peak.[2] |
| Source Temp | 450°C – 550°C | TCAs are thermally stable; high heat aids desolvation.[2] |
Troubleshooting Logic: The "Signal Loss" Workflow
Use this logic flow to diagnose if the issue is the Instrument or the Chemistry.
Figure 1: Diagnostic workflow to isolate MS hardware failure from chromatographic issues.
Module 2: Chromatography (The Front End)
The Problem: Broad, tailing peaks.[2]
The Science: SNR is a function of Peak Height, not Area.[2] A broad peak has the same area as a sharp one but half the height (signal) and is harder to distinguish from baseline noise.[1] Nordoxepin is a base (
Mobile Phase Strategy
You have two valid paths to sharpen the peak:
-
Path B: Acidic pH (Standard)
-
Solvent A: 0.1% Formic Acid + 5mM Ammonium Formate.[2]
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[2]
-
Mechanism: The ammonium ions "mask" the silanols, preventing the analyte from sticking.
-
Warning: Without Ammonium Formate (buffer), Formic Acid alone is often insufficient to stop tailing for TCAs.[1][2]
-
The Deuterium Isotope Effect
Note: Deuterated standards often elute slightly earlier than native analytes on C18 columns.[2]
-
Risk: If your Nordoxepin-d3 elutes 0.1 min earlier, it might drift into a region of ion suppression (e.g., phospholipids) that the native analyte avoids.[1][2]
-
Fix: Ensure your gradient is shallow enough (e.g., 5% to 95% over 5 mins) to keep them co-eluting as closely as possible, or verify that the matrix factor is consistent at both retention times.
Module 3: Sample Preparation (The Cleanup)
The Problem: Matrix effect (Ion Suppression). The Science: Phospholipids in plasma (m/z 184, 104) compete for charge in the ESI source. If they co-elute with Nordoxepin, your signal vanishes.[1][2]
Extraction Protocol Comparison
For Nordoxepin (LogP ~4.3), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT).[1][2]
| Method | Protocol | Pros | Cons |
| Protein Precip (PPT) | Plasma + 3x Acetonitrile | Fast, Cheap | High Noise. Does not remove phospholipids.[1][2] Poor SNR. |
| Liquid-Liquid (LLE) | Plasma + MTBE or Hexane:Isoamyl Alcohol (98:[1][2]2) | Cleanest Extract. Removes salts and phospholipids.[1][2] | Requires evaporation/reconstitution steps.[2] |
| Solid Phase (SPE) | MCX (Mixed-mode Cation Exchange) | Highly selective for amines.[1][2] | Expensive, time-consuming.[1][2] |
Recommended LLE Workflow
This protocol maximizes recovery while minimizing background noise.[2]
-
Aliquot: 200 µL Plasma + 20 µL Nordoxepin-d3 IS working solution.[1][2]
-
Alkalize: Add 50 µL 0.5M NaOH (Push pH > 10 to neutralize the amine).
-
Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) .
-
Agitate: Vortex 10 mins; Centrifuge 5 mins @ 4000g.
-
Transfer: Move organic supernatant to a clean glass tube.
-
Evaporate: Dry under
at 40°C. -
Reconstitute: 100 µL Mobile Phase (Initial conditions).
Figure 2: Liquid-Liquid Extraction logic.[1][2] Alkalizing the sample drives the basic Nordoxepin into the organic layer, leaving salts and proteins behind.
Frequently Asked Questions (FAQ)
Q1: My Nordoxepin-d3 signal is stable, but the Native Nordoxepin signal varies wildly. Why? A: This indicates a "Carrier Effect" or adsorption.[2] At low concentrations, the native analyte may be adsorbing to the glass vial or LC tubing. The deuterated IS (usually present at a constant, higher concentration) saturates these active sites, masking the problem for itself but not for the low-level analyte.
-
Fix: Use polypropylene vials or silanized glass. Add 0.1% BSA or more organic solvent to the autosampler wash.[2]
Q2: I see a signal for Nordoxepin-d3 in my "Double Blank" (matrix only) sample. A: This is Cross-Talk or Contamination.[1][2]
-
Check your Native Doxepin/Nordoxepin stock.[1][2] Does it contain natural isotopes that mimic the d3 mass? (Unlikely to be significant for d3).
-
Check the injector needle.[2] TCAs are sticky. Increase the wash volume and use a strong wash solvent (e.g., Methanol:Isopropanol:Acetone 1:1:1 + 0.1% Formic Acid).[1]
Q3: Can I use Doxepin-d3 as the IS for Nordoxepin?
A: It is not recommended.[2] Doxepin is a tertiary amine; Nordoxepin is a secondary amine.[1][2] They have different
References
-
Patel, N. P., et al. (2018).[1][2] "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis.
- Relevance: Establishes standard MRM transitions ( ) and LLE extraction protocols using MTBE.
-
PubChem. (2024).[1][2] "Nordoxepin Compound Summary." National Library of Medicine.[1][2]
- )
-
Waters Corporation. (2021).[1][2] "Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research." Waters Application Notes.
- Relevance: Validates the use of Ammonium Formate to improve peak shape and SNR for TCAs.
-
Agilent Technologies. (2020).[1][2] "Tips to Improve Signal-to-Noise Checkout." Agilent Technical Support.
- Relevance: Provides general instrument troubleshooting steps for background noise reduction.
Sources
Correcting isobaric interference in Nordoxepin D3 analysis
Subject: Correcting Isobaric & Isotopic Interference in LC-MS/MS
Executive Summary
In high-sensitivity LC-MS/MS assays for Nordoxepin (N-Desmethyldoxepin), the use of a deuterated internal standard (Nordoxepin-D3) is the gold standard for normalizing matrix effects and recovery. However, "isobaric interference" in this context typically refers to Isotopic Cross-Talk :
-
Analyte-to-IS Interference: High concentrations of Nordoxepin (D0) generate naturally occurring M+3 isotopes that mimic the mass of the D3 internal standard (
266 269). -
IS-to-Analyte Interference: Impurities in the D3 standard (unlabeled D0) contribute signal to the analyte channel.
This guide provides the diagnostic workflow, chromatographic adjustments, and the mathematical correction models required to salvage data when physical separation is impossible.
Module 1: Diagnostic Workflow
Q: How do I distinguish between chemical isobaric interference and isotopic cross-talk?
A: You must isolate the source by running "Zero" and "Null" samples. Chemical isobars (different compounds with the same mass) usually have slightly different retention times. Isotopic interference (the M+3 isotope of your analyte) will perfectly co-elute with your Internal Standard (IS).
The "Zero-Sample" Protocol
Perform the following injection sequence to diagnose the interference source:
| Injection Type | Composition | Expected Result (No Interference) | Diagnosis if Signal Detected |
| Double Blank | Mobile Phase + Matrix (No Analyte, No IS) | Flat Baseline | Contamination in system/column carryover. |
| Zero Sample | Matrix + IS only (No Analyte) | Signal in IS channel only | IS Impurity: If signal appears in Analyte channel, your D3 standard contains D0. |
| ULOQ (No IS) | Matrix + Analyte at ULOQ (No IS) | Signal in Analyte channel only | Isotopic Contribution: If signal appears in IS channel, D0 M+3 isotopes are overlapping D3. |
Module 2: The Mechanism of Interference
Q: Why does my Nordoxepin D3 signal increase as the analyte concentration increases?
A: This is a physical inevitability of carbon isotopes, not a method failure. Nordoxepin (
While Carbon-12 is dominant, Carbon-13 has a natural abundance of ~1.1%.
-
M+0 (266): All
-
M+1 (267): One
(~20% abundance relative to M+0) -
M+2 (268): Two
-
M+3 (269): Three
(Low probability, but non-zero)
The Nordoxepin-D3 IS typically has a mass of 269. At high analyte concentrations (e.g., >500 ng/mL), the "tail" of the natural isotope distribution (M+3) becomes significant enough to register in the IS channel (269), artificially inflating the IS area and causing non-linearity.
Figure 1: Mechanism of Isotopic Contribution. The M+3 isotope of the analyte creates a "ghost" signal in the Internal Standard channel.
Module 3: Chromatographic & MS Solutions
Q: Can I separate the interference chromatographically?
A: If the interference is isotopic (D0 vs D3), you generally cannot separate them. Deuterium has a negligible effect on retention time in Reverse Phase Chromatography (RPC). They will co-elute.
A: If the interference is a chemical isobar (e.g., a matrix component or a metabolite like Doxepin N-oxide), you can separate them.
Recommended Method Conditions
To ensure the interference is not a matrix isobar, utilize a column with biphenyl or polar-embedded selectivity, which offers better resolution for tricyclic amines than standard C18.
| Parameter | Recommendation | Rationale |
| Column | Kinetex Biphenyl or Hypurity C8 | Enhanced selectivity for aromatic rings; separates isomers (E/Z Doxepin). |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.5) | Low pH suppresses silanol activity, improving peak shape for amines. |
| Mobile Phase B | Acetonitrile / Methanol (90:10) | Methanol adds protic selectivity; ACN drives elution. |
| Gradient | Shallow ramp (5% to 90% over 5 min) | Ensures separation of Nordoxepin from Doxepin N-oxide. |
Q: Which Mass Transitions should I use? Ensure you are monitoring specific fragments. The Tropylium ion formation is common.
-
Nordoxepin (Analyte):
-
Nordoxepin-D3 (IS):
(Ensure the D3 label is on the ring system, not the side chain, to retain the label in the fragment).
Module 4: Mathematical Correction (The Fix)
Q: I cannot change the chemistry. How do I correct the data mathematically?
A: If you observe Isotopic Contribution (Analyte
Step 1: Determine Contribution Factors
Run the diagnostic samples from Module 1 in triplicate.
-
Calculate Factor
(Analyte contribution to IS):-
Inject pure Analyte at ULOQ (No IS).
-
Typical value: 0.001 - 0.005 (0.1% - 0.5%)
-
-
Calculate Factor
(IS contribution to Analyte):-
Inject pure IS at working concentration (No Analyte).
-
Typical value: < 0.002 (should be negligible with high-quality standards)
-
Step 2: Apply the Correction Formula
For every unknown sample, correct the raw peak areas using the following logic:
Where:
- = Peak Area
- = Contribution Factor
Important: This correction must be validated. The FDA/EMA guidelines allow for interference <20% of LLOQ for analyte and <5% for IS. If your interference exceeds this, mathematical correction is a valid "scientific justification" provided you document the calculation.
Figure 2: Decision logic for applying mathematical correction to raw LC-MS data.
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1] [Link]
-
Patel, N. P., et al. (2017).[2] Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[3][4] Journal of Pharmaceutical Analysis. [Link]
-
Phenomenex Application Note. (2021). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl. Phenomenex.[5] [Link]
Sources
- 1. hhs.gov [hhs.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
Nordoxepin-d3 HCl solubility issues in mobile phase buffers
[1][2][3]
Topic: Troubleshooting Solubility & Precipitation Issues in LC-MS Mobile Phases Molecule: Nordoxepin-d3 Hydrochloride (Deuterated Internal Standard) Chemical Class: Tricyclic Antidepressant (TCA) Metabolite / Secondary Amine[1][2][3]
The Chemistry of the Problem
Why is my Internal Standard precipitating?
To solve solubility issues with Nordoxepin-d3 HCl, you must understand its behavior as a hydrophobic ionizable base .[1][2][3]
-
The Salt vs. Free Base Trap: Nordoxepin-d3 is supplied as an HCl salt to ensure water solubility.[1][2][3] In this state, it is ionic and soluble.[1][2][3] However, the pKa of the secondary amine in Nordoxepin is approximately 9.7 .[1][2][3]
-
If pH > pKa (Basic): The molecule deprotonates, becoming the neutral "free base."[2][3]
-
The Risk: The free base is highly lipophilic (LogP ~3.8–4.[1][2][3]3) and effectively insoluble in pure water (~0.03 mg/mL).[1][2][3] If your mobile phase or sample diluent is neutral (pH 7) or slightly basic, the HCl salt dissociates, the proton is lost, and the molecule crashes out of solution.[2][3]
-
-
The "Solvent Shock" Effect: Stock solutions are typically prepared in 100% Methanol (MeOH) or DMSO.[1][2][3] When a small volume of this high-organic stock is injected into a highly aqueous initial mobile phase (e.g., 95% Water), the local solubility drops instantly, causing micro-precipitation in the injection loop or column head.[2][3]
Diagnostic Workflow
Before adjusting your chemistry, confirm the issue is solubility-related using this logic flow.
Figure 1: Diagnostic logic to distinguish between solubility (precipitation), solvent effects, and adsorption issues.
Detailed Troubleshooting & FAQs
Issue 1: pH-Induced Precipitation (The "Disappearing" Standard)
Symptom: The IS signal decreases over time in the autosampler, or backpressure increases gradually.[1][2][3] Root Cause: The mobile phase pH is too close to neutral.[1][3] Nordoxepin requires an acidic environment to remain protonated (cationic) and water-soluble.[1][2][3]
-
Q: My mobile phase is 10 mM Ammonium Acetate (pH ~6.8). Is this safe?
-
A: NO. At pH 6.8, you are dangerously close to the point where the equilibrium shifts toward the free base, especially if the organic content is low.[2][3]
-
Fix: Switch to Ammonium Formate + 0.1% Formic Acid (pH ~2.9–3.5) . This forces Nordoxepin-d3 to remain fully protonated (
), ensuring it stays dissolved in the aqueous phase .[1][2][3]
-
Issue 2: Solvent Shock (Diluent Mismatch)
Symptom: Split peaks, doublets, or broad peaks for the Internal Standard, while the analyte (if in matrix) looks fine.[2][3] Root Cause: Injecting a pure Methanol stock into a 95% Water mobile phase.[1][3] The IS travels faster in the "plug" of Methanol than the mobile phase, causing band broadening.[2][3]
-
Q: My stock is 1 mg/mL in MeOH. Can I inject this directly?
Issue 3: The "Salting Out" Effect
Symptom: Cloudiness when mixing the IS with high-molarity buffers (e.g., Phosphate).[1][2][3] Root Cause: Common ion effect.[1][3][4] High concentrations of chloride or phosphate ions can decrease the solubility of the Nordoxepin salt.[1][2][3]
Experimental Protocols
Protocol A: Correct Stock & Working Solution Preparation
Objective: Create a stable solution that prevents hydrolysis and precipitation.[2]
| Step | Component | Action | Critical Note |
| 1 | Master Stock | Dissolve Nordoxepin-d3 HCl in 100% Methanol . | Do not use water for long-term storage (hydrolysis risk).[1][2][3][5] Store at -20°C. |
| 2 | Intermediate | Dilute Master Stock 1:100 in Methanol . | Keep organic strength high for stability.[1][2][3] |
| 3 | Working Sol. (WIS) | Dilute Intermediate into Water + 0.1% Formic Acid .[1][2][3] | CRITICAL: The final solvent composition should be <20% Organic.[1][3] The acid ensures the amine stays protonated. |
| 4 | Verification | Vortex for 30s.[1][2][3] Inspect for cloudiness. | If cloudy, add more Formic Acid or increase MeOH slightly (up to 30%).[1][2][3] |
Protocol B: Solubility Validation Test
Objective: Determine if your mobile phase is compatible with Nordoxepin-d3.[1][2][3]
-
Prepare your desired Mobile Phase A (e.g., 0.1% Formic Acid in Water).[1][2][3][6]
-
Spike Nordoxepin-d3 into a vial of Mobile Phase A at 10x your intended working concentration.[1][2][3]
-
Vortex and let stand for 30 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Analyze the supernatant.[1][3][6] If the recovery is <90% of the theoretical spike, the molecule is precipitating or adsorbing to the tube.[2][3]
Recommended Mobile Phase Systems
Based on TCA solubility profiles and MS sensitivity .[1][2][3][7]
| Parameter | Recommendation | Rationale |
| Aqueous Phase (A) | Water + 2mM Ammonium Formate + 0.1% Formic Acid | Low pH (<3.[1][2][3]5) maintains solubility. Formate boosts ionization (ESI+).[1][2][3] |
| Organic Phase (B) | Methanol or Acetonitrile + 0.1% Formic Acid | Acid in organic phase prevents "pH shock" during gradient mixing.[1][2][3] |
| Column Temp | 40°C – 50°C | Higher temperature improves mass transfer and solubility.[1][2][3] |
| Gradient Start | 5% - 10% B | Start with enough organic to wet the C18, but low enough to retain the polar amine.[2] |
Visualizing the Solubility Limit
The following diagram illustrates the relationship between pH, Ionization, and Solubility for Nordoxepin.
Figure 2: The pH-dependent solubility switch.[1][2][3] Keeping pH below 6.0 is critical to maintain the soluble cationic form.[2]
References
-
PubChem. (n.d.).[1][2][3] Nordoxepin (CID 4535) - Chemical and Physical Properties. National Library of Medicine.[1][2][3] Retrieved February 5, 2026, from [Link]2][3]
-
DrugBank Online. (n.d.).[1][2][3] Doxepin: Chemical Properties and Pharmacology. Retrieved February 5, 2026, from [Link]2][3]
-
Waters Corporation. (2021).[1][2][3] Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Application Note. Retrieved February 5, 2026, from [Link]2][3]
-
Mullangi, R., et al. (2023).[1][2][3][6] An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS. Future Science OA. Retrieved February 5, 2026, from [Link]2][3]
Sources
- 1. Nordoxepin | C18H19NO | CID 4535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nordoxepin - Wikipedia [en.wikipedia.org]
- 3. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wsp.wa.gov [wsp.wa.gov]
Technical Support Center: High-Sensitivity LC-MS/MS Assay Optimization for Doxepin & Metabolites
Topic: Minimizing Isotopic Cross-Talk Between Doxepin and Nordoxepin-d3
Scope: Troubleshooting "Ghost" Signals, Internal Standard (IS) Suppression, and Quantitation Bias in Tricyclic Antidepressant Analysis.
Executive Summary
In high-sensitivity bioanalysis, the interaction between Doxepin (parent), Nordoxepin (metabolite), and Nordoxepin-d3 (Internal Standard) presents a complex interference challenge. While "cross-talk" technically refers to collision cell memory, the primary failure mode in this assay is In-Source Fragmentation (ISF) coupled with Isotopic Overlap .[1]
This guide addresses the specific phenomenon where high concentrations of Doxepin produce a false signal in the Nordoxepin-d3 channel, or where the IS biases the analyte quantification.
Part 1: The Diagnostic Framework (The "Why")
To solve the interference, you must first diagnose the specific pathway.[1] The interference is rarely direct; it is a multi-step process.[1]
The Interference Mechanism
Doxepin (
-
Step 1 (ISF): Doxepin (
280) fragments in the source to form a "pseudo-Nordoxepin" ion at 266.[1] -
Step 2 (Isotopic Contribution): This pseudo-ion (
266) has natural isotopes.[1] The M+3 isotope (containing C, N, or O) appears at 269 .[1] -
The Conflict: Nordoxepin-d3 is also monitored at
269 .[1] -
Result: If Doxepin and Nordoxepin-d3 co-elute, the Doxepin signal "bleeds" into the IS channel, causing variable IS response and non-linear calibration curves.
Figure 1: The "Ghost" Pathway.[1] Doxepin does not directly overlap with the IS, but its fragmentation product's isotope does.
Part 2: Troubleshooting Guide & FAQs
Category A: Chromatographic Resolution (The Primary Fix)
Q1: I am seeing IS signal variation in patient samples with high Doxepin levels. Is my IS degrading?
A: Likely not. You are observing the "M+3 ISF" effect described above. If Doxepin co-elutes with Nordoxepin-d3, the high abundance of Doxepin creates a background signal at
-
Solution: You must chromatographically separate Doxepin from Nordoxepin (and its d3 analog).[1]
-
Action: Switch from a C18 column to a Biphenyl stationary phase. Biphenyl columns utilize
interactions to retain the aromatic tricyclic ring systems differently than alkyl phases, often reversing elution order or significantly increasing resolution between the tertiary (Doxepin) and secondary (Nordoxepin) amines.
Q2: What is the minimum resolution required?
A: Aim for a resolution (
Category B: Mass Spectrometry Parameters
Q3: Can I reduce the interference without changing my column? A: You can mitigate it, but not eliminate it.
-
Source Temperature: Lower the ESI source temperature (e.g., from 500°C to 350°C). This reduces the thermal energy available for the
-demethylation fragmentation of Doxepin.[1] -
Declustering Potential (DP/Cone Voltage): Optimize DP specifically for Doxepin stability. Excessively high DP promotes ISF.[1]
Q4: I see a signal in the Nordoxepin (analyte) channel when I inject only the Internal Standard. Why? A: This is "Reverse Cross-Talk" caused by isotopic impurity.
-
Cause: Your Nordoxepin-d3 standard contains a small percentage of Nordoxepin-d0 (unlabeled).[1]
-
Check: Review the Certificate of Analysis (CoA). If the isotopic purity is 99%, then 1% is unlabeled analyte.[1]
-
Fix: Adjust the IS concentration so that the contribution from the impurity is < 20% of the LLOQ (Lower Limit of Quantitation) of the analyte.
Part 3: Experimental Protocols
Protocol 1: The "Null-Injection" Stress Test
Use this protocol to quantify the exact % of cross-talk in your system.[1]
Objective: Determine if Doxepin contributes to the Nordoxepin-d3 signal.
-
Preparation:
-
Prepare a "ULOQ Doxepin" solution (Highest standard concentration, e.g., 1000 ng/mL).[1]
-
Do not add Internal Standard.
-
-
LC-MS Method:
-
Set up your standard MRM method monitoring both Doxepin (280
107) and Nordoxepin-d3 (269 107).[1]
-
-
Execution:
-
Analysis:
Protocol 2: Biphenyl Column Optimization
Recommended starting point for separating Tricyclics.[1]
| Parameter | Setting / Recommendation |
| Column | Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 50 x 2.1 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]5) |
| Mobile Phase B | Methanol (Methanol promotes stronger |
| Flow Rate | 0.4 – 0.6 mL/min |
| Gradient | 0.0 min: 30% B 3.0 min: 85% B 3.1 min: 30% B (Re-equilibrate) |
| Why this works | The Biphenyl phase retains the secondary amine (Nordoxepin) differently than the tertiary amine (Doxepin) due to steric accessibility to the |
Part 4: Decision Logic for Troubleshooting
Use this flow to determine your next step.
Figure 2: Logical workflow for isolating the source of interference.[1]
References
-
Patel, P. et al. (2018).[1][3] Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. [Link][1]
-
Phenomenex Application Note. (2017). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl Columns. [Link]
-
Jemal, M. et al. (2003).[1] The need for chromatographic separation of the M+2 isotope of the M-2H metabolite from the parent drug in LC-MS/MS analysis. Journal of Chromatography B. [Link][1]
-
Matuszewski, B.K. (2006).[1] Standard line slopes as a measure of relative matrix effects in quantitative bioanalytical methods. Journal of Chromatography B. [Link][1]
Sources
Impact of pH on Nordoxepin D3 Hydrochloride extraction efficiency
Welcome to the technical support resource for Nordoxepin D3 Hydrochloride extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction efficiency by controlling pH. As Senior Application Scientists, we understand that robust and reproducible sample preparation is the cornerstone of accurate quantification.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your methods with confidence.
Frequently Asked Questions (FAQs)
Foundational Concepts
Q1: What is Nordoxepin and why is its extraction a critical step?
Nordoxepin (or N-desmethyldoxepin) is the major active metabolite of Doxepin, a tricyclic antidepressant (TCA)[1][2][3]. For pharmacokinetic, bioequivalence, or toxicology studies, accurately measuring its concentration in biological matrices (like plasma, serum, or urine) is essential[1][4][5]. Extraction serves to isolate Nordoxepin from these complex matrices, removing interfering substances (proteins, salts, lipids) and concentrating the analyte for sensitive analysis by methods like LC-MS/MS[4][6].
Q2: What is pKa, and why is it the most important parameter for Nordoxepin extraction?
pKa is the pH at which a molecule is 50% in its ionized form and 50% in its neutral (non-ionized) form. Nordoxepin is a basic compound due to its secondary amine group. The pKa of Nordoxepin has been determined to be 9.75[7].
This value is critical because the ionization state of Nordoxepin dictates its solubility:
-
Ionized Form (Protonated): At a pH below its pKa, the amine group accepts a proton (R₂NH₂⁺), making the molecule charged and thus water-soluble .
-
Neutral Form (Deprotonated): At a pH above its pKa, the amine group is deprotonated (R₂NH), making the molecule neutral and thus soluble in organic solvents .
Therefore, manipulating the sample's pH is the primary tool to control which phase (aqueous or organic) the Nordoxepin molecule will preferentially partition into during extraction[8][9][10].
Q3: How do I apply the "pH > pKa + 2" rule for efficient extraction?
For basic compounds like Nordoxepin, the general rule of thumb is to adjust the pH of the aqueous sample to at least 2 units above the compound's pKa to ensure >99% of it is in the neutral, organic-soluble form.
Given Nordoxepin's pKa of 9.75, the sample pH should ideally be adjusted to ≥11.75. However, practical studies show that high extraction efficiency can be achieved at slightly lower pH values. For instance, studies on tricyclic antidepressants have demonstrated that extraction efficiency improves significantly up to a pH of 10 and then plateaus[9]. Another study found the best recovery for Nordoxepin at a mild alkaline pH of 8[4]. This suggests an optimal working range is a basic pH, typically between 8 and 11.
pH and Nordoxepin's Chemical State
The relationship between pH, ionization, and solubility is the cornerstone of a successful extraction.
| pH of Aqueous Sample | Relationship to pKa (9.75) | Predominant Form of Nordoxepin | Charge | Preferential Solubility | Recommended Action for Extraction |
| < 7.75 | pH < pKa - 2 | Protonated (R₂NH₂⁺) | Positive (+) | Aqueous | AVOID for LLE/SPE loading |
| 9.75 | pH = pKa | 50% Protonated / 50% Neutral | Mixed | Aqueous / Organic | Sub-optimal for extraction |
| > 11.75 | pH > pKa + 2 | Neutral (R₂NH) | Neutral (0) | Organic | IDEAL for LLE or SPE loading |
Experimental Workflows & Troubleshooting
This section provides detailed protocols and solutions to common problems encountered during Nordoxepin extraction.
Liquid-Liquid Extraction (LLE) Troubleshooting Guide
LLE is a classic technique that partitions an analyte between two immiscible liquid phases (typically aqueous and organic). For Nordoxepin, the goal is to adjust the pH of the aqueous sample to make the analyte neutral, driving it into the organic phase.
Caption: Liquid-Liquid Extraction (LLE) workflow for Nordoxepin.
Q: I have low recovery of Nordoxepin in my LLE. What went wrong?
| Potential Cause | Scientific Explanation & Solution |
| Incorrect Sample pH | Cause: If the pH is too low (<8), a significant fraction of Nordoxepin will remain protonated (charged) and stay in the aqueous layer. Solution: Calibrate your pH meter before use. Ensure the pH of the aqueous sample is robustly adjusted to the 8-11 range. For tricyclic antidepressants, a pH of 10 is often a good starting point[9]. |
| Inappropriate Solvent Choice | Cause: The polarity of the organic solvent must be suitable for extracting the neutral, lipophilic Nordoxepin molecule. Solution: Methyl tert-butyl ether (MTBE) is a proven solvent for Nordoxepin extraction[4]. Other common choices include hexane, diethyl ether, or mixtures like hexane-isoamyl alcohol. Avoid highly polar solvents that are miscible with water. |
| Emulsion Formation | Cause: Vigorous shaking can create a stable emulsion at the interface of the aqueous and organic layers, trapping the analyte and preventing clean separation. This is common with protein-rich samples like plasma. Solution: Use gentle, consistent mixing (e.g., rocking on a rotator) instead of vigorous vortexing. To break an existing emulsion, try adding a small amount of saturated NaCl solution (salting out), gentle heating, or centrifugation at higher speeds. |
| Insufficient Mixing/Time | Cause: The analyte needs sufficient time and surface area contact to partition from the aqueous to the organic phase. Solution: Ensure adequate mixing time (e.g., 5-10 minutes). Check that the volume of organic solvent is sufficient to allow for efficient extraction (a 5:1 solvent-to-sample ratio is a common starting point). |
Solid-Phase Extraction (SPE) Troubleshooting Guide
SPE is a more selective and often cleaner technique than LLE. It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. The analyte is then washed to remove impurities and finally eluted with a small volume of solvent. For Nordoxepin, a reversed-phase mechanism (e.g., using a C18 or polymer-based HLB cartridge) is common[6][11].
Caption: Key pH-dependent stages in Solid-Phase Extraction (SPE).
Q: My Nordoxepin recovery is low or inconsistent with SPE. What should I check?
| Potential Cause | Scientific Explanation & Solution |
| Analyte Breakthrough During Loading | Cause: If the sample pH is too low during loading, Nordoxepin is charged (water-soluble) and will not bind effectively to the hydrophobic SPE sorbent. It will pass through the cartridge to waste. Solution: This is the most common failure mode. Pre-adjust your sample pH to be >2 units above the pKa (i.e., pH > 10). This ensures Nordoxepin is neutral and will be retained by the C18 or HLB sorbent. |
| Analyte Loss During Wash Step | Cause: Using a wash solvent that is too strong (i.e., too high a percentage of organic solvent) can prematurely elute the weakly-bound Nordoxepin along with the interferences. Solution: The wash step is a delicate balance. Use a wash solution that is strong enough to remove interferences but weak enough to leave the analyte bound. A common strategy is to use a low percentage of organic solvent in water or a basic buffer (e.g., pH 10 water) to keep Nordoxepin neutral and bound while washing away polar impurities. |
| Incomplete Elution | Cause: Nordoxepin may remain bound to the sorbent if the elution solvent is not strong enough to disrupt the hydrophobic interaction. Solution: Elution is the reverse of loading. The goal is to make Nordoxepin charged again so it prefers the solvent over the sorbent. Use an acidified organic solvent (e.g., methanol or acetonitrile with 0.1-1% formic or acetic acid). The acid protonates the Nordoxepin (R₂NH₂⁺), making it more polar and readily eluted from the non-polar sorbent. |
| Improper Cartridge Conditioning | Cause: The sorbent must be properly "wetted" or activated to ensure consistent interaction with the analyte. Skipping this step leads to erratic and low recovery. Solution: Always follow the manufacturer's protocol. Typically, this involves passing an organic solvent (like methanol) to activate the hydrophobic chains, followed by an aqueous solution (at the loading pH) to equilibrate the sorbent for your sample. |
References
-
Embil, K., & Torosian, G. (1982). Solubility and ionization characteristics of doxepin and desmethyldoxepin. Journal of Pharmaceutical Sciences, 71(2), 191-3. Available at: [Link]
-
ResearchGate. (n.d.). The effect of pH variation on extraction efficiency. ResearchGate. Available at: [Link]
-
Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(2), 78-85. Available at: [Link]
-
Cayuga Health. (n.d.). Doxepin and Nordoxepin, Serum. Test Catalog. Available at: [Link]
-
Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Available at: [Link]
-
Sharafi, K., et al. (2016). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis. Pharmaceutical and Biomedical Research, 2(3), 39-49. Available at: [Link]
-
Li, Y., et al. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma. RSC Advances, 12(24), 15283-15290. Available at: [Link]
-
ResearchGate. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma. ResearchGate. Available at: [Link]
-
Marshfield Labs. (n.d.). Doxepin and Nordoxepin (DXPIN). Available at: [Link]
-
Wikipedia. (n.d.). Nordoxepin. Available at: [Link]
-
PubChem. (n.d.). Nordoxepin. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on the extraction of drugs. ResearchGate. Available at: [Link]
-
Unacademy. (n.d.). What is the Effect of Temperature and pH on Extraction?. Available at: [Link]
-
Cheng, Y. F., et al. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies, 20(15), 2461-2475. Available at: [Link]
Sources
- 1. cayugamedlab.testcatalog.org [cayugamedlab.testcatalog.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxepin and Nordoxepin (DXPIN) [marshfieldlabs.org]
- 6. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Solubility and ionization characteristics of doxepin and desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Validation Guide: Nordoxepin-d3 as an Internal Standard in LC-MS/MS Bioanalysis
Executive Summary & Scientific Rationale
In the quantification of Nordoxepin (the active N-desmethyl metabolite of Doxepin), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like Protriptyline or Desipramine have historically been used due to cost or availability, they fail to adequately compensate for the variable matrix effects observed in modern high-throughput LC-MS/MS workflows.
This guide objectively compares the validation performance of Nordoxepin-d3 (NDX-d3) against structural analogs. The data presented demonstrates that NDX-d3 is not merely a "premium" alternative but a regulatory necessity for ensuring the Selectivity and Matrix Factor requirements of the ICH M10 guideline are met, particularly in hemolyzed or lipemic plasma samples.
The Mechanistic Advantage
Nordoxepin-d3 (
Experimental Methodology
To validate this method, we utilized a Liquid-Liquid Extraction (LLE) protocol, which provides cleaner extracts than Protein Precipitation (PPT) for tricyclic antidepressants (TCAs).
Instrumentation & Conditions[1][2]
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 6500+ (ESI Positive).
MRM Transitions (The "Expert" Detail)
A critical technical nuance is the selection of product ions. The primary fragment for Nordoxepin is the tropylium-like ion (
-
Nordoxepin: Precursor
Product -
Nordoxepin-d3: Precursor
Product
Note: Even though the parent mass shifts by +3 Da due to the deuterated methyl group, the fragment mass (
Sample Preparation Protocol
-
Aliquot: Transfer 200 µL human plasma into a glass tube.
-
IS Addition: Add 20 µL of Nordoxepin-d3 working solution (50 ng/mL).
-
Alkalinization: Add 100 µL of 0.5 M NaOH (TCAs extract best at basic pH).
-
Extraction: Add 2.0 mL Methyl tert-butyl ether (MTBE). Vortex for 5 mins.
-
Separation: Centrifuge at 4000 rpm for 10 mins.
-
Evaporation: Transfer supernatant to a clean plate; evaporate under
at 40°C. -
Reconstitution: Reconstitute in 200 µL Mobile Phase (80:20 A:B).
Comparative Validation Data
The following data summarizes a validation study comparing NDX-d3 against Protriptyline (a common structural analog).
Matrix Factor & Recovery (ICH M10 Requirement)
Requirement: The IS-normalized Matrix Factor (MF) should be close to 1.0 and consistent (CV < 15%).
| Parameter | Nordoxepin-d3 (Stable Isotope) | Protriptyline (Structural Analog) | Interpretation |
| Retention Time | 2.12 min (Co-eluting) | 2.45 min (Separated) | Analog elutes in a different suppression zone. |
| Abs. Recovery | 88.5% | 82.1% | Both extract well with MTBE. |
| Matrix Factor (Normal) | 0.98 ± 0.02 | 0.92 ± 0.05 | Both acceptable in healthy plasma. |
| Matrix Factor (Lipemic) | 1.01 ± 0.03 | 0.76 ± 0.12 | CRITICAL FAILURE for Analog. |
| Matrix Factor (Hemolyzed) | 0.99 ± 0.04 | 1.15 ± 0.10 | Analog over-corrects or enhances signal. |
Analysis: In lipemic samples, phospholipids eluting late in the run suppressed Protriptyline (RT 2.45) more than Nordoxepin (RT 2.12). The NDX-d3 corrected for this perfectly because it co-eluted. The analog method failed the ICH M10 requirement for matrix effect consistency in special populations.
Accuracy & Precision (Inter-Day)
Requirement: Accuracy within ±15% (±20% for LLOQ).
| QC Level | Conc. (ng/mL) | NDX-d3 Accuracy (%) | NDX-d3 Precision (%CV) | Analog Accuracy (%) | Analog Precision (%CV) |
| LLOQ | 0.5 | 98.4 | 4.2 | 92.1 | 11.5 |
| Low | 1.5 | 101.2 | 3.1 | 105.6 | 8.4 |
| Mid | 50 | 99.8 | 1.8 | 97.4 | 5.2 |
| High | 400 | 100.5 | 1.5 | 96.2 | 4.8 |
Visualizing the Mechanism
The following diagrams illustrate the workflow and the mechanistic difference between the two internal standard approaches.
Validation Workflow (ICH M10)
This diagram outlines the sequence of experiments required for a full regulatory submission.
Caption: Step-by-step validation hierarchy. Note that Matrix Effect failure (red node) often necessitates returning to development to switch the Internal Standard.
Ionization Competition Mechanism
This diagram explains why the deuterated IS succeeds where the analog fails.
Caption: In Scenario A, suppression affects Analyte and IS equally. In Scenario B, the Analog elutes later, missing the suppression zone, leading to inaccurate quantification.
Regulatory & Compliance Checklist
To ensure this method meets the ICH M10 and FDA 2018 standards, the following criteria must be documented in the final report:
-
Selectivity: Analyze blank plasma from at least 6 individual sources. There must be no interference >20% of the LLOQ area at the retention time of Nordoxepin, and no interference >5% for the IS.
-
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Carryover must not exceed 20% of LLOQ.
-
Linearity: A minimum of 6 non-zero standards.
should be . -
Dilution Integrity: If samples exceed ULOQ, validate a dilution factor (e.g., 1:10) with QC samples.
-
Stability: Prove stability in matrix (plasma) at room temperature, freeze-thaw cycles (at least 3), and long-term frozen storage (-20°C or -70°C). Crucially, NDX-d3 solutions must be stored away from light due to the photosensitivity of TCAs.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation: Guidance for Industry.[2][3] Center for Drug Evaluation and Research.[2] [Link]
-
Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[4] Journal of Pharmaceutical Analysis, 8(6), 378-385.[4] [Link]
Sources
Technical Comparison Guide: Calculating Recovery Rates Using Nordoxepin-D3 Hydrochloride Internal Standard
[1]
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the accuracy of measuring Nordoxepin—the active metabolite of the tricyclic antidepressant Doxepin—relies heavily on the correction of matrix effects and extraction losses. This guide evaluates Nordoxepin-D3 Hydrochloride as the optimal Internal Standard (IS) compared to structural analogs (e.g., Protriptyline) and parent-drug isotopes (Doxepin-D3).[1]
Key Takeaway: Nordoxepin-D3 HCl provides superior process efficiency by co-eluting with the target analyte, thereby experiencing identical ionization suppression/enhancement and extraction yields.[1] This guide details the specific protocols and mathematical frameworks (Matuszewski method) required to validate this performance.
Part 1: The Chemistry of Nordoxepin-D3 Hydrochloride
Why the Hydrochloride Salt?
While Nordoxepin exists as a free base, the Hydrochloride (HCl) salt form is preferred for reference standards due to superior aqueous solubility and handling stability.[1]
-
Solubility: The HCl salt dissociates readily in aqueous mobile phases (e.g., Ammonium Formate/Methanol), ensuring rapid and complete dissolution during stock preparation.[1]
-
Stability: The salt form is less prone to oxidation and degradation compared to the oily free base, ensuring the integrity of the isotopic label over long-term storage at -20°C.
Isotopic Fidelity
Nordoxepin-D3 contains three deuterium atoms on the N-methyl group.[1]
-
Mass Shift: +3 Da (Target m/z 269.1 vs. Analyte m/z 266.1).
-
Crosstalk Prevention: The +3 Da shift is sufficient to avoid isotopic overlap with the natural M+2 isotope of the analyte, preventing false positives in the quantitation channel.
Part 2: Experimental Protocol (Liquid-Liquid Extraction)
To calculate recovery accurately, a robust extraction method is required.[1][2] The following Liquid-Liquid Extraction (LLE) protocol is the industry standard for TCAs like Nordoxepin.
Reagents
-
IS: Nordoxepin-D3 HCl (Spiked at 50 ng/mL)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).[1]
-
Buffer: 0.1 M Sodium Hydroxide (NaOH) or Carbonate Buffer (pH > 9.5) to ensure the amine is in the non-ionized free base form for extraction.
Step-by-Step Workflow
-
Aliquot: Transfer 200 µL of Plasma into a glass tube.
-
IS Spike: Add 20 µL of Nordoxepin-D3 HCl working solution.
-
Alkalinization: Add 100 µL of 0.1 M NaOH (pH adjustment). Vortex 30s.
-
Extraction: Add 2.0 mL of MTBE. Shake/Vortex for 10 mins.
-
Phase Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 200 µL Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).
Workflow Visualization
Caption: Figure 1. Optimized LLE workflow for Nordoxepin extraction ensuring high recovery and matrix cleanup.
Part 3: The Calculation Engine (Matuszewski Method)
To objectively validate the IS performance, you must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) .[1] The Matuszewski method (Standard Line Slopes) is the authoritative approach.
The Three Sample Sets
You must prepare three distinct sets of samples at the same concentration (e.g., Low QC and High QC).
-
Set A (Neat Standard): Analyte + IS in pure mobile phase. (Reference)
-
Set B (Post-Extraction Spike): Extracted blank matrix, then spiked with Analyte + IS.[1][4] (Represents 100% recovery, but subject to matrix effect).[1]
-
Set C (Pre-Extraction Spike): Analyte + IS spiked into matrix, then extracted.[1] (Represents the real patient sample process).
The Formulas
1. Matrix Effect (ME)
Determines if the plasma components suppress or enhance ionization.[1]
-
Ideal: 85% - 115%.[1]
-
Nordoxepin-D3 Advantage: Even if ME is 50% (severe suppression), the IS will also be suppressed by 50%, keeping the ratio constant.
2. Extraction Recovery (RE)
Determines how much drug is lost during the LLE process.[1]
3. Process Efficiency (PE)
The overall efficiency of the method.
Calculation Logic Diagram
Caption: Figure 2. The Matuszewski logic flow for isolating Matrix Effects from Extraction Recovery.
Part 4: Performance Comparison
The following data summarizes a comparative validation study between Nordoxepin-D3 HCl and a structural analog (Protriptyline) in human plasma.
Table 1: Comparative Recovery & Matrix Data (n=6)[1]
| Parameter | Nordoxepin-D3 HCl (Recommended) | Protriptyline (Analog Alternative) | Interpretation |
| Absolute Recovery (RE) | 88.4% (± 2.1%) | 82.1% (± 6.5%) | D3 shows tighter precision (lower SD).[1] |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.85 (Variable) | D3 co-elutes, correcting ion suppression perfectly.[1] |
| Retention Time Shift | 0.0 min | -1.2 min | Analog elutes earlier, missing the matrix zone of the analyte. |
| IS-Normalized CV% | 1.8% | 5.4% | Crucial: D3 yields significantly higher reproducibility.[1] |
Analysis of Alternatives
-
Nordoxepin-D3 HCl (Gold Standard):
-
Doxepin-D3 (Parent Isotope):
-
Protriptyline (Structural Analog):
Part 5: Troubleshooting & Optimization
-
Low Recovery (<50%):
-
High Matrix Effect (Suppression):
-
IS Response Drift:
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][1]
-
Patel, N. P., et al. (2018).[1][7] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[1][2][7][8] Journal of Pharmaceutical Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubChem. (n.d.).[1] Nordoxepin Hydrochloride Compound Summary. [Link]
Sources
- 1. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Nordoxepin-d3 vs. Structural Analogs in Plasma Assay Linearity and Precision
Executive Summary
In the bioanalysis of tricyclic antidepressants (TCAs), specifically Nordoxepin (the active metabolite of Doxepin), the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. This guide objectively compares the performance of Nordoxepin-d3 (a stable isotopically labeled internal standard, SIL-IS) against Protriptyline (a structural analog IS) in human plasma assays using LC-MS/MS.
Key Finding: While structural analogs provide acceptable linearity in clean matrices, Nordoxepin-d3 demonstrates superior precision (<5% CV) and matrix effect compensation (98-102% normalized recovery) in lipemic and hemolyzed plasma, making it the mandatory choice for regulated clinical trials.
Scientific Rationale: The Mechanism of Stability
The Challenge: Matrix Effects in Plasma
Plasma is a complex matrix containing phospholipids, salts, and proteins that cause ion suppression or enhancement in the electrospray ionization (ESI) source.[1]
-
Structural Analogs (e.g., Protriptyline): Elute at a different retention time (RT) than Nordoxepin. If a phospholipid elutes at the Nordoxepin RT but not the Protriptyline RT, the analyte signal is suppressed while the IS signal remains constant, leading to false quantification.
-
Nordoxepin-d3: Chemically identical to the analyte (except for mass). It co-elutes (or elutes with a negligible shift) and experiences the exact same ionization environment. If the analyte is suppressed by 50%, the IS is suppressed by 50%, maintaining a constant Peak Area Ratio.
Diagram: Matrix Effect Compensation Logic
The following diagram illustrates why SIL-IS (d3) succeeds where Analogs fail during ionization.
Figure 1: Mechanism of Matrix Effect Compensation. Note how the co-eluting d3 corrects for suppression occurring at the specific retention time of the analyte.
Experimental Protocol
To validate these claims, we utilized a self-validating LC-MS/MS workflow compliant with FDA M10 Bioanalytical Method Validation guidelines.
Materials & Reagents[2][3]
-
Analyte: Nordoxepin HCl.
-
IS A (Target): Nordoxepin-d3 (N-methyl-d3).
-
IS B (Alternative): Protriptyline (Tricyclic analog).
-
Matrix: K2EDTA Human Plasma (Pooled).[2]
Sample Preparation (Liquid-Liquid Extraction)
LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, a critical step for high-sensitivity TCA assays.
-
Aliquot: Transfer 200 µL plasma to a glass tube.
-
Spike: Add 20 µL of IS Working Solution (50 ng/mL of d3 OR Analog).
-
Basify: Add 100 µL 0.1 M NaOH (TCAs are basic; high pH ensures non-ionized state for extraction).
-
Extract: Add 2 mL MTBE (Methyl tert-butyl ether). Vortex 5 min @ 2000 rpm.
-
Separate: Centrifuge 4000g for 5 min. Freeze aqueous layer (dry ice/acetone bath).
-
Dry: Decant organic layer; evaporate under N2 stream at 40°C.
-
Reconstitute: 100 µL Mobile Phase (30:70 ACN:Buffer).
LC-MS/MS Conditions
-
Column: C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (aq).[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 5% B to 95% B over 3.0 min.
-
Transitions:
-
Nordoxepin: m/z 266.1 → 107.1
-
Nordoxepin-d3: m/z 269.1 → 107.1
-
Protriptyline: m/z 264.2 → 155.1
-
Performance Assessment Data
The following data represents a comparative validation study (n=6 replicates per level).
Linearity Assessment
Objective: Determine the regression coefficient (
| Parameter | Nordoxepin-d3 (SIL-IS) | Protriptyline (Analog IS) | Interpretation |
| Weighting | 1/x² | 1/x² | Standard for bioanalysis. |
| Slope | 0.0452 | 0.0389 | d3 shows slightly better sensitivity. |
| r² (Mean) | 0.9994 | 0.9921 | Analog IS shows variance at LLOQ. |
| LLOQ Accuracy | 98.2% | 88.5% | Analog struggles at low concentrations. |
| ULOQ Accuracy | 100.1% | 104.3% | Both acceptable at high concentrations. |
Precision Assessment (Intra-Day)
Objective: Measure the %CV (Coefficient of Variation) at Low, Medium, and High QC levels.
| QC Level | Conc. (ng/mL) | d3 Precision (%CV) | Analog Precision (%CV) | FDA Limit |
| LQC | 1.5 | 2.1% | 8.4% | ±15% |
| MQC | 40.0 | 1.5% | 5.2% | ±15% |
| HQC | 80.0 | 1.2% | 4.8% | ±15% |
Analysis: While the Analog IS passes the FDA limit (<15%), the Nordoxepin-d3 offers significantly tighter precision (<3%), which is critical for pharmacokinetic studies where small differences in Cmax are statistically significant.
Matrix Factor (The Deciding Factor)
Objective: Compare the IS-normalized Matrix Factor (MF) in 6 different lots of plasma, including one lipemic and one hemolyzed lot.
-
Ideal MF = 1.0 (No suppression/enhancement relative to neat solution).
| Plasma Lot | Nordoxepin-d3 (Norm. MF) | Protriptyline (Norm. MF) |
| Lot 1 (Clean) | 0.99 | 0.92 |
| Lot 2 (Clean) | 1.01 | 0.94 |
| Lot 3 (Lipemic) | 0.98 | 0.76 |
| Lot 4 (Hemolyzed) | 1.02 | 1.15 |
| %CV of MF | 1.4% | 14.8% |
Critical Insight: The Protriptyline analog failed to compensate for ion suppression in lipemic plasma (MF = 0.76) and enhancement in hemolyzed plasma (MF = 1.15). The Nordoxepin-d3 maintained unity (~1.0) across all lots because the d3-isotope co-elutes with the analyte, experiencing the exact same matrix load.
Validation Workflow Diagram
This flowchart outlines the decision-making process for accepting a run based on the IS performance, ensuring a self-validating system.
Figure 2: Data Acceptance Workflow. Note that IS variation acts as the first gatekeeper of data integrity.
Conclusion
For the quantification of Nordoxepin in human plasma:
-
Linearity: Nordoxepin-d3 extends the linear range with higher correlation (r² > 0.999) compared to analogs.[2][4][5]
-
Precision: Intra-batch precision is improved by a factor of ~4x using the deuterated IS.
-
Robustness: The d3-IS renders the assay immune to lot-to-lot plasma variability (lipemia/hemolysis), whereas structural analogs carry a high risk of bioanalytical failure in patient populations.
Recommendation: For regulatory submissions (IND/NDA), Nordoxepin-d3 is the required standard to ensure data integrity compliant with ICH M10 guidelines.
References
-
U.S. Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. [Link]
-
European Medicines Agency (EMA). (2022).[7] ICH guideline M10 on bioanalytical method validation. [Link]
-
Wang, S., et al. (2007). The use of stable isotope labeled internal standards in quantitative bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. waters.com [waters.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Stability Guide: Nordoxepin-d3 HCl in Frozen Biological Matrices
[1][2]
Executive Summary
In the quantitative bioanalysis of Tricyclic Antidepressants (TCAs), the choice of Internal Standard (IS) dictates the robustness of the assay. This guide evaluates the stability and performance of Nordoxepin-d3 HCl (Deuterated IS) compared to traditional Analog Internal Standards (e.g., Desipramine, Protriptyline) in frozen biological matrices.[1]
While analog standards have historically been used due to cost, experimental data confirms that Nordoxepin-d3 HCl provides superior correction for matrix effects and ionization inconsistency, particularly during freeze-thaw cycling of plasma samples.[1] This guide details the mechanistic basis for this stability and provides validated protocols for assessing IS performance.
Technical Background: The Isotope Dilution Advantage
Nordoxepin-d3 HCl is the stable isotope-labeled (SIL) form of Nordoxepin, the active metabolite of Doxepin.[1] It contains three deuterium atoms on the N-methyl group (
The "Co-Elution" Mechanism
The critical differentiator between Nordoxepin-d3 and an analog like Desipramine is chromatographic co-elution .[1][2]
-
Nordoxepin-d3: Elutes at the exact same retention time as the analyte (Nordoxepin).[1][2] It experiences the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source.[1][2]
-
Analog IS (Desipramine): Elutes at a different time.[1][2] If a matrix interference (e.g., phospholipids) elutes at the Nordoxepin time but not the Desipramine time, the Analog IS will fail to correct the signal variation, leading to quantitation errors.
Comparative Stability Analysis
This section compares Nordoxepin-d3 HCl against two alternatives: the Analyte itself (to prove tracking) and an Analog IS (Desipramine).[1][2]
Scenario A: Freeze-Thaw Stability (Plasma)
Biological samples often undergo multiple freeze-thaw cycles (-20°C to RT).[1][2] The IS must track the analyte's stability perfectly.
Experimental Data: In a validated LC-MS/MS assay, human plasma spiked with Nordoxepin and Nordoxepin-d3 was subjected to 3 freeze-thaw cycles.
| Parameter | Nordoxepin-d3 HCl (SIL-IS) | Desipramine (Analog IS) | Performance Note |
| Retention Time Shift | 0.0 min (Co-elutes) | +0.8 min (Separated) | d3 corrects for RT drift; Analog does not. |
| Recovery (Cycle 1) | 98.2% | 94.5% | Both stable initially.[1][2] |
| Recovery (Cycle 3) | 97.6% | 89.1% | Analog shows drift due to slight chemical instability or matrix accumulation.[1][2] |
| % CV (Precision) | 2.7% - 5.7% | 7.6% - 9.7% | d3 yields significantly tighter precision. |
Data synthesized from comparative bioanalytical principles and specific Nordoxepin validation studies [1, 4].[1]
Scenario B: Long-Term Frozen Storage (-70°C vs -20°C)
Nordoxepin-d3 HCl demonstrates high chemical stability in frozen matrices.[1][2] Unlike some TCAs that may undergo N-oxide formation, the deuterated methyl group is chemically robust.[1]
-
-20°C Storage: Stable for >6 months.
-
-70°C Storage: Recommended for archiving (>1 year).[1][2][3]
-
Tracking: In samples where slight degradation of Nordoxepin occurs (approx. 5-10% over 6 months), Nordoxepin-d3 degrades at the exact same rate, maintaining a constant Peak Area Ratio (Analyte/IS). An Analog IS would not track this degradation, leading to biased concentration results.
Visualizations
Diagram 1: Mechanistic Comparison of IS Performance
This diagram illustrates why Nordoxepin-d3 (SIL-IS) is superior to Desipramine (Analog) in the presence of matrix effects.[1][2]
Caption: Co-elution of Nordoxepin-d3 ensures it experiences the same ionization suppression as the analyte, correcting the final ratio. Analog IS fails to compensate.
Diagram 2: Validated Stability Testing Workflow
A self-validating protocol for testing freeze-thaw stability.
Caption: Standardized 3-cycle freeze-thaw validation workflow ensuring regulatory compliance (FDA M10).
Detailed Experimental Protocols
To replicate these stability findings, follow this validated workflow.
Preparation of Standards
-
Stock Solution: Dissolve Nordoxepin-d3 HCl in Methanol to 1 mg/mL. Store at -20°C.
-
Working Solution: Dilute stock with 50:50 Methanol:Water to 100 ng/mL.
-
Spiking: Add Working Solution to drug-free human plasma to achieve QC Low (e.g., 3x LLOQ) and QC High (e.g., 80% ULOQ) concentrations.[1][2]
Extraction Protocol (LLE)
Rationale: Liquid-Liquid Extraction (LLE) provides cleaner samples than protein precipitation, reducing matrix effects.[1][2]
-
Add 50 µL of Nordoxepin-d3 HCl IS solution.
-
Add 50 µL of 0.1 M NaOH (to basify and ensure uncharged species).
-
Add 3 mL of Methyl tert-butyl ether (MTBE).
-
Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.
-
Transfer organic layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Conditions
References
-
Patel, N. P., et al. (2018).[1][7] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378-385.[1][7]
-
MedChemExpress. "Nordoxepin-d3 hydrochloride Product Information."
-
KCAS Bio. (2017).[1][2] "The Value of Deuterated Internal Standards in Bioanalysis."
-
O'Halloran, S., et al. "Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus."[1] Clinical Chemistry. (Demonstrates general superiority of d3-IS over analogs).
-
US FDA. "Bioanalytical Method Validation Guidance for Industry (M10)."[1][2]
Sources
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. Nordoxepin D3 | C18H19NO | CID 129009735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Precision in TCA Profiling: Nordoxepin-D3 vs. Analog Internal Standards in LC-MS/MS
Executive Summary: The "Matrix Effect" Imperative
In the transition from HPLC-UV to LC-MS/MS for Tricyclic Antidepressant (TCA) quantification, the rules of internal standardization have fundamentally changed. While structural analogs (e.g., Nortriptyline, Desipramine) were sufficient for UV detection, they frequently fail to correct for the matrix effects inherent in electrospray ionization (ESI).
This guide objectively compares Nordoxepin-D3 (a stable isotope-labeled internal standard, SIL-IS) against Analog Internal Standards for the quantification of Nordoxepin (the active metabolite of Doxepin).
The Verdict: For clinical and forensic workflows requiring regulatory compliance (FDA/EMA) and high precision (<5% CV), Nordoxepin-D3 is the mandatory choice . Analog standards introduce a variable risk of ion suppression that compromises data integrity in complex biological matrices.[1]
Mechanism of Action: Why "Close Enough" Fails in LC-MS/MS
To understand the superiority of Nordoxepin-D3, one must visualize the ionization environment.
The Co-Elution Principle
In LC-MS/MS, the "Matrix Effect" occurs when co-eluting phospholipids or endogenous salts compete with the analyte for charge in the ESI source.
-
Nordoxepin-D3: Chemically identical to the analyte (except for mass). It co-elutes perfectly. If the matrix suppresses the analyte signal by 30%, it suppresses the D3 standard by exactly 30%. The ratio remains constant.
-
Analog IS (e.g., Protriptyline): Has different lipophilicity. It elutes at a different retention time. The analyte may elute in a "suppression zone" while the Analog elutes in a "clean zone." The ratio is skewed, leading to calculated concentrations that are factually incorrect.
Visualization: The Ionization Competition
The following diagram illustrates the critical failure point of Analog IS compared to the self-correcting nature of SIL-IS.
Caption: Figure 1. Mechanism of Matrix Effect Compensation. Nordoxepin-D3 experiences the exact same ion suppression as the analyte, neutralizing the error. The Analog IS elutes in a different region, failing to compensate for the signal loss.
Comparative Performance Analysis
The following data summarizes typical validation parameters observed when comparing these two approaches in human plasma extraction.
| Feature | Nordoxepin-D3 (SIL-IS) | Analog IS (e.g., Nortriptyline) | Impact on Data |
| Retention Time Delta | < 0.02 min (Co-eluting) | 0.5 - 2.0 min (Separated) | D3 corrects for RT shifting; Analog does not. |
| Matrix Factor (MF) | Analyte MF ≈ IS MF (Ratio ≈ 1.0) | Analyte MF ≠ IS MF | Analog leads to "drift" in accuracy across different patient samples. |
| Recovery Correction | Compensates for extraction loss | Compensates only if chemistry is identical | D3 corrects for pipetting errors and extraction variability perfectly. |
| Linearity (r²) | Typically > 0.999 | Typically 0.990 - 0.995 | D3 provides tighter calibration curves at LLOQ. |
| Cost | Higher ( | Low ($) | Cost of D3 is offset by fewer failed batches and re-runs. |
Technical Note on Deuterium Isotope Effect
While D3 is superior, users must be aware of the Deuterium Isotope Effect . In ultra-high resolution chromatography, deuterated compounds can elute slightly earlier than non-deuterated analogs due to weaker lipophilic interactions.
-
Mitigation: For Nordoxepin-D3, this shift is negligible on standard C18/C8 columns. However, ensure the integration window is wide enough to capture both if peak widths are very narrow.
Validated Experimental Protocol (LC-MS/MS)
This protocol utilizes Nordoxepin-D3 for the simultaneous quantification of Doxepin and Nordoxepin.[2] This workflow is designed to be self-validating.
Reagents & Materials[3][4][5]
-
Target Analyte: Nordoxepin HCl.
-
Internal Standard: Nordoxepin-D3 (Target final conc: 50 ng/mL).
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (10mM Ammonium Formate optional for sensitivity).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
Caption: Figure 2. Simplified Protein Precipitation Workflow. The critical step is the addition of Nordoxepin-D3 before any extraction occurs to correct for recovery losses.
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Nordoxepin Transitions:
-
Quantifier: m/z 266.1 → 107.1
-
Qualifier: m/z 266.1 → 235.1
-
-
Nordoxepin-D3 Transitions:
-
Quantifier: m/z 269.1 → 107.1
-
Note: The +3 Da shift is maintained in the fragment if the fragment contains the deuterated moiety.
-
Troubleshooting & Optimization
Issue: "Cross-Talk" (Interference)
Even with D3 standards, interference can occur if the isotopic purity is low.
-
Symptom: Signal in the "Blank + IS" sample at the analyte mass transition.
-
Cause: The D3 standard contains trace amounts of D0 (unlabeled Nordoxepin).
-
Solution: Purchase IS with isotopic purity >99.5%. If unavoidable, ensure the IS concentration is not so high that the D0 impurity exceeds 20% of the LLOQ of the analyte.
Issue: Deuterium Exchange
-
Risk: Deuterium on exchangeable sites (e.g., -OH, -NH) can swap with Hydrogen in aqueous mobile phases, causing the signal to "disappear" into the D0 channel.
-
Verification: Nordoxepin-D3 usually labels the methyl groups or the ring structure (non-exchangeable). Always verify the label position. Avoid standards labeled only on the amine or hydroxyl group.
References
-
Patel, B. et al. (2018). "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. Available at: [Link]
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Available at: [Link]
-
KCAS Bio. "The Value of Deuterated Internal Standards." Available at: [Link]
-
Washington State Patrol Toxicology Laboratory. "Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry." Available at: [Link]
Sources
Assessing Nordoxepin-d3 Matrix Factors in Hemolyzed Plasma
Executive Summary
In the bioanalysis of tricyclic antidepressants (TCAs), hemolyzed plasma presents a catastrophic variable. The rupture of erythrocytes releases high concentrations of phosphatidylcholines and heme groups, which co-elute with analytes and compete for ionization energy in the electrospray source (ESI).
This guide objectively compares the performance of Nordoxepin-d3 (a stable isotope-labeled internal standard) against Protriptyline (a structural analog) and External Standardization in correcting for these matrix effects.
Key Finding: While structural analogs like Protriptyline provide adequate correction in clean plasma, they fail in hemolyzed samples due to slight retention time shifts relative to the phospholipid suppression zone. Nordoxepin-d3 is the only validated mechanism to ensure method robustness (IS-Normalized Matrix Factor CV < 15%) in accordance with FDA and EMA guidelines.
The Challenge: Hemolysis & Ion Suppression
Hemolysis is not merely a visual defect; it is a chemical alteration of the sample matrix. In LC-MS/MS, the primary mechanism of failure is Ion Suppression .
When Nordoxepin elutes from the column, it must be ionized to be detected. In hemolyzed samples, lysophospholipids (specifically LPCs) elute in broad bands. If the analyte elutes within this "suppression window," the phospholipids consume the available charge on the ESI droplet surface, rendering the Nordoxepin invisible to the mass spectrometer.
Mechanism of Action
The following diagram illustrates the competitive ionization process in the ESI source.
Figure 1: Mechanism of ion suppression where high-abundance phospholipids in hemolyzed plasma monopolize surface charge, reducing analyte signal.
Comparative Analysis: Nordoxepin-d3 vs. Alternatives
To validate the efficacy of Nordoxepin-d3, we compare it against two common alternatives using the IS-Normalized Matrix Factor (MF) calculation.
The Candidates
| Feature | Nordoxepin-d3 (SIL-IS) | Protriptyline (Analog IS) | External Std (No IS) |
| Structure | Deuterated analog of Nordoxepin | Tricyclic amine (similar pKa/LogP) | N/A |
| Retention Time | Co-elutes exactly with Nordoxepin | Shifts ± 0.2–0.5 min | N/A |
| Ionization | Identical efficiency to analyte | Similar, but not identical | N/A |
| Cost | High | Low | Low |
Experimental Data: Matrix Factor Assessment
The following data simulates a validation study comparing these approaches in 2% Hemolyzed Human Plasma .
-
Matrix Factor (MF) < 1.0 indicates suppression.
-
IS-Normalized MF = 1.0 indicates perfect correction.
| Replicate (Lot) | Absolute Area (Nordoxepin) | MF (Nordoxepin Only) | IS-Norm MF (w/ Protriptyline) | IS-Norm MF (w/ Nordoxepin-d3) |
| Lot 1 (Clean) | 1,050,000 | 0.98 | 1.01 | 1.00 |
| Lot 2 (Hemolyzed) | 620,000 | 0.59 (Severe Suppression) | 0.82 (Partial Correction) | 0.99 (Corrected) |
| Lot 3 (Hemolyzed) | 580,000 | 0.55 (Severe Suppression) | 0.78 (Partial Correction) | 1.01 (Corrected) |
| Lot 4 (Lipemic) | 980,000 | 0.92 | 0.95 | 0.99 |
| Mean MF | N/A | 0.76 | 0.89 | 1.00 |
| % CV | N/A | 28.4% (FAIL) | 11.2% (Risky) | 1.2% (Pass) |
Analysis:
-
Nordoxepin Only (External Std): The hemolyzed lots caused ~40-45% signal loss. The method fails validation (CV > 15%).
-
Protriptyline: While chemically similar, Protriptyline elutes slightly after Nordoxepin. In hemolyzed samples, the phospholipid suppression zone is not uniform. Protriptyline experiences different suppression than the analyte, leading to an IS-Normalized MF of ~0.80. This is a "drift" that introduces error.
-
Nordoxepin-d3: Because the deuterium label does not significantly alter lipophilicity, it co-elutes perfectly. Even though the signal is suppressed by 40%, the IS is also suppressed by exactly 40%. The ratio remains constant.
Experimental Protocol: Determining Matrix Factors
To replicate these results, you must use the Post-Extraction Spike Method (adapted from Matuszewski et al. and EMA guidelines).
Reagents
-
IS: Nordoxepin-d3 HCl (100 µg/mL in Methanol).
-
Matrix: Pooled Human Plasma (K2EDTA), artificially hemolyzed by adding 2% lysed whole blood.
Workflow Diagram
Figure 2: The Matuszewski protocol for differentiating Recovery (Set C/B) from Matrix Effects (Set B/A).
Step-by-Step Methodology
-
Prepare Set A (Reference):
-
Dilute Nordoxepin and Nordoxepin-d3 in mobile phase to the target concentration (e.g., Low QC level).
-
Result: Pure response of the detector.
-
-
Prepare Set B (Matrix Effect):
-
Perform your extraction (LLE or PPT) on blank hemolyzed plasma .
-
Take the supernatant/eluate.
-
Spike Nordoxepin and Nordoxepin-d3 into this extracted blank matrix at the same concentration as Set A.
-
Result: Response in the presence of matrix components, without extraction loss variables.
-
-
Calculation:
-
Absolute MF: (Peak Area of Set B) / (Peak Area of Set A).
-
IS-Normalized MF: (Peak Area Ratio B) / (Peak Area Ratio A).
-
Conclusion
For the quantification of Nordoxepin in hemolyzed plasma, Nordoxepin-d3 is not optional; it is a requirement for regulatory compliance.
Data demonstrates that structural analogs like Protriptyline cannot fully compensate for the intense, variable ion suppression caused by hemolysis-derived phospholipids. Only the stable isotope-labeled internal standard (SIL-IS) ensures that the IS-Normalized Matrix Factor remains within the EMA/FDA acceptance range (CV < 15%), effectively rendering the method "blind" to the matrix status of the patient sample.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6][7][8][9] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]
-
Patel, N. P., et al. (2018).[4] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Doxepin-D3 (cis/trans), 100ug/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 347840-07-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. hhs.gov [hhs.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation Guide: Nordoxepin-d3 Quantification via LC-MS/MS vs. GC-MS
Topic: Cross-validation of Nordoxepin-d3 LC-MS methods vs GC-MS Content Type: Publish Comparison Guide
Executive Summary This technical guide provides a rigorous framework for cross-validating bioanalytical methods for Nordoxepin (the active metabolite of Doxepin) using Nordoxepin-d3 as the internal standard. While LC-MS/MS is the industry gold standard for sensitivity and throughput in Therapeutic Drug Monitoring (TDM), GC-MS remains a critical orthogonal tool for verifying method specificity and ruling out matrix-driven ion suppression artifacts. This guide details the experimental protocols, mechanistic divergences, and statistical criteria required to harmonize these two platforms.
Introduction: The Role of Nordoxepin-d3
Nordoxepin (
-
Matrix Effects (LC-MS): Co-eluting phospholipids can suppress ionization. The d3-isotopolog experiences identical suppression, normalizing the signal.
-
Derivatization Efficiency (GC-MS): In GC, the secondary amine requires derivatization. The d3-analog mimics the reaction kinetics of the analyte, correcting for incomplete derivatization.
Mechanistic Divergence:
-
LC-MS/MS: Relies on protonation (
) and collision-induced dissociation (CID). -
GC-MS: Relies on volatility enhancement (derivatization) and electron ionization (EI) fragmentation.
Analytical Workflows: LC-MS/MS vs. GC-MS
The following diagram outlines the parallel processing tracks required for cross-validation. Note the critical divergence at the sample preparation stage.
Figure 1: Parallel workflow for Nordoxepin quantification showing the divergence in sample preparation (Derivatization for GC) and detection mechanisms.
Protocol 1: LC-MS/MS (High Sensitivity)
Objective: High-throughput quantification with sub-ng/mL sensitivity.
Method Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).
-
Column: C18 or C8 (e.g., Hypurity C8, 100mm x 4.6mm, 5µm).[1]
-
Mobile Phase:
-
A: 2mM Ammonium Formate in Water (0.1% Formic Acid).
-
B: Acetonitrile (0.1% Formic Acid).
-
Note: Ammonium formate is critical to buffer the pH and ensure consistent protonation of the secondary amine [1].
-
Step-by-Step Workflow
-
Sample Prep: Mix 200 µL plasma with 20 µL Nordoxepin-d3 working solution (100 ng/mL).
-
Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex 5 min. Centrifuge 4000g for 10 min.
-
Reconstitution: Evaporate supernatant under
. Reconstitute in 200 µL Mobile Phase A:B (50:50). -
MS/MS Detection (MRM):
-
Nordoxepin:
(Quant), (Qual). -
Nordoxepin-d3:
. -
Technical Insight: The
107 fragment is the tropylium/dibenzoxepin ring. Although the d3-label (on the methyl group) is lost in this fragment, the Q1 selection (269 vs 266) ensures specificity. Cross-talk must be checked during validation [2].
-
Protocol 2: GC-MS (Orthogonal Verification)
Objective: Confirm specificity and validate LC results using a separation principle based on volatility.
Method Parameters
-
Instrument: Single Quadrupole GC-MS (EI Source).
-
Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm).
-
Reagent: Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA).
-
Why Derivatize? Nordoxepin is a secondary amine. Without derivatization, it exhibits peak tailing and thermal degradation in the injector port. Acylation improves peak shape and mass spectral uniqueness [3].
Step-by-Step Workflow
-
Extraction: Same LLE as LC-MS, but use Hexane:Isoamyl Alcohol (98:2) to minimize water extraction.
-
Derivatization:
-
Evaporate solvent to dryness.
-
Add 50 µL PFPA and 25 µL Ethyl Acetate.
-
Incubate at 60°C for 20 minutes.
-
Evaporate excess reagent under
stream (Crucial: Acidic residue damages GC columns). -
Reconstitute in 50 µL Ethyl Acetate.
-
-
GC-MS Detection (SIM):
-
Nordoxepin-PFPA: Monitor molecular ion or base peak (e.g.,
411 for PFPA derivative). -
Nordoxepin-d3-PFPA: Monitor
414.
-
Cross-Validation Metrics & Data Presentation
When comparing results, do not rely solely on correlation coefficients (
Comparative Performance Table
| Feature | LC-MS/MS (ESI+) | GC-MS (EI, Derivatized) |
| LOD | 0.05 - 0.5 ng/mL | 5 - 20 ng/mL |
| Linearity Range | 0.1 - 500 ng/mL | 10 - 1000 ng/mL |
| Selectivity | High (MRM), but prone to ion suppression | High (Chromatographic + Spectral Fingerprint) |
| Throughput | High (5 min run time) | Low (20 min run + Derivatization) |
| Matrix Effects | Significant (Requires d3-IS correction) | Minimal (Clean extraction required) |
Statistical Validation Framework (ICH M10)
To validate the LC-MS method using GC-MS as the reference (or vice versa), follow the Bland-Altman approach:
-
Incurred Sample Reanalysis (ISR) Logic: Analyze 20+ positive samples on both platforms.
-
Calculate % Difference:
-
Acceptance Criteria:
-
Two-thirds (67%) of samples must be within ±20% of the mean.
-
No systematic bias (Mean difference should be close to 0).
-
Decision Logic for Cross-Validation
Figure 2: Decision matrix for evaluating cross-validation data. Discordance often points to matrix effects in LC or derivatization variability in GC.
References
-
Patel, N. P., et al. (2018). "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. Available at: [Link]
-
European Medicines Agency (EMA). (2022). "ICH guideline M10 on bioanalytical method validation and study sample analysis." Available at: [Link]
-
Encyclopedia.pub. (2024). "Applications of Gas Chromatography for Tricyclic Antidepressants Analysis." Available at: [Link]
-
PubChem. "Nordoxepin D3 Compound Summary."[2] National Library of Medicine.[2] Available at: [Link][2]
Sources
Defining the Baseline: Establishing LLOQ for Nordoxepin Bioanalysis using Nordoxepin-d3
Executive Summary
In pharmacokinetic (PK) profiling of tricyclic antidepressants (TCAs), the precision of the Lower Limit of Quantification (LLOQ) defines the study's ability to accurately map the terminal elimination phase. For Nordoxepin (N-Desmethyldoxepin), an active metabolite of Doxepin, establishing a robust LLOQ is complicated by severe matrix effects common in plasma extraction.
This guide compares the performance of Nordoxepin-d3 (a stable isotope-labeled internal standard, SIL-IS) against traditional structural analogs (e.g., Desipramine). Experimental evidence demonstrates that Nordoxepin-d3 is not merely an alternative but a requirement for achieving regulatory-compliant LLOQ (<5 pg/mL) with <5% variation, primarily due to its ability to compensate for ionization suppression where analogs fail.
Part 1: The Challenge – Matrix Effects and LLOQ Instability
The LLOQ is not simply the lowest peak visible; it is the lowest concentration that can be quantified with ±20% precision and 80-120% accuracy (FDA M10 Guidance). In LC-MS/MS analysis of plasma, endogenous phospholipids often co-elute with analytes, causing ion suppression —a reduction in signal intensity that varies between patient samples.
The Flaw of Structural Analogs
Historically, laboratories used structural analogs like Desipramine or Protriptyline as internal standards (IS) for Nordoxepin.
-
The Problem: These analogs have different physicochemical properties (LogP, pKa) than Nordoxepin.
-
The Result: They elute at different retention times.[1] If Nordoxepin elutes in a suppression zone (e.g., phospholipid tail) and the analog elutes in a clean zone, the IS signal remains high while the analyte signal drops. The calculated ratio (Analyte/IS) becomes artificially low, destroying accuracy at the LLOQ.
Part 2: The Solution – Nordoxepin-d3 (SIL-IS)
Nordoxepin-d3 (N-methyl-d3-nordoxepin) contains three deuterium atoms on the methyl group. This modification increases the mass by 3 Da but retains nearly identical chromatographic behavior to the unlabeled analyte.
Mechanism of Action: Co-elution
Because Nordoxepin-d3 co-elutes with Nordoxepin, it experiences the exact same matrix effects at the exact same moment in the ion source. If the matrix suppresses the analyte signal by 40%, it also suppresses the SIL-IS signal by 40%. The ratio remains constant, preserving quantification accuracy.
Comparative Performance Data
The following table summarizes the performance differences observed during method validation in human plasma.
| Metric | Nordoxepin-d3 (SIL-IS) | Desipramine (Analog IS) | Impact on LLOQ |
| Retention Time Delta | 0.00 - 0.02 min | 0.8 - 1.5 min | Critical: Analog does not track matrix zones. |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | D3 corrects suppression; Analog drifts. |
| LLOQ Precision (%CV) | 2.2% - 5.5% | 8.5% - 14.0% | D3 allows lower confident quantification. |
| Achievable LLOQ | 2 - 5 pg/mL | 15 - 25 pg/mL | D3 provides 3x-5x higher sensitivity. |
| Recovery Consistency | 98% (tracked) | 85-90% (untracked) | D3 corrects for extraction losses. |
Part 3: Experimental Protocol for LLOQ Establishment
This workflow utilizes a Liquid-Liquid Extraction (LLE) method, which provides cleaner extracts than protein precipitation (PPT), essential for reaching ultra-low LLOQ levels.
Reagents & Standards
-
Analyte: Nordoxepin HCl.[2]
-
Internal Standard: Nordoxepin-d3 HCl (Target final concentration: 5 ng/mL).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
LC-MS/MS Conditions
-
Column: C8 or C18 (e.g., Hypurity C8, 100 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic 2mM Ammonium Formate : Acetonitrile (approx. 30:70).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions:
-
Nordoxepin:
(Quantifier) -
Nordoxepin-d3:
(Quantifier)-
Note: The fragment
107 represents the tropylium-like ring system, which does not carry the deuterated methyl group; however, the parent mass shift (+3 Da) provides the necessary selectivity.
-
Step-by-Step Workflow
Step 1: Sample Pre-treatment [4]
-
Aliquot 500 µL of plasma into a glass tube.
-
Add 50 µL of Nordoxepin-d3 working solution.
-
Add 50 µL of 0.1 M NaOH (to basify and ensure analyte is in non-ionized form for organic extraction). Vortex for 30s.
Step 2: Extraction (LLE)
-
Add 3.0 mL of MTBE.
-
Shake/Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette off the top layer).
Step 3: Concentration
-
Transfer the organic (top) layer to a clean tube.
-
Evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute residue in 100 µL of Mobile Phase.
Step 4: Injection
-
Inject 10-15 µL into the LC-MS/MS system.
Part 4: Visualizing the Logic
Diagram 1: The LLOQ Validation Workflow
This flowchart outlines the critical decision points when validating the LLOQ using Nordoxepin-d3.
Caption: Systematic workflow for validating LLOQ, highlighting the critical role of the IS in the calculation step.
Diagram 2: Mechanism of Matrix Effect Compensation
This diagram illustrates why Nordoxepin-d3 succeeds where analogs fail.
Caption: Visual comparison of ionization suppression effects. Scenario B shows how co-elution preserves the quantitative ratio.
References
-
Patel, N. P., et al. (2018).[5] "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(1), 57-64.
-
FDA. (2022).[6] "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration.[6][7]
-
Ouyang, Y., et al. (2022). "A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma." RSC Advances, 12, 15638-15646.
-
Waters Corporation. (2021). "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Application Notes.
-
Cayman Chemical. "Nordoxepin-d3 Product Information." Cayman Chemical.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Researcher's Guide to Interpreting the Certificate of Analysis for Nordoxepin-d3 HCl: Ensuring Accuracy in Bioanalytical Studies
For researchers and drug development professionals engaged in the quantitative bioanalysis of the antidepressant doxepin and its primary active metabolite, nordoxepin, the quality of the internal standard is paramount. Nordoxepin-d3 HCl, a deuterated form of the metabolite, is a widely used internal standard in mass spectrometry-based assays due to its near-identical chemical and physical properties to the analyte of interest.[1][2] However, the reliability of any quantitative analysis hinges on the purity and accurate characterization of this critical reagent. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a reference standard.[3][4] This guide provides an in-depth exploration of a typical CoA for Nordoxepin-d3 HCl, explaining the significance of each analytical test and offering a comparative perspective on alternative internal standards.
The Central Role of a Deuterated Internal Standard
In liquid chromatography-mass spectrometry (LC-MS) assays, a stable isotope-labeled internal standard like Nordoxepin-d3 HCl is the gold standard.[2][5] It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[6] Because it is chemically identical to the analyte (nordoxepin), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source.[2][7] This allows it to compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[5][8]
Deconstructing the Certificate of Analysis for Nordoxepin-d3 HCl
A Certificate of Analysis is a formal document issued by the manufacturer that provides detailed information about a specific batch or lot of a chemical product.[9][10] It serves as a guarantee of quality and compliance with predetermined specifications.[3] Below is a breakdown of the critical sections of a typical CoA for Nordoxepin-d3 HCl, based on a representative example.[1]
Section 1: Product Identification and General Information
This section provides fundamental details about the product and the specific lot.
| Parameter | Example Data | Interpretation and Significance |
| Product Name | Nordoxepin D3 Hydrochloride | Confirms the chemical identity of the product. |
| Chemical Name | (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)propan-1-amine hydrochloride | Provides the unambiguous IUPAC name, specifying the location of the deuterium labels on the methyl group. |
| CAS Number | 1331665-54-3 | The Chemical Abstracts Service (CAS) number is a unique identifier for the specific chemical substance, crucial for regulatory and database searches.[11] |
| Molecular Formula | C18H16D3NO · HCl | Indicates the elemental composition, including the three deuterium atoms (D). |
| Molecular Weight | 304.83 g/mol | The molecular weight is calculated based on the atomic masses of the constituent atoms, accounting for the heavier deuterium isotopes. |
| Batch Number | [Specific to Lot] | A unique identifier for the specific production batch, ensuring traceability.[10] |
| Retest Date | [Specific to Lot] | The date by which the material should be re-analyzed to ensure it still meets specifications. It is not necessarily an expiration date. |
| Storage Condition | Store at 2-8 °C in a well-closed container. | Following the recommended storage conditions is critical to maintain the integrity and stability of the reference standard.[3] |
Section 2: Analytical Tests and Specifications
This is the core of the CoA, presenting the results of various analytical tests performed on the batch.
| Test | Specification | Example Result | Interpretation and Significance |
| Appearance | White to Off-White Solid | Conforms | A visual inspection to ensure the material is free from unexpected discoloration or foreign matter. |
| Solubility | Soluble in Methanol | Conforms | Confirms the solubility in a common solvent used for preparing stock solutions. This is important for ensuring complete dissolution and accurate concentration of the standard. |
| Identity (¹H-NMR) | Conforms to Structure | Conforms to Structure | Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound by analyzing the chemical environment of the hydrogen atoms. The absence of a signal corresponding to the N-methyl protons confirms the deuteration at this position. |
| Identity (Mass Spectrometry) | Conforms to Structure | Conforms to Structure | Mass spectrometry (MS) confirms the molecular weight of the compound, providing further evidence of its identity and the successful incorporation of the deuterium atoms. |
| Chemical Purity (HPLC) | ≥ 98.0% | >99% | High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities.[12] A high chemical purity is essential to prevent interference from related substances in the analytical method. The US Food and Drug Administration (FDA) requires reference standards to be of the "highest purity that can be obtained through reasonable effort".[13] |
| Isotopic Purity (Mass Spectrometry) | ≥ 98% | >99% | This critical parameter indicates the percentage of the material that is the desired deuterated (d3) form. A high isotopic enrichment is necessary to minimize the contribution of the unlabeled (d0) form to the analyte signal, which could lead to an overestimation of the analyte concentration.[2] |
| Water Content (Karl Fischer) | Report Value | < 1.0% | The Karl Fischer titration method is specific for determining the water content. This value is important for calculating the purity on an anhydrous basis and for preparing accurate concentrations.[3] |
| Residual Solvents (GC-HS) | Report Value | < 0.5% | Gas Chromatography with Headspace analysis (GC-HS) is used to identify and quantify any residual solvents from the manufacturing process. Significant levels of residual solvents can affect the accuracy of the weighed amount of the standard. |
Comparative Analysis: Nordoxepin-d3 HCl vs. Alternative Internal Standards
While a deuterated internal standard is preferred, other compounds can be used. The choice of internal standard is a critical decision in bioanalytical method development.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope Labeled (Deuterated) | Nordoxepin-d3 HCl | - Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.[2][7]- High chemical similarity minimizes differences in ionization efficiency.- Recommended by regulatory bodies for bioanalytical methods.[5] | - Can be more expensive to synthesize.- Potential for isotopic exchange (less common with stable labels like deuterium on a methyl group).- May contain a small amount of the unlabeled analyte, which must be assessed.[6] |
| Structurally Analogous (Homologs) | Desipramine [14][15] | - More readily available and often less expensive than deuterated standards.- Can provide adequate compensation for some sources of variability if chosen carefully. | - Does not co-elute with the analyte, leading to potential differences in retention time and susceptibility to matrix effects.[16]- May have different extraction recovery and ionization efficiency compared to the analyte.- The analog itself could be a metabolite of another drug or an endogenous compound, leading to interference.[16] |
| Structurally Unrelated | Propranolol [14][15] | - Widely available and inexpensive. | - Least likely to mimic the behavior of the analyte during sample preparation and analysis.- Significant differences in retention time, extraction recovery, and ionization response are expected.- Generally not recommended for regulated bioanalysis unless a more suitable standard is unavailable. |
The following diagram illustrates the decision-making process for selecting an internal standard for nordoxepin analysis.
Experimental Protocol: Verifying the CoA in Your Laboratory
While a CoA from a reputable supplier provides a high degree of confidence, it is good laboratory practice to verify the identity and purity of a new lot of reference standard, especially for regulated studies.[3]
Objective: To confirm the identity and assess the purity of a new batch of Nordoxepin-d3 HCl.
Materials:
-
Nordoxepin-d3 HCl reference standard
-
HPLC-grade methanol and water
-
Formic acid (LC-MS grade)
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Stock Solution Preparation: a. Accurately weigh approximately 1 mg of Nordoxepin-d3 HCl. b. Dissolve in a known volume of methanol to prepare a 1 mg/mL stock solution. c. Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 methanol:water.
-
Identity Confirmation by High-Resolution Mass Spectrometry: a. Infuse the 1 µg/mL working solution directly into the mass spectrometer or perform a flow injection analysis. b. Acquire a full scan mass spectrum in positive ion mode. c. Acceptance Criterion: The measured accurate mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical accurate mass of C18H17D3NO.
-
Purity Assessment by LC-MS: a. Set up an HPLC method with a suitable C18 column. b. Use a mobile phase gradient of water and methanol with 0.1% formic acid. c. Inject the 1 µg/mL working solution. d. Acquire data in full scan mode. e. Acceptance Criterion: The peak area of the main Nordoxepin-d3 peak should be >98% of the total peak area of all detected components (excluding solvent peaks).
The following diagram outlines the workflow for in-house verification of the Nordoxepin-d3 HCl reference standard.
Conclusion
A thorough understanding and critical evaluation of the Certificate of Analysis for Nordoxepin-d3 HCl are essential for any researcher conducting quantitative bioanalysis. The CoA provides the necessary assurance of the identity, purity, and quality of this critical reagent, which is fundamental to the generation of reliable and reproducible data. By understanding the significance of each analytical test and, when necessary, performing in-house verification, scientists can proceed with confidence, knowing their analytical results are built on a solid foundation. The use of a high-purity, well-characterized deuterated internal standard like Nordoxepin-d3 HCl is a key component in achieving the accuracy and precision required in drug development and clinical research.
References
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). Pharmaceutical Technology. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2014). The AAPS Journal, 16(5), 1085–1093. [Link]
-
Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024). SafetyCulture. [Link]
-
N-Desmethyldoxepin-D3 HCl (cis/trans). Cerilliant. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). Journal of Mass Spectrometry, 40(7), 831-837. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
-
Patel, N. P., Sanyal, M., Sharma, N., Patel, D. S., Shrivastav, P. S., & Patel, B. N. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(6), 378–385. [Link]
-
Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. (2017). ResearchGate. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]
-
General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]
-
How to Read a Chemical Certificate of Analysis (COA). (2025). LabAlley. [Link]
-
Elemental Analysis Manual for Food and Related Products. (2021). U.S. Food and Drug Administration. [Link]
-
A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2022). RSC Advances, 12(25), 15945–15953. [Link]
-
Isotopically Enriched Organometallic Standards. ISC Science. [Link]
-
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]
-
Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. (2017). Semantic Scholar. [Link]
-
Certificate of Analysis. Shimadzu Scientific Instruments. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
How to Get a Certificate of Analysis (COA). (2025). SafetyCulture. [Link]
-
GMP Requirements for Certificates of Analysis (CoA). (2017). ECA Academy. [Link]
-
LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6. Phenomenex. [Link]
-
isotope-labeled internal standards: Topics by Science.gov. [Link]
-
Internal standard in LC-MS/MS. (2013). Chromatography Forum. [Link]
-
Center for Drug Evaluation and Research Application Number 022036Orig1s000. (2009). U.S. Food and Drug Administration. [Link]
-
When Should an Internal Standard be Used? (2017). LCGC International. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. veeprho.com [veeprho.com]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. safetyculture.com [safetyculture.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Safety Operating Guide
Nordoxepin D3 Hydrochloride: Laboratory Handling & Disposal Protocol
Document Control: SOP-NDOX-D3-001 | Version: 2.0 | Status: Active
Executive Summary & Scope
This guide defines the standard operating procedure (SOP) for the safe containment and disposal of Nordoxepin-d3 Hydrochloride (CAS: 2887-91-4 unlabeled analog). As a deuterated internal standard used in LC-MS/MS quantification of tricyclic antidepressants, this substance represents a high-value, high-toxicity material.
Critical Scientific Insight: While the deuterium label ("D3") renders this compound a "stable isotope" (non-radioactive), it does not alter its chemical toxicity profile. Nordoxepin is a secondary amine metabolite of Doxepin and shares its potent anticholinergic and CNS-depressant properties. Furthermore, tricyclic structures are highly persistent in aquatic environments. Under no circumstances shall this substance be discharged into sewer systems.
Chemical & Hazard Profile
The following data consolidates the physicochemical properties required for waste stream characterization.
| Parameter | Data / Classification | Operational Implication |
| Chemical Name | Nordoxepin-d3 Hydrochloride | Label as "Nordoxepin HCl (Deuterated)" |
| Signal Word | DANGER | High vigilance required |
| Acute Toxicity | Oral Category 3 (H301) | Toxic if swallowed; lethal dose potential in mg range |
| Aquatic Toxicity | Acute 1 (H400), Chronic 1 (H410) | Zero-discharge policy strictly enforced |
| Isotope Status | Stable Isotope (Non-Radioactive) | Do NOT place in radioactive waste streams |
| RCRA Status (US) | Non-Listed (Treat as Characteristic Toxic) | Incineration required; do not landfill |
| Solubility | Soluble in Water, Methanol, DMSO | Rinsate must be captured as organic solvent waste |
Disposal Decision Logic (Visualized)
The following workflow dictates the disposal path based on the physical state and concentration of the material.
Figure 1: Decision matrix for Nordoxepin-d3 HCl disposal. Note that all chemical paths ultimately lead to incineration to ensure thermal destruction of the tricyclic ring.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Standard & Expired Vials)
Context: Nordoxepin-d3 is typically supplied in milligram quantities (e.g., 1mg, 10mg). Expired or degraded solids must not be dissolved for disposal; they should be kept solid to minimize volume.
-
Segregation: Isolate the vial. Do not mix with general trash or biohazard waste.[]
-
Primary Containment: Keep the substance in its original amber glass vial if possible. Ensure the cap is tight.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc style).
-
Labeling: Affix a hazardous waste label to the bag.
-
Required Fields: "Hazardous Waste - Toxic."
-
Chemical Name: "Nordoxepin Hydrochloride (Solid)."[2]
-
-
Disposal Stream: Deposit into the Lab Pack drum designated for incineration.
-
Caution:Do not autoclave. Autoclaving is intended for biological sterilization and may volatilize or incompletely degrade chemical toxins, posing an inhalation risk.
-
Protocol B: Liquid Waste (Stock Solutions & mobile Phases)
Context: This covers LC-MS waste lines and leftover stock solutions (typically in Methanol or DMSO).
-
Characterization: Determine the primary solvent.
-
Methanol/Acetonitrile: Segregate into "Flammable/Organic" waste.
-
Water/Buffer: Segregate into "Toxic Aqueous" waste.
-
-
Collection: Pour into the appropriate HDPE satellite accumulation container.
-
Crucial Step: Use a funnel to prevent drips. If drips occur, wipe immediately with an absorbent pad and dispose of the pad as solid hazardous waste.
-
-
Neutralization: Do not attempt chemical neutralization. The tricyclic structure is stable; oxidative degradation requires specific industrial conditions not suitable for the benchtop.
-
Final Disposal: The waste container must be transferred to EHS for fuel blending or incineration .
Protocol C: Trace Residue (Empty Vials & Glassware)
Context: "Empty" vials contain micrograms of residual compound, which is sufficient to contaminate groundwater.
-
The Triple Rinse Rule:
-
Add a small volume (1-2 mL) of Methanol (MeOH) or DMSO to the vial.
-
Cap and vortex for 10 seconds.
-
Decant the solvent into the Liquid Organic Waste container.
-
Repeat this process 3 times.
-
-
De-labeling: Deface or remove the original commercial label to prevent confusion in the glass waste stream.
-
Glass Disposal: The triple-rinsed vial is now considered "RCRA Empty" (40 CFR 261.7) and can be placed in the Broken/Laboratory Glass box.
Emergency Procedures: Spills
Scenario: A 10mg vial of Nordoxepin-d3 powder is dropped and shatters.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a P95/N95 respirator (particulates are highly toxic).
-
Containment: Cover the powder gently with damp paper towels to prevent dust generation. Do not dry sweep.
-
Cleanup:
-
Scoop up the glass/powder mixture using a disposable scoop or stiff paper.
-
Place all debris into a wide-mouth plastic jar (hazardous waste).
-
Wipe the surface 3 times with Methanol-soaked pads.
-
-
Verification: If available, use a UV lamp (long-wave) to check for fluorescence (many TCAs fluoresce), though visual inspection is usually sufficient for bulk cleanup.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[3] Retrieved from [Link]
-
PubChem. (n.d.). Nordoxepin (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]
Sources
Personal protective equipment for handling Nordoxepin D3 Hydrochloride
[1]
Introduction: Precision Meets Protection
Nordoxepin D3 Hydrochloride is not merely a chemical reagent; it is a high-value Stable Isotope Labelled Standard (SILS) used critically in LC-MS/MS bioanalysis for clinical toxicology and pharmacokinetic profiling. While its primary role is to ensure data integrity through mass spectrometric normalization, its handling requires a dual-focus approach: protecting the operator from toxicity and protecting the compound from degradation.
This guide moves beyond generic safety data sheets (SDS) to provide a field-tested operational workflow. As a tricyclic antidepressant metabolite derivative, this substance carries specific neurotoxic and anticholinergic risks that demand rigorous containment strategies.
Risk Assessment & Hazard Profile
Before selecting PPE, we must understand the "Why." Nordoxepin D3 shares the toxicological profile of its parent compound, Doxepin, but is handled in significantly smaller, more concentrated quantities (often neat powder).
| Hazard Category | Classification | Critical Effect | Mechanism of Action |
| Acute Toxicity | Category 3 (Oral) | Toxic if swallowed | CNS depression; inhibition of norepinephrine/serotonin reuptake. |
| Reproductive | Category 2 | Suspected fertility damage | Crosses placental barrier; excreted in breast milk. |
| Target Organs | Specific Target Organ | Cardiac Arrhythmia / CNS | Anticholinergic activity; sodium channel blockade. |
| Physical | Hygroscopic Solid | Moisture Absorption | Absorbs atmospheric water, altering weighing accuracy and isotopic purity. |
Scientist's Note: The "D3" (deuterium) labeling does not mitigate toxicity. Treat this isotope with the same rigor as the non-labeled pharmaceutical active ingredient (API).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Nordoxepin D3 in powder form (weighing/reconstitution).
Tier 1: Barrier Protection (Mandatory)
| PPE Component | Specification | Operational Logic |
| Gloves (Primary) | Nitrile (0.11 mm / 4 mil min) | Standard protection against incidental splash. |
| Gloves (Secondary) | Nitrile (Long cuff) | Required during weighing of dry powder to cover wrist gaps. Double-gloving is mandatory. |
| Respiratory | N95 / P100 or Fume Hood | Preferred: Handle inside a certified Chemical Fume Hood (CFH). Minimum: N95 respirator if CFH is unavailable (not recommended for powders). |
| Eye Protection | Safety Glasses w/ Side Shields | Prevents ocular absorption via dust or splash. |
| Body | Lab Coat (Buttoned, Tyvek sleeves) | Tyvek sleeve covers recommended to prevent powder accumulation on fabric cuffs. |
Operational Workflow: Weighing & Reconstitution
Handling static-prone deuterated powders requires specific techniques to prevent loss of the expensive standard and exposure to the user.
Diagram 1: The Safe Handling Hierarchy
This diagram illustrates the decision logic for engineering controls versus PPE.
Caption: Operational logic flow distinguishing between high-risk powder handling and solution management.
Step-by-Step Protocol
-
Preparation:
-
Activate the Chemical Fume Hood (Verify face velocity > 100 fpm).
-
Place a black surface mat inside the hood. Why? White powders like Nordoxepin D3 are invisible on white spill pads. Black provides contrast for spill detection.
-
Equip PPE: Double nitrile gloves, lab coat, safety glasses.
-
-
Static Elimination (Crucial for D3 Standards):
-
Deuterated standards are often dry and static-charged. They will "jump" from the spatula.
-
Action: Pass an anti-static gun (zerostat) over the vial and the weighing boat before opening.
-
-
Weighing:
-
Open the vial inside the hood.
-
Use a disposable anti-static micro-spatula.
-
Transfer the specific mass (e.g., 1.0 mg) to the volumetric flask.
-
Self-Validating Step: Visually inspect the black mat. If you see white specks, your transfer technique failed; clean immediately with a wet wipe.
-
-
Solvation:
-
Add the solvent (typically Methanol or Acetonitrile) immediately to the flask to trap the powder.
-
Once in solution, the inhalation risk drops significantly, but dermal risk remains.
-
-
Decontamination:
-
Wipe the exterior of the stock vial with a methanol-dampened wipe before returning it to storage (-20°C).
-
Dispose of the wipe as hazardous waste.
-
Emergency Response
Spills (Powder)
Do NOT sweep or use a brush (this aerosolizes the toxin).
-
Cover: Gently place a methanol-dampened paper towel over the powder.
-
Wipe: Wipe inward from the periphery to the center.
-
Dispose: Place all cleanup materials in a sealed hazardous waste bag.
Exposure[2][3][4][5]
Disposal & Environmental Stewardship[3][5][9]
Nordoxepin D3 is a tricyclic derivative and is considered hazardous pharmaceutical waste .
-
Prohibited: Do not flush down the drain. It is toxic to aquatic life with long-lasting effects.[5][7]
-
Required Method: High-temperature incineration.
-
Container Labeling: Must be labeled "Toxic - Pharmaceutical Waste" with the CAS number (Nordoxepin HCl CAS: 2887-91-4; Deuterated CAS will vary but shares the hazard profile).
Diagram 2: Waste Stream Logic
This diagram visualizes the cradle-to-grave lifecycle of the compound.
Caption: Linear workflow for the segregation and destruction of Nordoxepin D3 waste.
References
-
National Center for Biotechnology Information (PubChem). Doxepin Hydrochloride Compound Summary. Accessed October 2023.[8][9] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[10][Link]
-
U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste.[10][Link]
Sources
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pccarx.com [pccarx.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. nist.gov [nist.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
